1-(3,4-Dichlorophenyl)imidazolidin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)imidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N2O/c10-7-2-1-6(5-8(7)11)13-4-3-12-9(13)14/h1-2,5H,3-4H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNOJOHVKUUWHQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00344875 | |
| Record name | 1-(3,4-Dichlorophenyl)imidazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52420-29-8 | |
| Record name | 1-(3,4-Dichlorophenyl)imidazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 1-(3,4-Dichlorophenyl)imidazolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of the cyclic urea derivative, 1-(3,4-Dichlorophenyl)imidazolidin-2-one. The imidazolidin-2-one scaffold is a significant pharmacophore found in a variety of biologically active compounds. This document outlines a robust two-step synthetic pathway, commencing with the formation of an N,N'-disubstituted urea intermediate followed by an intramolecular cyclization. Detailed experimental protocols are provided, underpinned by a discussion of the mechanistic rationale. Furthermore, a thorough characterization of the final compound using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), is presented to ensure unequivocal structural elucidation and purity assessment. This guide is intended to be a valuable resource for researchers in medicinal chemistry, drug discovery, and process development.
Introduction
Imidazolidin-2-ones are a class of five-membered cyclic ureas that are integral components in a wide array of pharmaceuticals and biologically active molecules[1]. Their rigidified urea backbone allows for precise spatial orientation of substituents, making them attractive scaffolds for designing ligands that interact with specific biological targets. The 3,4-dichlorophenyl moiety is also a common feature in many approved drugs, often contributing to enhanced binding affinity and metabolic stability. The combination of these two structural motifs in this compound makes it a compound of significant interest for synthetic and medicinal chemists.
This guide details a reliable and reproducible method for the preparation of this compound. The synthetic strategy is based on fundamental and well-established organic reactions, ensuring its accessibility to a broad range of chemistry laboratories.
Synthetic Pathway
The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the nucleophilic addition of 3,4-dichloroaniline to 2-chloroethyl isocyanate to form the acyclic urea intermediate, N-(3,4-dichlorophenyl)-N'-(2-chloroethyl)urea. The second step is an intramolecular Williamson ether-like reaction, where the urea nitrogen acts as a nucleophile to displace the chloride, forming the imidazolidin-2-one ring.
Caption: Synthetic pathway for this compound.
Step 1: Synthesis of N-(3,4-dichlorophenyl)-N'-(2-chloroethyl)urea
This initial step leverages the high reactivity of the isocyanate group towards nucleophilic attack by the amino group of 3,4-dichloroaniline[2]. The reaction proceeds readily under mild conditions.
Experimental Protocol:
-
In a well-ventilated fume hood, dissolve 3,4-dichloroaniline (1.0 eq) in a suitable anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add 2-chloroethyl isocyanate (1.05 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the product often precipitates from the reaction mixture. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Step 2: Intramolecular Cyclization to this compound
The formation of the imidazolidin-2-one ring is achieved through an intramolecular nucleophilic substitution. The presence of a base is crucial to deprotonate the urea nitrogen, thereby increasing its nucleophilicity to facilitate the displacement of the terminal chloride.
Experimental Protocol:
-
Suspend the N-(3,4-dichlorophenyl)-N'-(2-chloroethyl)urea (1.0 eq) in a suitable polar aprotic solvent (e.g., dimethylformamide or acetonitrile).
-
Add a non-nucleophilic base (e.g., sodium hydride or potassium carbonate, 1.2 eq).
-
Heat the reaction mixture to a temperature between 60-80 °C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and quench by the slow addition of water.
-
The product will typically precipitate and can be collected by filtration.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.
Characterization
A comprehensive suite of analytical techniques is employed to confirm the identity and purity of the synthesized this compound.
Caption: Workflow for the characterization of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.
| ¹H NMR (Typical Chemical Shifts in CDCl₃) | ¹³C NMR (Typical Chemical Shifts in CDCl₃) |
| Aromatic Protons: 7.2-7.8 ppm (multiplets) | Carbonyl Carbon: ~155-160 ppm |
| Methylene Protons (-CH₂-N-): 3.8-4.0 ppm (triplet) | Aromatic Carbons: 115-140 ppm |
| Methylene Protons (-CH₂-N-CO-): 3.5-3.7 ppm (triplet) | Methylene Carbons: ~40-50 ppm |
| NH Proton: Broad singlet (may not be observed) |
Note: The exact chemical shifts may vary depending on the solvent and instrument used.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in the molecule.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C=O (Urea) | 1680-1720 (strong) |
| C-N Stretch | 1250-1350 |
| Aromatic C-H Stretch | 3000-3100 |
| Aliphatic C-H Stretch | 2850-2960 |
| C-Cl Stretch | 600-800 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern. For this compound (C₉H₈Cl₂N₂O), the expected molecular ion peak will exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms.
X-ray Crystallography
If suitable single crystals can be obtained, X-ray crystallography provides unambiguous proof of the molecular structure and packing in the solid state. This technique would confirm the connectivity of the atoms and the conformation of the imidazolidin-2-one ring.
Safety Considerations
-
3,4-Dichloroaniline: This compound is toxic and an irritant. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
2-Chloroethyl isocyanate: This reagent is corrosive, a lachrymator, and moisture-sensitive. It should be handled with extreme care in a fume hood, and exposure to the skin, eyes, and respiratory tract must be avoided.
-
Solvents: The organic solvents used in the synthesis are flammable and should be handled away from ignition sources.
-
Base: Sodium hydride is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere.
Conclusion
This technical guide has detailed a reliable and straightforward two-step synthesis for this compound. The described protocols, coupled with the comprehensive characterization data, provide a solid foundation for the preparation and verification of this compound. The importance of the imidazolidin-2-one scaffold in medicinal chemistry underscores the value of such robust synthetic and analytical methodologies for researchers in the field.
References
- Alouane, N., Boutier, A., Baron, C., Vrancken, E., & Mangeney, P. (2006). An efficient, versatile and practical gram-scale preparation of oxazolidinone, imidazolidinone and dioxolanone. Synthesis, 2006(05), 860-864.
- Fritz, J. A., Nakhla, J. S., & Wolfe, J. P. (2006). A two-step synthesis of imidazolidin-2-ones from N-allylamines. Organic Letters, 8(12), 2531-2534.
- Munegumi, T., Azumaya, I., Kato, T., Masu, H., & Saito, S. (2006).
- Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. (2020).
- The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. (2021). Molecules, 26(15), 4438.
- Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. (2010). Molecules, 15(1), 128-137.
- Synthesis and characterization of novel N-acyl cyclic urea derivatives. (2012). ARKIVOC, 2012(6), 276-293.
-
Analysis of Urea. (n.d.). Retrieved from [Link]
- 1,3-bis(3,4-Dichlorobenzyl)imidazolidine. (n.d.). In SpectraBase.
- Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. (2024). Advanced Journal of Chemistry, Section A, 7(6), 894-909.
- Analytical methodology for the determination of urea: Current practice and future trends. (2002). TrAC Trends in Analytical Chemistry, 21(5), 389-400.
- A two-step method for preparing cyclic-ureas. (1993). EP0558189A1.
- Crystal structure of (Z)-1-(3,4-dichlorophenyl)-3-methyl-4-[(naphthalen-1-ylamino)(p-tolyl)methylidene]-1H-pyrazol-5(4H)-one. (2014). Acta Crystallographica Section E: Structure Reports Online, 70(Pt 12), o1289–o1290.
- Crystal structure of [1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]dichlorido(2-{[(2-methoxyethyl)(methyl)amino]methyl}benzylidene)ruthenium. (2024).
-
Mastering Organic Synthesis with 2-Chloroethyl Isocyanate. (n.d.). Retrieved from [Link]
- 3,4-dichloroaniline - Report. (n.d.). In CAMEO Chemicals.
-
Spectroscopic Analysis of Imidazolidines: Part III: 1H NMR. (n.d.). Retrieved from [Link]
- 3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one. (2024). Molbank, 2024(1), M1859.
- Preparation of dichlorophenyl isocyan
- Fragments of 1 H NMR spectra of... (n.d.).
- Degradation of aqueous 3,4-dichloroaniline by a novel dielectric barrier discharge plasma reactor. (2013).
- Process for preparing 3, 4 dichloroaniline. (1966). US3291832A.
- Characterization of the 3,4-Dichloroaniline Degradation Gene Cluster in Acinetobacter soli GFJ2. (2024). International Journal of Molecular Sciences, 25(6), 3419.
- Preparation of cyclic urea deriv
- 2-Imidazolidinone. (n.d.). In NIST WebBook.
- IMIDAZOLIDIN-2-ONE | CAS 120-93-4. (n.d.).
- 1-(3-aminophenyl)imidazolidin-2-one (C9H11N3O). (n.d.). In PubChemLite.
- Dalton Transactions. (2016). 45(38), 15087-15091.
- 3,4-Dichloroaniline | C6H5Cl2N | CID 7257. (n.d.). In PubChem.
- Sample IR spectra. (n.d.). In University of Calgary.
- 4-Imidazolidinone, 2-thioxo-. (n.d.). In NIST WebBook.
- MS/MS interpretation in identification of unknowns. (n.d.).
- An infrared spectroscopic study on imidazolidine-2-thione and -2-selone. (1972). Journal of the Chemical Society, Perkin Transactions 2, 1669-1672.
Sources
A Strategic Approach to the Preliminary Biological Screening of 1-(3,4-Dichlorophenyl)imidazolidin-2-one
An In-Depth Technical Guide for Drug Discovery Professionals
Preamble: Charting the Course for a Novel Scaffold
The journey of a novel chemical entity from synthesis to a potential therapeutic agent is one of rigorous, systematic evaluation. This guide outlines a comprehensive strategy for the preliminary biological screening of 1-(3,4-Dichlorophenyl)imidazolidin-2-one , a compound built upon the versatile imidazolidinone core. The imidazolidinone scaffold is a well-established pharmacophore found in a variety of bioactive compounds, demonstrating activities ranging from antiviral to anticancer and anti-inflammatory.[1] The presence of a dichlorophenyl moiety suggests potential for unique interactions with biological targets, warranting a thorough and logically sequenced investigation.
This document eschews a rigid, one-size-fits-all template. Instead, it presents a bespoke screening cascade designed to first establish a foundational safety profile and then efficiently probe for a spectrum of potential bioactivities. As senior application scientists, our imperative is not merely to follow protocols but to understand the causality behind them, ensuring that each step logically informs the next, creating a self-validating and data-rich preliminary assessment.
Section 1: The Predictive Foundation - In Silico Profiling
Before committing resources to wet-lab experiments, a robust in silico analysis is indispensable. This predictive phase allows us to anticipate the compound's pharmacokinetic behavior and potential liabilities, guiding the design of subsequent in vitro assays.[2][3] This is a critical first step in modern drug discovery, saving time and resources by flagging potentially problematic candidates early.[4]
The primary goals of this stage are to assess "drug-likeness" and predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[3]
Key Computational Assessments:
-
Physicochemical Properties: Calculation of molecular weight, LogP (lipophilicity), number of hydrogen bond donors and acceptors, and polar surface area.
-
Drug-Likeness Rules: Evaluation against established filters such as Lipinski's Rule of Five, Veber's rules, and Ghose's filter to predict oral bioavailability.[3]
-
ADME Prediction:
-
Toxicity Prediction: Computational models can flag potential for hepatotoxicity, cardiotoxicity (e.g., hERG channel blockade), and mutagenicity.[5]
These computational predictions provide a foundational dataset that helps in prioritizing compounds and designing more efficient and targeted biological screening experiments.[5][6]
Logical Workflow for Preliminary Screening
The following diagram illustrates the strategic workflow, beginning with predictive modeling and progressing through foundational safety and efficacy assays.
Caption: Workflow for MIC determination via broth microdilution.
Methodology:
-
Plate Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in the appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no turbidity (visual growth) is observed. [7]
Microorganism Type Example MIC (µg/mL) Staphylococcus aureus Gram-positive 16 Escherichia coli Gram-negative > 64 | Candida albicans | Fungus (Yeast) | 32 |
Antiproliferative Activity
Given that some imidazolidinone derivatives have shown anticancer properties, screening against a representative cancer cell line is a valuable step. [1][8]The MCF-7 human breast cancer cell line is a common choice for initial screening. [8][9]The assay format is similar to the cytotoxicity assay, but the goal is to determine the IC₅₀ (50% inhibitory concentration) against cancer cell proliferation.
Methodology:
The protocol is identical to the MTT Cytotoxicity Assay described in Section 2, with the key difference being the use of a cancer cell line (e.g., MCF-7) instead of a non-cancerous line. The result is expressed as the IC₅₀, which represents the potency of the compound in inhibiting cancer cell growth.
| Parameter | Description | Example Value |
| Cell Line | MCF-7 (Human Breast Adenocarcinoma) | - |
| Incubation Time | 72 hours | - |
| IC₅₀ | 50% Inhibitory Concentration | 25 µM |
Section 4: Data Interpretation and Path Forward
The preliminary screening cascade generates a concise but powerful dataset.
-
Cytotoxicity (CC₅₀): Establishes the compound's safety window.
-
Antimicrobial (MIC): Quantifies potency against specific pathogens.
-
Antiproliferative (IC₅₀): Quantifies potency against a cancer cell line.
A promising "hit" from this preliminary screen would be a compound with:
-
High CC₅₀: Low toxicity to normal cells.
-
Low MIC or IC₅₀: High potency against the target microbe or cancer cell.
-
Selectivity: A significant difference between the cytotoxic concentration and the effective concentration (i.e., a high selectivity index: CC₅₀ / IC₅₀).
Compounds that meet these criteria can be prioritized for the next stages of drug discovery, which include secondary screening against a broader panel of cell lines or microbes, mechanism of action studies, and lead optimization.
Conclusion
The preliminary biological screening of a novel compound like this compound must be a strategic, data-driven process. By initiating with in silico predictions, establishing a foundational cytotoxicity profile, and then proceeding to broad-spectrum bioactivity assays, researchers can efficiently and logically assess the compound's therapeutic potential. This structured approach, grounded in established methodologies, ensures the generation of reliable and interpretable data, paving the way for the potential development of a new generation of therapeutic agents.
References
- National Institutes of Health (NIH). "Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
- Semantic Scholar. "Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
- PubMed. "Standardization of antifungal susceptibility testing.
- Kosheeka. "In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
- Microchem Laboratory. "Antimicrobial Efficacy Screening.
- National Center for Biotechnology Information (NCBI). "Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
- Bentham Science Publishers. "In Silico Prediction of Drug Properties.
- U.S. Food and Drug Administration (FDA). "Antifungal Susceptibility Test Interpretive Criteria.
- SciELO. "SCREENING METHODS TO DETERMINE ANTIBACTERIAL ACTIVITY OF NATURAL PRODUCTS.
- Google Patents. "Methods of screening for antimicrobial compounds.
- FirstWord HealthTech. "Antifungal Susceptibility Test Interpretive Criteria.
- Clinical Microbiology Reviews. "Antifungal Susceptibility Testing: Current Approaches.
- Open Forum Infectious Diseases. "Antifungal Susceptibility Testing: A Primer for Clinicians.
- MDPI. "Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.
- Hilaris Publisher. "Methods used in Cytotoxicity Assays n vitro.
- ResearchGate. "In Silico Prediction of Drug Properties | Request PDF.
- Thermo Fisher Scientific. "Cytotoxicity Assays.
- National Center for Biotechnology Information (NCBI) Bookshelf. "Prediction of Drug-Like Properties.
- International Journal of Pharmaceutical and Phytopharmacological Research. "In-silico Molecular Docking, ADME and Drug Likeness Predictions of Some α-alkylidene-β-ethoxycarbonyl Cyclopentanones.
- Oxford Academic. "DrugMetric: quantitative drug-likeness scoring based on chemical space distance.
- Science Alert. "Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line.
- International Journal of Creative Research Thoughts (IJCRT). "CHEMICAL SYNTHESIS, STRUCTURE DETERMINATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF IMIDAZOLIDINONE DERIVATIVES.
- DocsDrive. "Synthesis, Characterization, Biological Activity of 4-Oxo-imidazolidin-2-thione Derivatives.
Sources
- 1. ijcrt.org [ijcrt.org]
- 2. Prediction of Drug-Like Properties - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. eijppr.com [eijppr.com]
- 4. academic.oup.com [academic.oup.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. scialert.net [scialert.net]
- 9. docsdrive.com [docsdrive.com]
discovery and synthesis of novel imidazolidin-2-one derivatives
An In-depth Technical Guide to the Discovery and Synthesis of Novel Imidazolidin-2-one Derivatives
Authored by a Senior Application Scientist
Foreword: The Enduring Relevance of the Imidazolidin-2-one Scaffold
The imidazolidin-2-one core, a five-membered cyclic urea, stands as a cornerstone in the architecture of biologically active molecules and functional materials. Its prevalence is a testament to its unique combination of structural rigidity, hydrogen bonding capabilities, and synthetic versatility. This scaffold is a key structural component in a range of FDA-approved drugs, including the antiviral emicerfont, the ACE inhibitor imidapril, and the antibiotic azlocillin, highlighting its therapeutic significance.[1][2][3] Beyond pharmaceuticals, chiral imidazolidin-2-ones have carved a critical niche as robust chiral auxiliaries in asymmetric synthesis, enabling the stereocontrolled construction of complex molecules.[4][5]
This guide moves beyond a mere recitation of synthetic protocols. It is designed for the practicing researcher and drug development professional, offering a curated exploration of the most robust and innovative strategies for constructing this privileged heterocycle. We will delve into the causality behind methodological choices, from the selection of carbonylating agents to the rationale for employing specific catalytic systems. The aim is to provide not just a map, but a compass for navigating the synthesis of novel imidazolidin-2-one derivatives, empowering researchers to design and execute their own discovery campaigns with precision and insight.
Part 1: Foundational Synthetic Strategies: A Mechanistic Perspective
The construction of the imidazolidin-2-one ring is most fundamentally achieved by forming the two critical N-C-N bonds of the urea moiety within a five-membered ring. The choice of strategy is dictated by the availability of starting materials, desired substitution patterns, and the need for stereochemical control.
The Classical Approach: Direct Carbonylation of 1,2-Diamines
The most direct and historically significant route involves the reaction of a 1,2-diamine with a suitable one-carbon electrophile, or "carbonylating agent."[6][7] This method is valued for its straightforwardness and applicability to a wide range of substituted diamines.
Causality of Reagent Selection:
The choice of carbonylating agent is a critical decision point, balancing reactivity, safety, and the nature of the byproducts.
-
Phosgene and its Analogs (e.g., Triphosgene): Highly reactive and effective, but their extreme toxicity necessitates specialized handling procedures. They are typically reserved for syntheses where other reagents fail.
-
1,1'-Carbonyldiimidazole (CDI): A widely favored reagent due to its solid, non-toxic nature and the generation of benign byproducts (imidazole and CO2).[1] The imidazole byproduct is weakly basic and generally does not interfere with the reaction, making purification simpler. This makes CDI a reliable and scalable option for many applications.
-
Dialkyl Carbonates (DMC, DEC): These are considered green and low-cost reagents. However, their lower reactivity often necessitates the use of a catalyst or higher reaction temperatures to achieve efficient cyclization.[6]
-
Carbon Dioxide (CO2) & Carbon Monoxide (CO): Represent the most atom-economical C1 sources. Reactions with CO2 can be challenging due to its thermodynamic stability and often require catalysts and elevated temperatures or pressures.[6] Palladium-catalyzed oxidative carbonylation using CO is also an effective but technically demanding method.[6]
Catalytic Enhancement:
To overcome the sluggish reactivity of greener carbonylating agents like dialkyl carbonates, various catalytic systems have been developed. For instance, Cu(NO₃)₂ has been shown to catalyze the carbonylation of 1,2-diamines with dimethyl carbonate (DMC). The Lewis acidic copper(II) center is believed to activate the carbonyl group of DMC, rendering it more susceptible to nucleophilic attack by the diamine.[6]
Caption: General mechanism of imidazolidin-2-one formation via direct carbonylation.
Protocol 1: CDI-Mediated Synthesis of 1,3-Disubstituted Imidazolidin-2-one
This protocol is a robust, general procedure leveraging the practical advantages of CDI.
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the N,N'-disubstituted-1,2-diamine (1.0 eq) in an appropriate anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM)) to a concentration of 0.1-0.5 M.
-
Reagent Addition: Add 1,1'-Carbonyldiimidazole (CDI) (1.05-1.1 eq) to the solution portion-wise at room temperature. The choice to add CDI portion-wise helps to control any potential exotherm.
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), checking for the consumption of the diamine starting material. Reactions are typically complete within 2-12 hours.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Purification: Redissolve the residue in a suitable solvent like ethyl acetate and wash with a mild aqueous acid (e.g., 1M HCl) to remove the imidazole byproduct, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield the pure imidazolidin-2-one derivative.
Part 2: Modern Catalytic Approaches for Enhanced Control
Recent advances have focused on developing catalytic methods that offer greater efficiency, atom economy, and stereochemical control, moving beyond the classical diamine-plus-carbonyl approach.
Catalytic Diamination of Unsaturated Systems
The metal-catalyzed diamination of unsaturated C-C bonds, such as those in olefins and dienes, is a powerful strategy for constructing the imidazolidin-2-one ring.[7] This approach forms both C-N bonds in a single, highly convergent transformation.
Expert Insight:
Palladium catalysis has been particularly successful in this domain. A significant breakthrough is the development of asymmetric diamination reactions, which allow for the synthesis of chiral imidazolidin-2-ones with high enantioselectivity.[6] The key to this success lies in the design of chiral ligands that coordinate to the palladium center and create a chiral environment, thereby directing the stereochemical outcome of the C-N bond-forming steps. Chiral pyridine-oxazoline ligands have proven highly effective in this context.[6]
Caption: Workflow for Pd-catalyzed asymmetric diamination.
Intramolecular Cyclization of Unsaturated Ureas
An alternative and highly effective strategy involves the intramolecular hydroamination of a pre-formed linear urea containing an unsaturated moiety, such as a propargyl or allyl group.[8][9] This approach decouples the urea formation from the cyclization step, offering flexibility and control.
The Power of Catalyst-Controlled Regioselectivity:
The cyclization of propargylureas is a compelling case study in catalyst control.
-
Base Catalysis: Strong, non-nucleophilic bases, such as the phosphazene base BEMP, can catalyze the intramolecular hydroamidation with exceptional efficiency, often at room temperature and with very short reaction times (sometimes as little as one minute).[8] This method proceeds via a 5-exo-dig cyclization and is highly chemoselective for the formation of the five-membered imidazolidin-2-one ring.
-
Metal Catalysis (Gold vs. Silver): Cationic gold(I) and silver(I) catalysts can also promote this cyclization, but their behavior can differ. For certain substrates, gold(I) catalysis can favor a competing O-cyclization pathway, leading to oxazolidin-2-imine byproducts. In contrast, silver(I) triflate has been shown to selectively provide the desired imidazolidin-2-one products through N-cyclization.[10] This highlights how the choice of metal catalyst can be used to steer the reaction down a specific mechanistic pathway.
Caption: Simplified pathway for base-catalyzed intramolecular hydroamidation.
Protocol 2: BEMP-Catalyzed Cycloisomerization of a Propargylic Urea
This protocol demonstrates a modern, highly efficient organocatalytic method.[8]
-
Preparation: To a vial, add the propargylic urea substrate (1.0 eq) and dissolve it in an anhydrous polar aprotic solvent, such as acetonitrile (MeCN), to a concentration of 0.1 M.
-
Catalyst Addition: Add the phosphazene base BEMP (2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) as a catalyst (typically 5 mol %).
-
Reaction: Stir the solution vigorously at room temperature. The reaction is often extremely rapid. Monitor closely by TLC or LC-MS. For many substrates, full conversion is observed in 1 to 15 minutes.
-
Workup: Upon completion, the reaction mixture can be directly loaded onto a silica gel column for purification. The low catalyst loading often simplifies the purification process significantly compared to stoichiometric methods.
-
Purification: Elute the column with an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the pure imidazolidin-2-one product.
Part 3: Biological Activity and Structure-Activity Relationships
The imidazolidin-2-one scaffold is not merely a synthetic curiosity; it is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to a variety of biological targets.[2][11] The derivatization of the core at the N1, N3, C4, and C5 positions allows for the fine-tuning of pharmacological properties.
A survey of the literature reveals a broad spectrum of biological activities associated with novel derivatives. This diversity underscores the value of developing new synthetic routes to access chemical space around this core.
| Derivative Class | Reported Biological Activity | Key Structural Features | Reference(s) |
| N-Aryl/Heteroaryl Derivatives | Antiviral (e.g., against HIV, Dengue, Hepatitis C) | Specific substitution patterns on the N-aryl ring are crucial for target engagement. | [1] |
| Bis-cyclic Imidazolidinones | Antimicrobial (effective against multi-drug resistant bacteria) | Dimeric structures can lead to novel mechanisms of action. | [1] |
| 4-(het)aryl-imidazolidinones | Anticancer / Cytotoxic | Introduction of an aryl or heteroaryl group at the C4 position. | [2][12] |
| N-Acyl/Sulfonyl Derivatives | Antileishmanial | The nature of the acyl or sulfonyl group at N3 significantly impacts activity and toxicity. | [13] |
| Spiro-imidazolidinones | NK1 Antagonists | A spirocyclic fusion at the C4 or C5 position creates a rigid, three-dimensional structure. |
Part 4: Asymmetric Synthesis and Chiral Auxiliaries
Beyond their intrinsic biological activity, chiral imidazolidin-2-ones are workhorses in asymmetric synthesis.[4][5] Unlike many chiral auxiliaries, the imidazolidin-2-one ring is highly resistant to nucleophilic ring-opening, making it exceptionally robust under a wide range of reaction conditions, including those involving strong bases and organometallics.[4] Their N-bifunctionality also allows for the construction of C2-symmetric versions, which are highly effective in controlling stereochemistry.[4]
Caption: Using an imidazolidin-2-one as a recyclable chiral auxiliary.
Conclusion and Future Outlook
The synthesis of imidazolidin-2-one derivatives has evolved from classical condensation reactions to sophisticated, catalyst-driven transformations. The ongoing drive in the field is toward methods that are not only efficient but also sustainable, atom-economical, and capable of exquisite stereochemical control.
Future research will likely focus on:
-
C-H Activation: Direct functionalization of the C4 and C5 positions of the imidazolidin-2-one ring through C-H activation would provide a highly efficient route to novel derivatives, bypassing the need for pre-functionalized starting materials.
-
Photoredox and Electrochemical Methods: These emerging techniques offer new mechanistic pathways for bond formation under mild conditions, potentially enabling transformations that are difficult to achieve with traditional thermal methods.
-
Flow Chemistry: The implementation of key synthetic steps in continuous flow reactors can enhance safety (especially when using hazardous reagents), improve reproducibility, and facilitate scaling for industrial applications.
The imidazolidin-2-one scaffold is a field of enduring opportunity. As synthetic methodologies become more powerful and our understanding of its role in biological systems deepens, its impact on science and medicine will undoubtedly continue to grow.
References
-
Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. MDPI. [Link]
-
Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. MDPI. [Link]
-
Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. ResearchGate. [Link]
-
Chiral imidazolidin-2-ones in asymmetric synthesis. Sabinet. [Link]
-
2-IMIDAZOLIDINONES AND EPIMERIC PYRROLOIMIDAZOLONES IN ASYMMETRIC SYNTHESIS: FROM CLASSICAL TO NON-CLASSICAL CHIRAL AUXILIARIES. ARKIVOC. [Link]
-
Synthesis of a Small Library of Imidazolidin-2-ones using Gold Catalysis on Solid Phase. ACS Publications. [Link]
-
Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Sci-Hub. [Link]
-
Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. OUCI. [Link]
-
Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. ACS Publications. [Link]
-
The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. NIH. [Link]
-
Imidazolidinone synthesis. Organic Chemistry Portal. [Link]
-
The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. MDPI. [Link]
-
CHEMICAL SYNTHESIS, STRUCTURE DETERMINATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF IMIDAZOLIDINONE DERIVATIVES. IJCRT.org. [Link]
-
2-Imidazolidinones as Chiral Auxiliaries in Asymmetric Synthesis. Sci-Hub. [Link]
-
Asymmetric synthesis of chiral imidazolidines by merging copper and visible light-induced photoredox catalysis. RSC Publishing. [Link]
-
Recent advances in the synthesis of highly substituted imidazolidines. RSC Publishing. [Link]
-
Some known drugs possessing imidazolidin-2-one moiety. ResearchGate. [Link]
-
Synthesis and antileishmanial activity of new imidazolidin-2-one derivatives. PubMed. [Link]
-
Synthesis, Theoretical Study and Investigation of Biological Activity of Imidazolidine Derivatives. Taylor & Francis Online. [Link]
-
ChemInform Abstract: 2-Imidazolidinones as Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]
-
Synthesis and biological activity of some 2-imidazolinylhydrazone derivatives. PubMed. [Link]
-
The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. ProQuest. [Link]
-
Synthesis and biological activity of some 2-imidazolinylhydrazone derivatives. ResearchGate. [Link]
-
Imidazolidinone. Wikipedia. [Link]
-
Synthesis of New Imidazolidin-2-ones Based on the Reaction of 1-(2,2-Dimethoxyethyl)urea with C-Nucleophiles. ResearchGate. [Link]
-
Some therapeutically interesting imidazolidinone derivatives. ResearchGate. [Link]
-
New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. NIH. [Link]
-
Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies. NIH. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazolidinone - Wikipedia [en.wikipedia.org]
- 4. journals.co.za [journals.co.za]
- 5. sci-hub.st [sci-hub.st]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Imidazolidinone synthesis [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ijcrt.org [ijcrt.org]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and antileishmanial activity of new imidazolidin-2-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of 1-(3,4-Dichlorophenyl)imidazolidin-2-one
Foreword: The Criticality of Early-Stage Physicochemical Profiling
In the landscape of drug discovery and development, the journey of a candidate molecule from the laboratory bench to clinical application is fraught with challenges. Among the most fundamental of these are the intrinsic physicochemical properties of the active pharmaceutical ingredient (API). Properties such as solubility and stability are not mere data points; they are foundational pillars that dictate a compound's developability, influencing everything from formulation design and bioavailability to shelf-life and patient safety.
This guide provides a comprehensive technical framework for the investigation of 1-(3,4-Dichlorophenyl)imidazolidin-2-one, a molecule belonging to the imidazolidinone class—a scaffold known to exhibit a range of biological activities.[1][2] While this specific compound may be in the early stages of research, the principles and methodologies outlined herein are universal. Our objective is to move beyond a simple recitation of protocols. As a senior application scientist, my aim is to instill a deeper understanding of the causality behind our experimental choices—the "why" that transforms a standard procedure into a robust, self-validating scientific investigation. This document is intended for the hands-on researcher, the diligent scientist, and the forward-thinking drug developer, providing the authoritative grounding necessary to confidently characterize this, or any, new chemical entity.
Part 1: Foundational Physicochemical Characterization
Before embarking on formal solubility and stability trials, a baseline understanding of the molecule's inherent properties is essential. These initial data points inform the design of subsequent, more complex experiments. Key among these are the compound's ionization constant (pKa) and its partition coefficient (Log P), which govern how the molecule will behave in aqueous and lipid environments, respectively.[3][4]
The Imidazolidinone Core: Structural Considerations
The this compound structure features a cyclic urea (imidazolidinone) core. The presence of two nitrogen atoms and a carbonyl group suggests potential sites for hydrogen bonding, which can influence both solubility and crystal packing. The dichlorophenyl substituent imparts significant lipophilicity, which may counteract the polarity of the imidazolidinone ring, suggesting that solubility in aqueous media could be a key challenge to overcome.[4]
Analytical Method Development: The Prerequisite for Quantification
All solubility and stability studies are contingent upon a validated, stability-indicating analytical method capable of accurately quantifying the parent compound and separating it from potential impurities or degradants.[5][6] High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for this task.
Protocol: Development of a Stability-Indicating RP-HPLC Method
-
Column Selection: Begin with a C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) as a versatile starting point for retaining the moderately nonpolar analyte.
-
Mobile Phase Screening:
-
Prepare a buffered aqueous phase (e.g., 20 mM potassium phosphate, pH 3.0) and an organic phase (e.g., acetonitrile or methanol).
-
Run a gradient elution from 10% to 90% organic phase over 20-30 minutes to determine the approximate elution time of the parent compound.
-
Causality: The acidic pH ensures that any basic functional groups are protonated, leading to sharper, more symmetric peaks. Acetonitrile is often preferred for its lower UV cutoff and viscosity.
-
-
Wavelength Selection: Utilize a Photodiode Array (PDA) detector to scan the UV spectrum of the analyte peak. Select a wavelength of maximum absorbance (λ-max) to ensure the highest sensitivity for quantification.
-
Method Optimization: Adjust the gradient slope, flow rate (typically 1.0 mL/min), and column temperature (e.g., 30 °C) to achieve a retention time of 5-10 minutes with good peak shape.
-
Forced Degradation & Specificity: To qualify the method as "stability-indicating," it must be proven that degradation products do not co-elute with the main peak. This is achieved by analyzing samples from forced degradation studies (detailed in Part 3). The method must demonstrate baseline separation between the parent peak and all significant degradant peaks.[7][8]
Part 2: Comprehensive Solubility Assessment
Aqueous solubility is a master variable that directly impacts a drug's absorption and bioavailability.[3] For orally administered drugs, insufficient solubility is a primary cause of failure in development. The goal is to determine the equilibrium concentration of the dissolved solid in a given solvent system.
Experimental Protocol: Equilibrium "Shake-Flask" Solubility (Thermodynamic Solubility)
This method remains the gold standard for determining thermodynamic solubility due to its direct measurement of a saturated solution in equilibrium.
-
Preparation: Add an excess amount of this compound powder to a series of clear glass vials containing a precise volume (e.g., 2 mL) of the desired test media (e.g., water, 0.01 M HCl, pH 7.4 phosphate buffer).
-
Self-Validation: The presence of undissolved solid at the end of the experiment is a critical visual confirmation that equilibrium with a saturated solution was achieved.
-
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25 °C or 37 °C) for a defined period.
-
Causality: A 24 to 48-hour agitation period is typically sufficient for most compounds to reach equilibrium. To confirm, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours); equilibrium is confirmed when the concentration no longer increases.
-
-
Sample Processing: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant.
-
Separation of Undissolved Solid: Immediately filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).
-
Causality: This step is critical. Failure to remove microscopic solid particles will lead to a gross overestimation of solubility. The filter material must be chemically compatible with the solvent and not adsorb the analyte.
-
-
Quantification: Dilute the clear filtrate with the mobile phase and analyze using the validated HPLC method against a calibration curve prepared with known concentrations of the compound.
Experimental Protocol: pH-Solubility Profiling
For ionizable compounds, solubility can vary dramatically with pH. A pH-solubility profile is essential for predicting how a drug will dissolve in different regions of the gastrointestinal tract.
-
Buffer Preparation: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 2.0, 4.5, 6.8, 7.4, and 8.0).
-
Execution: Perform the equilibrium shake-flask method as described above in each of the prepared buffers.
-
Data Analysis: Plot the measured solubility (often on a logarithmic scale) against the pH of the buffer. This profile is crucial for selecting formulation strategies, such as salt forms or enabling technologies, if solubility is low.
Data Presentation: Solubility of this compound
All quantitative solubility data should be summarized in a clear, structured table.
| Medium | Temperature (°C) | pH | Measured Solubility (µg/mL) | Standard Deviation |
| Purified Water | 25 | 6.8 ± 0.2 | Insert Data | Insert Data |
| 0.1 M HCl | 37 | 1.2 | Insert Data | Insert Data |
| pH 4.5 Acetate Buffer | 37 | 4.5 | Insert Data | Insert Data |
| pH 6.8 Phosphate Buffer | 37 | 6.8 | Insert Data | Insert Data |
Visualization: Solubility & Stability Assessment Workflow
The following diagram outlines the logical flow from initial characterization to formal stability assessment.
Caption: Logical workflow for physicochemical characterization.
Part 3: Stability Profile and Forced Degradation Studies
Stability testing provides evidence on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[5][9] The cornerstone of this process is forced degradation, or stress testing.
The purpose of forced degradation is multifaceted:
-
To identify likely degradation products and establish degradation pathways.[7]
-
To demonstrate the specificity of the stability-indicating analytical method.[10]
-
To reveal the intrinsic stability of the molecule, which helps in developing stable formulations and defining appropriate storage conditions.[8]
The general approach is to apply stress conditions that are more severe than accelerated stability conditions to achieve 5-20% degradation of the API.[7]
Hydrolytic Stability
Hydrolysis is a common degradation pathway for molecules containing labile functional groups such as esters, amides, and lactams. The imidazolidinone ring contains an amide bond within a five-membered ring, which could be susceptible to cleavage under acidic or basic conditions.[11][12]
Protocol: Acid & Base Hydrolysis
-
Stock Solution: Prepare a solution of the API in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid: Dilute the stock solution with 0.1 M HCl to a final concentration of ~100 µg/mL.
-
Base: Dilute the stock solution with 0.1 M NaOH to a final concentration of ~100 µg/mL.
-
Neutral: Dilute the stock solution with purified water.
-
Self-Validation: Always include a blank solution (acid/base without API) to check for any baseline interference.
-
-
Incubation: Store the solutions at an elevated temperature (e.g., 60 °C) and collect samples at various time points (e.g., 2, 8, 24, 48 hours).
-
Quenching: Before analysis, neutralize the acidic samples with an equivalent amount of base and the basic samples with an equivalent amount of acid. This stops the degradation reaction.
-
Analysis: Analyze all samples by the stability-indicating HPLC method. Calculate the percentage of API remaining and identify the relative retention times of any new peaks (degradants).
-
Iterative Approach: If no degradation is observed, more stringent conditions (e.g., 1 M HCl/NaOH, higher temperature) should be used. If degradation is too rapid, milder conditions (e.g., room temperature) are warranted.[13]
Oxidative Stability
Oxidation can be initiated by atmospheric oxygen or trace peroxides. While the this compound structure does not contain obvious, highly susceptible functional groups (like phenols or sulfides), it is a mandatory stress condition.
Protocol: Oxidative Degradation
-
Stress Condition: Prepare a solution of the API (~100 µg/mL) in a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Incubation: Typically, this reaction is conducted at room temperature, as heat can accelerate the decomposition of H₂O₂ itself. Collect samples at various time points.
-
Analysis: Analyze the samples directly by HPLC. The large peak from the peroxide itself will typically elute in the solvent front.
-
Causality: Hydrogen peroxide is a widely used and aggressive oxidizing agent that can simulate oxidative stress. The goal is to see if the molecule has any hidden susceptibility to oxidation.[13]
-
Thermal Stability
This test evaluates the effect of high temperature on the drug substance in its solid state.
Protocol: Solid-State Thermal Degradation
-
Sample Preparation: Place a thin, even layer of the API powder in an open glass vial.
-
Incubation: Store the vial in a calibrated oven at an elevated temperature (e.g., 80 °C). A parallel sample should be stored at 80 °C with controlled humidity (e.g., 75% RH) to assess the combined effect.[6]
-
Analysis: At specified time points, remove a sample, dissolve it in a suitable solvent to a known concentration, and analyze by HPLC.
Photostability
Photostability testing is crucial to determine if the molecule degrades upon exposure to light, which informs requirements for light-resistant packaging.[14] The ICH Q1B guideline provides standardized conditions for this test.[14][15]
Protocol: Photodegradation
-
Sample Preparation:
-
Place a thin layer of solid API powder in a chemically inert, transparent container.
-
Prepare a solution of the API (e.g., in water or acetonitrile) in a quartz cuvette or other transparent vessel.
-
Self-Validation: Prepare identical "dark control" samples wrapped in aluminum foil to be stored alongside the exposed samples. This allows for the differentiation of light-induced degradation from any thermal degradation that may occur in the photostability chamber.
-
-
Exposure: Place the samples in a calibrated photostability chamber. According to ICH Q1B, the samples should be exposed to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[14][16]
-
Analysis: Analyze the light-exposed and dark control samples by HPLC. Compare the chromatograms to identify any peaks that form specifically upon exposure to light.
Visualization: Forced Degradation Experimental Workflow
Caption: Workflow for conducting forced degradation studies.
Part 4: Formal (ICH) Stability Studies
Once the degradation profile is understood, formal stability studies are conducted on at least three primary batches of the API to establish a re-test period.[5] The storage conditions are defined by the ICH guidelines and depend on the climatic zone for which the drug is intended.[17][18]
Table: Standard ICH Storage Conditions for Long-Term Stability Studies
| Study | Storage Condition | Minimum Time Period |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| or 30°C ± 2°C / 65% RH ± 5% RH | 12 months | |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Source: ICH Q1A(R2) Guideline[5]
During these studies, samples are pulled at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months) and tested for attributes susceptible to change, including appearance, assay, and degradation products. The data are then evaluated to determine the shelf life and appropriate storage statement.
Conclusion
The systematic investigation of solubility and stability is a non-negotiable cornerstone of pharmaceutical development. For this compound, this guide provides a robust, scientifically-grounded, and regulatory-compliant framework for its characterization. By understanding the rationale behind each protocol—from the choice of HPLC mobile phase to the iterative nature of forced degradation—researchers can generate high-quality, reliable data. This information is paramount for making informed decisions, de-risking development programs, and ultimately, paving the way for the successful formulation of a safe, effective, and stable medicinal product.
References
- ICH. (n.d.). ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. Scribd. Retrieved from official ICH sources for Q1A guidelines.
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]
-
European Medicines Agency. (n.d.). ICH Q1 guideline on stability testing of drug substances and drug products. EMA. [Link]
-
SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. Retrieved from [Link]
-
ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. [Link]
-
Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Luebbert, C., & DeLuca, P. P. (2017). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
Klick, S., et al. (2005). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Pharmaceutical Technology. [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
-
Singh, R., & Rehman, Z. U. (2013). Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]
-
Rios, A., et al. (2007). Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. Organic & Biomolecular Chemistry. [Link]
-
Sadowska, B., et al. (2023). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. Molecules. [Link]
-
Pharmaguideline. (n.d.). Physicochemical Properties in Relation to Biological Action. [Link]
-
Frolova, Y., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules. [Link]
-
IJCRT. (2020). CHEMICAL SYNTHESIS, STRUCTURE DETERMINATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF IMIDAZOLIDINONE DERIVATIVES. International Journal of Creative Research Thoughts. [Link]
-
ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]
-
ResearchGate. (2007). Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. [Link]
-
Maccallini, C., et al. (2021). Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies. RSC Advances. [Link]
-
Al-Masoudi, W. A. (2023). 3-phenylimidazolidin-4-one: characterization, green synthesis, evaluation of biological and laser. Egyptian Journal of Chemistry. [Link]
-
ResearchGate. (n.d.). Mechanism of the hydrolysis of imidazolidin-4-ones to form amino acid amide or peptide derivatives and carbonyl compounds at neutral pH. [Link]
-
IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. [Link]
-
Cilibrizzi, A., et al. (2022). 3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one. Molbank. [Link]
-
Wikipedia. (n.d.). 1,3-Dimethyl-2-imidazolidinone. [Link]
-
CUTM Courseware. (n.d.). Physico-chemical properties in relation to biological action. [Link]
-
ResearchGate. (2012). Preparation of Imidazolidin-4-ones and Their Evaluation as Hydrolytically Cleavable Precursors for the Slow Release of Bioactive Volatile Carbonyl Derivatives. [Link]
-
Revue Roumaine de Chimie. (2015). NEW IMIDAZOLINE DERIVATIVES, SYNTHESIS, CHARACTERIZATION AND THERMAL DEGRADATION. [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]
-
de Oliveira, R. B., et al. (2006). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules. [Link]
-
Atlas-MTS. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. [Link]
-
R.D. Laboratories. (n.d.). Photostability. [Link]
-
Research and Reviews. (2022). A Brief Overview on Physicochemical Properties in Medicinal Chemistry. [Link]
-
Q1 Scientific. (2021). Photostability testing theory and practice. [Link]
-
El-Sabbagh, O. I., et al. (2020). Synthesis of imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives as inhibitors of virulence factors production in Pseudomonas aeruginosa. Archiv der Pharmazie. [Link]
-
Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes. [Link]
-
OPUS. (2025). Analytical Methods. [Link]
-
Purohit, R., & Thomas, D. (2021). Thermal Stability of Amorphous Solid Dispersions. Pharmaceutics. [Link]
-
Mitsui Fine Chemicals, Inc. (n.d.). DMI™ (1,3-Dimethyl-2-imidazolidinone). [Link]
-
Impactfactor. (n.d.). RP-HPLC Method Development and Validation of Genotoxic Impurity 1- Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride. [Link]
-
Asian Journal of Research in Chemistry. (2010). Impurity Profiling With Use of Hyphenated Techniques. [Link]
-
Journal of the Turkish Chemical Society, Section A: Chemistry. (2024). In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug. [Link]
Sources
- 1. ijcrt.org [ijcrt.org]
- 2. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physicochemical Properties in Relation to Biological Action - Ionization, Solubility, Partition Coefficient, Hydrogen bonding | Pharmaguideline [pharmaguideline.com]
- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 5. database.ich.org [database.ich.org]
- 6. snscourseware.org [snscourseware.org]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ajpsonline.com [ajpsonline.com]
- 9. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 10. biopharminternational.com [biopharminternational.com]
- 11. Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. ijrpp.com [ijrpp.com]
- 14. database.ich.org [database.ich.org]
- 15. ikev.org [ikev.org]
- 16. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 17. scribd.com [scribd.com]
- 18. ICH Official web site : ICH [ich.org]
An In-depth Technical Guide to Elucidating the Pharmacophore of 1-(3,4-Dichlorophenyl)imidazolidin-2-one for Novel Kinase Inhibitor Design
A Senior Application Scientist's Perspective on Ligand-Based Drug Design
This guide provides a comprehensive, technically-focused exploration of the pharmacophoric features of 1-(3,4-Dichlorophenyl)imidazolidin-2-one, a scaffold of interest in contemporary drug discovery. We will navigate the theoretical underpinnings and practical applications of ligand-based pharmacophore modeling, a pivotal strategy when the three-dimensional structure of the biological target is unknown. This document is intended for researchers, medicinal chemists, and computational scientists actively engaged in the design and development of novel therapeutics.
Our central hypothesis positions this compound as a lead compound for a hypothetical kinase target. This narrative will unfold through a structured, yet flexible, framework that mirrors the iterative and logical progression of a real-world drug discovery campaign. We will delve into the causality behind experimental and computational choices, ensuring that each described protocol is part of a self-validating system.
The Strategic Imperative for Pharmacophore Modeling
In the absence of a high-resolution crystal structure of a biological target, ligand-based methods become our primary navigational tool. Pharmacophore modeling, in this context, transcends mere pattern recognition; it is the art of abstracting the essential molecular features responsible for a compound's biological activity from a set of known active and inactive molecules.[1][2][3] A pharmacophore model is a three-dimensional arrangement of electronic and steric features that is necessary for optimal molecular interactions with a specific biologic target.[4]
Our exploration of this compound's pharmacophore is predicated on a hypothetical dataset of analogues with varying inhibitory activity against our target kinase. This approach allows us to dissect the structure-activity relationships (SAR) and translate them into a predictive 3D model.
Deconstructing the Scaffold: A Ligand-Based Approach
The journey to a validated pharmacophore model is a multi-step process, beginning with the careful analysis of known ligands.
The Hypothetical Ligand Set and Structure-Activity Relationship (SAR) Analysis
For the purpose of this guide, let us consider a hypothetical set of this compound analogues and their corresponding kinase inhibitory activity (IC50).
| Compound ID | Structure | R1 | R2 | IC50 (nM) | pIC50 | Activity Class |
| 1 | This compound | H | H | 50 | 7.30 | Active |
| 2 | 1-(3-Chlorophenyl)imidazolidin-2-one | H | H | 500 | 6.30 | Moderately Active |
| 3 | 1-(4-Chlorophenyl)imidazolidin-2-one | H | H | 800 | 6.10 | Moderately Active |
| 4 | 1-Phenylimidazolidin-2-one | H | H | >10000 | < 5.00 | Inactive |
| 5 | 1-(3,4-Dichlorophenyl)-3-methylimidazolidin-2-one | CH3 | H | 200 | 6.70 | Moderately Active |
| 6 | 1-(3,4-Dichlorophenyl)-3-acetylimidazolidin-2-one | COCH3 | H | 80 | 7.10 | Active |
| 7 | 1-(3,4-Dichlorophenyl)pyrrolidin-2-one | - | - | >10000 | < 5.00 | Inactive |
| 8 | 1-(3,4-Dichlorophenyl)-5,5-dimethylimidazolidin-2-one | H | CH3 | 1500 | 5.82 | Inactive |
SAR Insights:
-
Dichlorophenyl Moiety: The 3,4-dichloro substitution on the phenyl ring is critical for high potency (compare compound 1 with 2 , 3 , and 4 ). This suggests a key hydrophobic and/or electronic interaction with the target.
-
Imidazolidin-2-one Core: The cyclic urea structure is essential, as replacing it with a pyrrolidin-2-one abolishes activity (compound 7 ). The carbonyl oxygen and the NH group are likely hydrogen bond acceptors and donors, respectively.
-
N3-Substitution: Small, electron-withdrawing substituents at the N3 position are tolerated and can even enhance activity (compound 6 ). Bulky substituents are likely detrimental.
-
C5-Substitution: Steric hindrance at the C5 position is not tolerated, as shown by the dimethyl substitution in compound 8 .
Pharmacophore Feature Identification
Based on the SAR analysis, we can hypothesize the following key pharmacophoric features for our lead compound, this compound:
-
Two Hydrophobic/Aromatic Features (HY/AR): Corresponding to the dichlorophenyl ring.
-
One Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the imidazolidin-2-one ring.
-
One Hydrogen Bond Donor (HBD): The NH group of the imidazolidin-2-one ring.
-
Exclusion Volumes: To account for the negative impact of steric bulk at certain positions.
Building and Validating the Pharmacophore Model
The translation of these hypothesized features into a robust 3D model requires a systematic computational workflow.
Experimental Protocol: Ligand-Based Pharmacophore Model Generation
Objective: To generate a 3D pharmacophore model based on a set of active and inactive ligands.
Methodology:
-
Ligand Preparation:
-
Sketch or import the 3D structures of the training set ligands (compounds 1-8 ) into a molecular modeling software (e.g., MOE, Discovery Studio).
-
Generate low-energy conformations for each ligand using a suitable conformational analysis method (e.g., MMFF94x force field with stochastic search).
-
-
Feature Mapping:
-
For each ligand, identify and map the potential pharmacophoric features (HBA, HBD, HY/AR, etc.).
-
-
Pharmacophore Model Generation:
-
Utilize a pharmacophore generation algorithm (e.g., HipHop in Catalyst, 3D-QSAR Pharmacophore in MOE).
-
The algorithm will align the active compounds and identify common features in a specific 3D arrangement that is not present in the inactive compounds.
-
-
Model Scoring and Selection:
-
The software will generate several pharmacophore hypotheses, each with a score based on how well it fits the active compounds and excludes the inactive ones.
-
Select the highest-scoring hypothesis for further validation.
-
Visualizing the Pharmacophore Generation Workflow
Caption: Workflow for ligand-based pharmacophore model generation.
The Generated Pharmacophore Hypothesis
Our hypothetical pharmacophore model for this compound as a kinase inhibitor would likely consist of the following features arranged in a specific 3D geometry:
Caption: A hypothetical 3D pharmacophore model.
Experimental Protocol: Pharmacophore Model Validation
Objective: To assess the predictive power of the generated pharmacophore model.
Methodology:
-
Test Set Preparation:
-
Compile a separate set of compounds (the test set) with known activities that were not used in the model generation.
-
-
Database Screening:
-
Use the generated pharmacophore model as a 3D query to screen a database of compounds (e.g., the test set or a larger virtual library).
-
-
Hit Analysis:
-
Analyze the screening results to determine the model's ability to:
-
Enrich active compounds: The proportion of active compounds among the top-ranked hits should be high.
-
Discriminate between actives and inactives: The model should assign better fit scores to active compounds than to inactive ones.
-
-
-
Statistical Validation:
-
Calculate metrics such as the Enrichment Factor (EF) and the Receiver Operating Characteristic (ROC) curve to quantify the model's performance. A good model will have a high EF and an Area Under the Curve (AUC) for the ROC plot close to 1.
-
Application of the Validated Pharmacophore Model
A validated pharmacophore model is a powerful tool for lead discovery and optimization.
Virtual Screening for Novel Scaffolds
The pharmacophore model can be used to screen large compound libraries (e.g., ZINC, ChemBridge) to identify novel molecules that possess the key features for biological activity but have different chemical scaffolds from the original lead compound.[3][5]
Caption: Virtual screening workflow using a pharmacophore model.
Lead Optimization
The pharmacophore model can guide the modification of the lead compound to improve its potency and other properties. By understanding which features are essential, chemists can make more informed decisions about which parts of the molecule to modify.
Conclusion and Future Directions
This guide has outlined a comprehensive, albeit based on a hypothetical scenario, workflow for elucidating and validating the pharmacophore of this compound. The principles and methodologies described are broadly applicable to ligand-based drug design projects. The journey from a lead compound to a clinical candidate is long and complex, but a well-defined and validated pharmacophore model serves as an invaluable roadmap, guiding the exploration of chemical space and accelerating the discovery of novel therapeutics.
Future work would involve the synthesis and biological evaluation of the virtual screening hits to confirm the predictive power of the pharmacophore model. Furthermore, as more SAR data becomes available, the model can be iteratively refined to enhance its accuracy and predictive capabilities.
References
- Vertex AI Search. 1-(3,4-DICHLOROPHENYL)-2-(1H-IMIDAZOL-1-YL)ETHANONE synthesis - chemicalbook.
- PubMed. Chemistry, pharmacology, and structure-activity relationships with a new type of imidazolines exerting a specific bradycardic action at a cardiac site.
- PubMed. Structure-activity relationships of 1-alkyl-5-(3,4-dichlorophenyl)- 5-[2-[(3-substituted)-1-azetidinyl]ethyl]-2-piperidones. 1. Selective antagonists of the neurokinin-2 receptor.
- National Institutes of Health. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity.
- ResearchGate. Pharmacophore model and aligned ligands The pharmacophore model of...
- National Institutes of Health. Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products.
- Dove Medical Press. Pharmacophore modeling: advances, limitations, and current utility in drug discovery.
- Organic Chemistry Portal. Imidazolidinone synthesis.
- Science Alert. Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line.
- DergiPark. Pharmacophore Modeling in Drug Discovery: Methodology and Current Status.
- PubMed. Pharmacophore modeling in drug design.
- IJCRT.org. CHEMICAL SYNTHESIS, STRUCTURE DETERMINATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF IMIDAZOLIDINONE DERIVATIVES.
- ResearchGate. Biologically active natural imidazolidin-2,4-dione.
- Advanced Journal of Chemistry. Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone.
- Drug Design Org. Structure Activity Relationships.
- MDPI. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies.
- PubMed Central. Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids.
- National Institutes of Health. Quantitative Structure-Activity Relationship Studies of 4-Imidazolyl- 1,4-dihydropyridines as Calcium Channel Blockers.
- Structure–Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives.
Sources
- 1. researchgate.net [researchgate.net]
- 2. dovepress.com [dovepress.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
A Theoretical and Computational Investigation of 1-(3,4-Dichlorophenyl)imidazolidin-2-one: A Technical Guide
This technical guide provides a comprehensive theoretical and computational framework for the study of 1-(3,4-Dichlorophenyl)imidazolidin-2-one, a molecule of interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth protocols and the scientific rationale behind the computational analysis of this compound.
Introduction
The imidazolidin-2-one scaffold is a prominent feature in a multitude of biologically active compounds, demonstrating a wide range of therapeutic applications, including antiviral, anticancer, and anti-inflammatory properties.[1] The substitution of this core structure, particularly with halogenated phenyl rings, can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. The 3,4-dichlorophenyl moiety, for instance, is known for its strong electron-withdrawing nature, which can impact molecular interactions and metabolic stability.[2] This guide outlines a systematic approach to characterizing this compound through a combination of quantum chemical calculations and molecular modeling techniques.
Part 1: Molecular Structure and Electronic Properties
A fundamental understanding of a molecule's three-dimensional structure and electronic landscape is paramount to elucidating its biological activity. Density Functional Theory (DFT) offers a robust and computationally efficient method for this purpose.
Geometry Optimization and Vibrational Analysis
The initial step involves determining the most stable conformation of this compound.
Protocol: Geometry Optimization
-
Input Structure Generation: Construct the 3D structure of this compound using a molecular builder.
-
Computational Method Selection: Employ a DFT functional, such as B3LYP, which has shown to provide a good balance between accuracy and computational cost for organic molecules.[3]
-
Basis Set Selection: Utilize a basis set like 6-311++G(d,p) to ensure a sufficiently detailed description of the electronic distribution.
-
Software Implementation: Perform the calculation using a quantum chemistry software package like Gaussian, ORCA, or PySCF.[4][5][6][7]
-
Convergence Criteria: Ensure the optimization converges to a true energy minimum, characterized by the absence of imaginary frequencies in the subsequent vibrational analysis.
Rationale: The optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's shape and potential for steric interactions. The vibrational analysis not only confirms that the optimized structure is a true minimum but also allows for the prediction of its infrared (IR) spectrum, which can be compared with experimental data for validation.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic transitions.
Protocol: FMO Calculation
-
Utilize Optimized Geometry: Use the previously optimized structure of the molecule.
-
Perform Single-Point Energy Calculation: Employ the same DFT functional and basis set as in the geometry optimization.
-
Visualize Orbitals: Generate and visualize the HOMO and LUMO isosurfaces to understand the distribution of electron density.
Data Presentation: Calculated Electronic Properties
| Property | Value (a.u.) |
| HOMO Energy | [Calculated Value] |
| LUMO Energy | [Calculated Value] |
| HOMO-LUMO Gap (ΔE) | [Calculated Value] |
Rationale: The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP) Mapping
The MEP map provides a visual representation of the charge distribution around a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).
Protocol: MEP Calculation
-
Utilize Optimized Geometry and Wavefunction: Use the output from the single-point energy calculation.
-
Generate MEP Surface: Map the electrostatic potential onto the electron density surface.
Rationale: The MEP map is invaluable for predicting how the molecule will interact with biological targets. Red-colored regions indicate negative electrostatic potential (attractive for electrophiles), while blue regions represent positive potential (attractive for nucleophiles).
Part 2: Predicting Biological Interactions through Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[8] Given the known biological activities of imidazolidinone derivatives, several potential protein targets can be investigated.
Potential Biological Targets
Based on existing literature for similar compounds, potential targets for this compound include:
-
Protein Tyrosine Phosphatase 1B (PTP1B): A target for anti-diabetic drugs.[9]
-
Cyclooxygenase-2 (COX-2): An enzyme involved in inflammation.[8]
-
Bacterial or Fungal Proteins: Given the antimicrobial activity of some imidazolidinones.[10][11]
Molecular Docking Workflow
Protocol: Molecular Docking
-
Ligand Preparation: Prepare the 3D structure of this compound, assigning appropriate atom types and charges.
-
Receptor Preparation: Obtain the crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Active Site Definition: Define the binding site on the receptor, typically based on the location of a co-crystallized ligand or through literature information.
-
Docking Simulation: Use software such as AutoDock Vina or Glide to perform the docking calculations.[5]
-
Pose Analysis: Analyze the resulting binding poses, considering the predicted binding affinity (docking score) and the specific interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein.
Data Presentation: Docking Results Summary
| Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues |
| [Example: PTP1B (2QBP)] | [Calculated Value] | [e.g., Arg221, Asp181] |
| [Example: COX-2 (5IKR)] | [Calculated Value] | [e.g., Arg120, Tyr355] |
Rationale: The docking score provides an estimation of the binding affinity, with more negative values indicating a more favorable interaction. The analysis of interacting residues is crucial for understanding the molecular basis of binding and for guiding future lead optimization efforts.
Part 3: Assessing Complex Stability with Molecular Dynamics
While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations can offer insights into the dynamic behavior and stability of the ligand-protein complex over time.
Molecular Dynamics Simulation Workflow
Protocol: Molecular Dynamics Simulation
-
System Preparation: Use the best-ranked docked pose as the starting structure. Solvate the complex in a periodic box of water molecules and add counter-ions to neutralize the system.
-
Force Field Selection: Choose an appropriate force field, such as AMBER or CHARMM, for both the protein and the ligand.
-
Energy Minimization: Perform energy minimization to remove any steric clashes.
-
Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate the pressure (e.g., 1 atm) in NVT (constant volume) and NPT (constant pressure) ensembles, respectively.
-
Production Run: Run the production MD simulation for a sufficient duration (e.g., 100 ns) to sample the conformational space of the complex.
-
Trajectory Analysis: Analyze the resulting trajectory to calculate metrics such as Root Mean Square Deviation (RMSD) of the ligand and protein backbone, and Root Mean Square Fluctuation (RMSF) of individual residues.
Rationale: RMSD analysis indicates the stability of the ligand within the binding pocket and the overall protein structure. RMSF analysis highlights the flexible regions of the protein. By monitoring the interactions between the ligand and the protein throughout the simulation, one can assess the stability of key binding interactions identified in the docking study.
Conclusion
The theoretical and computational approaches outlined in this guide provide a powerful framework for the in-depth characterization of this compound. By combining quantum chemical calculations with molecular modeling techniques, researchers can gain valuable insights into the structural, electronic, and biological properties of this compound. This information is crucial for understanding its potential as a therapeutic agent and for guiding the design of new, more potent derivatives.
References
-
Matys, A., et al. (2015). Imidazolidine-4-one derivatives in the search for novel chemosensitizers of Staphylococcus aureus MRSA: synthesis, biological evaluation and molecular modeling studies. European Journal of Medicinal Chemistry, 101, 313-325. [Link]
-
(2022). Synthesis, Structural Studies and Molecular Modelling of a Novel Imidazoline Derivative with Antifungal Activity. Molecules, 27(15), 4989. [Link]
-
(2024). Design, Molecular Docking and ADME Studies of New Imidazolidine Derivatives. Pharmaceutical and Medical Sciences, 12(1), 1-10. [Link]
-
Matlantis. (2025). How to Choose DFT Software: Representative Software by Application and Implementation Steps. [Link]
-
IntuitionLabs. (n.d.). A Technical Overview of Molecular Simulation Software. [Link]
-
Matter Modeling Stack Exchange. (2025). What software shall I use for DFT on an organic molecule? [Link]
-
ResearchGate. (2019). Which is best software for Density Functional theory calculation? [Link]
-
Quora. (2020). What is a good DFT software package for a beginner (density, functional theory, software recommendations, open source, matter modeling)? [Link]
-
Narayana, B., et al. (2016). Synthesis and DNA-binding study of imidazole linked thiazolidinone derivatives. Luminescence, 31(7), 1365-1372. [Link]
-
Bakulina, O., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules, 26(15), 4429. [Link]
-
Beilstein Journal of Organic Chemistry. (2022). Thiazolidinones: novel insights from microwave synthesis, computational studies, and potentially bioactive hybrids. [Link]
-
Organic Chemistry Portal. (n.d.). Imidazolidinone synthesis. [Link]
-
Idhayadhulla, A., et al. (2017). Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. Science Alert, 10(1), 1-11. [Link]
-
IJCRT. (2020). CHEMICAL SYNTHESIS, STRUCTURE DETERMINATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF IMIDAZOLIDINONE DERIVATIVES. International Journal of Creative Research Thoughts, 8(5), 2692-2701. [Link]
-
ResearchGate. (2021). Biologically active natural imidazolidin-2,4-dione. [Link]
-
Qabel, H. A., & Al-Majidi, S. M. H. (2024). Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Advanced Journal of Chemistry, Section A, 7(6), 894-909. [Link]
-
Wang, R., et al. (2021). Design, synthesis, biological evaluation and molecular dynamics simulation studies of imidazolidine-2,4-dione derivatives as novel PTP1B inhibitors. Biochemical and Biophysical Research Communications, 579, 40-46. [Link]
-
MDPI. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. [Link]
-
Sanna, C., et al. (2022). Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies. Medicinal Chemistry Research, 31(8), 1367-1378. [Link]
-
Moustafa, A. M. Y. (2017). Synthesis, Characterization, Biological Activity of 4-Oxo-imidazolidin-2-thione Derivatives. Current Research in Chemistry, 9(1), 1-13. [Link]
-
ResearchGate. (2017). Convenient synthesis of 1,3-disubstituted-2-thioxo-imidazolidin-4-ones as potential anti-tumor agents. [Link]
-
ResearchGate. (2025). Synthesis, computational study, configurational analysis and biological activity of imidazolidinone, thiazolidinone and isoxazolone derivatives of 1,2-naphthoquinone. [Link]
-
ResearchGate. (2022). Spatial and temporal distribution of p,p′-DDE (1-dichloro-2,2-bis (p-chlorophenyl) ethylene) blood levels across the globe. A systematic review and meta-analysis. [Link]
-
EPA. (1975). DDT Chemistry, Metabolism, and Toxicity. [Link]
-
ResearchGate. (2025). Structure-activity relationships of DDT-type analogs based on in vivo toxicity to the sensory nerves of the cockroach, Periplaneta americana L. [Link]
-
ACS Publications. (2024). ACS Applied Polymer Materials Ahead of Print. [Link]
Sources
- 1. ijcrt.org [ijcrt.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. quora.com [quora.com]
- 4. matlantis.com [matlantis.com]
- 5. intuitionlabs.ai [intuitionlabs.ai]
- 6. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, Molecular Docking and ADME Studies of New Imidazolidine Derivatives | Journal of Pharmacology and Drug Development [jpdd.nahrainuniv.edu.iq]
- 9. Design, synthesis, biological evaluation and molecular dynamics simulation studies of imidazolidine-2,4-dione derivatives as novel PTP1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Imidazolidine-4-one derivatives in the search for novel chemosensitizers of Staphylococcus aureus MRSA: synthesis, biological evaluation and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, Structural Studies and Molecular Modelling of a Novel Imidazoline Derivative with Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
literature review of 1-aryl-imidazolidin-2-one compounds
An In-depth Technical Guide to the Synthesis, Biological Activity, and Application of 1-Aryl-Imidazolidin-2-one Compounds
Authored by a Senior Application Scientist
Abstract
The 1-aryl-imidazolidin-2-one scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds and FDA-approved drugs.[1][2][3] This five-membered cyclic urea core offers a rigid, yet tunable, framework that is amenable to diverse chemical modifications, enabling the fine-tuning of pharmacological properties. Its derivatives have demonstrated a remarkable breadth of therapeutic potential, including anticancer, central nervous system (CNS), antimicrobial, and antioxidant activities.[4][5][6][7] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive review of the 1-aryl-imidazolidin-2-one class. We will delve into the core synthetic methodologies, elucidate key structure-activity relationships (SAR), present detailed experimental protocols for synthesis and biological evaluation, and explore the mechanistic underpinnings of their pharmacological effects. The insights herein are designed to empower researchers to rationally design and develop novel therapeutic agents based on this versatile scaffold.
Strategic Approaches to Synthesis
The construction of the 1-aryl-imidazolidin-2-one ring system is a critical step that dictates the feasibility, yield, and diversity of a compound library. Several robust methods have been developed, with the choice of strategy often depending on the availability of starting materials and the desired substitution pattern.
Intramolecular Cyclization of Urea Derivatives
A highly effective and regioselective approach involves the acid-catalyzed intramolecular cyclization of N-(2,2-dialkoxyethyl)urea derivatives.[1][2] This method is particularly valuable as it allows for the introduction of various aryl groups on the urea nitrogen and subsequent cyclization to form the 4-substituted imidazolidin-2-one.
Causality of the Method: The reaction proceeds via an initial acid-promoted formation of an iminium cation intermediate.[2] This electrophilic cation is then attacked by an electron-rich aromatic or heterocyclic C-nucleophile, leading to the formation of the C-C bond at the 4-position of the imidazolidinone ring. The choice of a mild acid catalyst, such as trifluoroacetic acid (TFA), is crucial; it is strong enough to promote the formation of the reactive iminium intermediate without causing unwanted side reactions or degradation of sensitive functional groups.[2] The regioselectivity, favoring the 4-substituted product, is a key advantage of this pathway.[2]
Caption: Workflow for the acid-catalyzed synthesis of 4-substituted-imidazolidin-2-ones.
Multicomponent and Domino Reactions
For improved efficiency and atom economy, pseudo-multicomponent protocols have been developed.[8][9] One such strategy involves the in situ formation of a Schiff base from a diamine (like trans-(R,R)-1,2-diaminocyclohexane) and an aromatic aldehyde. This is followed by reduction of the imine and subsequent cyclization with a carbonyl source like carbonyldiimidazole (CDI).[8][9]
Causality of the Method: This one-pot approach is advantageous as it avoids the isolation of intermediates, thereby saving time and resources. CDI is an excellent choice for the cyclization step because it is a mild, non-toxic reagent, and its byproducts (carbon dioxide and imidazole) are volatile or easily removed, simplifying product purification.[8] This method exemplifies a green chemistry approach to heterocyclic synthesis.
Palladium-Catalyzed Intramolecular Diamination
Another sophisticated method involves the palladium-catalyzed intramolecular diamination of N-allylureas.[10] This reaction forms two new bonds and can create up to two stereocenters.
Causality of the Method: The palladium catalyst, in conjunction with a suitable ligand like Xantphos, facilitates the oxidative addition and subsequent reductive elimination steps required for the C-N bond formations. The use of a hypervalent iodine reagent as a terminal oxidant is often necessary to regenerate the active Pd(II) catalyst, allowing the reaction to proceed catalytically.[11] This method provides access to complex, fused-ring imidazolidin-2-ones that are difficult to obtain through other routes.[11]
Biological Activities and Structure-Activity Relationships (SAR)
The 1-aryl-imidazolidin-2-one scaffold has been successfully exploited to develop agents for various diseases. The specific biological activity is highly dependent on the nature and position of substituents on both the aryl ring and the imidazolidinone core.
Anticancer Activity
Numerous derivatives have been reported to possess potent anticancer activity.[1][2][6] A key area of development has been with N-arylsulfonylimidazolidinones.[5]
Structure-Activity Relationship Insights:
-
Substitution at the 4-position: Steric bulk at the 4-position of the imidazolidinone ring can be detrimental to activity. For instance, replacing a phenyl group with a bulkier substituent can abolish the anticancer effect.[5]
-
Aryl Sulfonyl Moiety: The nature of the group attached to the sulfonyl moiety is critical. Attaching a 3,4-dihydroquinoline group and further modifying it with bulky or hydrophobic acyl groups, particularly those containing a carbamoyl moiety, has been shown to dramatically enhance anticancer activity against cell lines such as A549 (lung), KATO III (gastric), and K562 (leukemia).[5]
| Compound ID | R Group at 4-Position | Sulfonyl Moiety Modification | In Vitro Activity (A549) | Reference |
| 4m | Phenyl | 3,4-dihydroquinoline-1-carboxamide | Comparable to Doxorubicin | [5] |
| 4n | Phenyl | N-cyclohexyl-3,4-dihydroquinoline-1-carboxamide | Comparable to Doxorubicin | [5] |
| Analog | tert-Butyl | 3,4-dihydroquinoline-1-carboxamide | Inactive | [5] |
Central Nervous System (CNS) Activity
Derivatives of 1-aryl-2-iminoimidazolidine, which are closely related precursors, have shown significant analgesic and depressive effects on the CNS with very low toxicity.[4][12]
Mechanism of Action: The antinociceptive effects appear to be mediated, at least in part, through an opioid-like mechanism, as the analgesia can be reversed by the opioid antagonist naloxone. These compounds also demonstrate an influence on serotonin neurotransmission pathways.[4] Binding affinity studies have confirmed moderate affinity for μ-opioid and serotonin (5HT₂) receptors.[4] The relative orientation of the two aromatic rings and the carbonyl group are key structural features that influence the activity spectrum.[4]
Caption: Receptor interactions of 1-aryl-imidazolidin-2-one derivatives leading to CNS effects.[4]
Antimicrobial Activity
The scaffold is also prevalent in compounds with significant antibacterial and antifungal properties.[6][13][14] The introduction of different halogenated and alkylated aromatic substituents at the N1 and N3 positions allows for the modulation of antimicrobial potency.[13] Studies have shown that the core imidazolidinone moiety is crucial for the activity, though specific substitutions can greatly enhance it. For example, a 5-imino-3-(3-methoxyphenyl)-1-phenyl-4-thioxoimidazolidin-2-one derivative showed excellent activity.[13][14]
Key Experimental Protocols
To ensure reproducibility and scientific rigor, detailed protocols are essential. The following sections provide self-validating, step-by-step methodologies for the synthesis and a primary biological evaluation of a representative 1-aryl-imidazolidin-2-one compound.
Protocol: Synthesis of 1-(4-Chlorophenyl)-4-(6-hydroxybenzo[d][2][4]dioxol-5-yl)imidazolidin-2-one
This protocol is adapted from a reported regioselective synthesis.[2] It describes the reaction of a substituted urea with a C-nucleophile (sesamol).
Materials:
-
1-(4-Chlorophenyl)-3-(2,2-diethoxyethyl)urea (Starting Urea)
-
Sesamol (C-Nucleophile)
-
Trifluoroacetic acid (TFA) (Catalyst)
-
Toluene (Solvent)
-
Acetone (for washing)
-
Absolute Ethanol (for recrystallization)
-
Standard laboratory glassware, reflux condenser, magnetic stirrer/hotplate
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask, add the starting urea (1.0 mmol), sesamol (1.0 mmol), and toluene (20 mL).
-
Catalyst Addition: Carefully add TFA (0.1 mmol, 10 mol%) to the reaction mixture while stirring.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 110°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting urea is consumed (typically 48-72 hours).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.
-
Purification - Washing: To the resulting residue, add acetone (10 mL), sonicate briefly, and collect the solid precipitate by vacuum filtration. Wash the solid with cold acetone (2 x 5 mL).
-
Purification - Recrystallization: Transfer the crude solid to a clean flask and recrystallize from absolute ethanol to yield the pure product as a crystalline solid.
-
Drying and Characterization: Dry the purified product under vacuum. The structure and purity must be validated through analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure, proton and carbon environments, and regioselectivity (e.g., using 2D NOESY experiments to confirm 4-substitution).[2]
-
Mass Spectrometry (MS): To confirm the molecular weight of the final product.
-
Melting Point Analysis: To assess purity.
-
Protocol: In Vitro Anticancer Activity (MTT Assay)
This is a standard colorimetric assay to assess cell viability and cytotoxicity, widely used for screening potential anticancer compounds.
Materials:
-
Human cancer cell line (e.g., A549)
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Test Compound (dissolved in DMSO to create a stock solution)
-
Doxorubicin (Positive Control)
-
DMSO (Vehicle Control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates, multichannel pipette, incubator (37°C, 5% CO₂), microplate reader
Procedure:
-
Cell Seeding: Harvest logarithmically growing A549 cells using Trypsin-EDTA. Resuspend the cells in fresh complete medium and perform a cell count. Seed the cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound and the positive control (Doxorubicin) in the culture medium. Remove the old medium from the wells and add 100 µL of the fresh medium containing the various concentrations of the test compounds. Include wells for the vehicle control (medium with the same percentage of DMSO used for the highest compound concentration).
-
Incubation: Incubate the plate for another 48 hours under the same conditions.
-
MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration of the drug that inhibits 50% of cell growth) using non-linear regression analysis.
Future Perspectives and Conclusion
The 1-aryl-imidazolidin-2-one scaffold continues to be a highly productive platform for the discovery of new therapeutic agents. Its synthetic tractability and the diverse range of biological activities associated with its derivatives ensure its continued relevance in drug discovery. Future research should focus on several key areas:
-
Novel Synthetic Routes: Development of more efficient, stereoselective, and environmentally friendly synthetic methodologies.
-
Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways modulated by these compounds to better understand their therapeutic effects and potential side effects.
-
Expansion of Therapeutic Applications: Exploring the potential of these compounds in other disease areas, such as neurodegenerative disorders, inflammatory diseases, and metabolic syndromes.
References
-
Mączyński, M., et al. (2002). Synthesis and pharmacological activity of new carbonyl derivatives of 1-aryl-2-iminoimidazolidine. Part 1. Synthesis and pharmacological activity of chain derivatives of 1-aryl-2-iminoimidazolidine containing urea moiety. European Journal of Medicinal Chemistry, 37(9), 747-752. [Link]
-
Gazizov, A.S., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules, 26(15), 4432. [Link]
-
Gazizov, A.S., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules, 26(15), 4432. [Link]
-
Hernández-Vázquez, E., et al. (2023). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. Molecules, 28(4), 1815. [Link]
-
Kornicka, A., et al. (2012). N-(Imidazolidin-2-ylidene)-1-arylmethanamine oxides: synthesis, structure and pharmacological evaluation. Archiv der Pharmazie, 345(11), 875-884. [Link]
-
Fritz, J. A., Nakhla, J. S., & Wolfe, J. P. (2006). Palladium-Catalyzed Intramolecular C-N Bond Formation: A New Synthesis of Imidazolidin-2-ones from N-Allylureas. Organic Letters, 8(12), 2531–2534. [Link]
-
Hernández-Vázquez, E., et al. (2023). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. ResearchGate. [Link]
-
Subramanian, S., et al. (2011). Structure-activity relationship studies of novel arylsulfonylimidazolidinones for their anticancer activity. European Journal of Medicinal Chemistry, 46(7), 2895-2903. [Link]
-
Anonymous. (2018). CHEMICAL SYNTHESIS, STRUCTURE DETERMINATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF IMIDAZOLIDINONE DERIVATIVES. International Journal of Creative Research Thoughts (IJCRT). [Link]
-
Stähle, H., & Pook, K. H. (1980). Chemistry, pharmacology, and structure-activity relationships with a new type of imidazolines exerting a specific bradycardic action at a cardiac site. Journal of Medicinal Chemistry, 23(11), 1217-1222. [Link]
-
Shawky, A. M., et al. (2016). New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. Current Organic Synthesis, 13(3), 466-475. [Link]
-
Mączyński, M., et al. (2002). Synthesis and pharmacological activity of 1,6-diaryl-5,7(1H)dioxo-2,3-dihydroimidazo[1,2-a][2][4][15]triazines. Part 2. European Journal of Medicinal Chemistry, 37(9), 753-760. [Link]
-
Kornicka, A., et al. (2011). Synthesis and biological activity of some 2-imidazolinylhydrazone derivatives. Acta Poloniae Pharmaceutica, 68(4), 523-531. [Link]
-
Della Ca', N., et al. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Catalysts, 9(1), 63. [Link]
-
Gazizov, A.S., et al. (2021). Figure 1: Some known drugs possessing imidazolidin-2-one moiety. ResearchGate. [Link]
-
Kornicka, A., et al. (2011). Synthesis and biological activity of some 2-imidazolinylhydrazone derivatives. Acta Poloniae Pharmaceutica, 68(4), 523-531. [Link]
-
Timmermans, P. B., & Van Zwieten, P. A. (1977). Quantitative structure-activity relationships in centrally acting imidazolidines structurally related to clonidine. Journal of Medicinal Chemistry, 20(12), 1636-1644. [Link]
-
Shawky, A. M., et al. (2016). New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. Current Organic Synthesis, 13(3), 466-475. [Link]
-
Gazizov, A.S., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules, 26(15), 4432. [Link]
-
Shawky, A. M., et al. (2016). New Imidazolidineiminothione, Imidazolidin-2-one, and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. ResearchGate. [Link]
-
De Marco, R., et al. (2020). In-Peptide Synthesis of Imidazolidin-2-one Scaffolds, Equippable with Proteinogenic or Taggable/Linkable Side Chains, General Promoters of Unusual Secondary Structures. Molecules, 25(23), 5697. [Link]
-
Watanabe, K., et al. (2008). 5-Aryl-imidazolin-2-ones as a scaffold for potent antioxidant and memory-improving activity. Bioorganic & Medicinal Chemistry Letters, 18(4), 1478-1483. [Link]
-
Wujec, M., & Paneth, A. (2023). Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review. International Journal of Molecular Sciences, 24(2), 1718. [Link]
Sources
- 1. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - ProQuest [proquest.com]
- 2. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and pharmacological activity of new carbonyl derivatives of 1-aryl-2-iminoimidazolidine. Part 1. Synthesis and pharmacological activity of chain derivatives of 1-aryl-2-iminoimidazolidine containing urea moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure--activity relationship studies of novel arylsulfonylimidazolidinones for their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijcrt.org [ijcrt.org]
- 7. 5-Aryl-imidazolin-2-ones as a scaffold for potent antioxidant and memory-improving activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Imidazolidinone synthesis [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and pharmacological activity of new carbonyl derivatives of 1-aryl-2-iminoimidazolidine: part 2. Synthesis and pharmacological activity of 1,6-diaryl-5,7(1H)dioxo-2,3-dihydroimidazo[1,2-a][1,3,5]triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. N-(Imidazolidin-2-ylidene)-1-arylmethanamine oxides: synthesis, structure and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocols: Elucidating the In Vitro Anticancer Activity of 1-(3,4-Dichlorophenyl)imidazolidin-2-one
Audience: Researchers, scientists, and drug development professionals in oncology.
Abstract: This document provides a comprehensive guide to evaluating the in vitro anticancer potential of the novel compound, 1-(3,4-Dichlorophenyl)imidazolidin-2-one. While the imidazolidin-2-one scaffold is a component of various bioactive molecules, this specific derivative represents a new frontier in anticancer research.[1] We present a logical workflow, from initial cytotoxicity screening to in-depth mechanistic studies, including apoptosis and cell cycle analysis. The protocols detailed herein are designed to be robust and reproducible, providing a solid framework for the preclinical assessment of this and similar investigational compounds.
Introduction: The Rationale for Investigating this compound
The imidazolidin-2-one core is a privileged scaffold in medicinal chemistry, found in a variety of FDA-approved drugs.[1] Its derivatives have been explored for a range of therapeutic applications, including anticancer activity.[2][3][4][5][6][7] The dichlorophenyl moiety is a common feature in many kinase inhibitors and other anticancer agents, suggesting that its inclusion in the imidazolidin-2-one structure could confer potent and selective anticancer properties.
This guide outlines a systematic approach to characterize the in vitro anticancer profile of this compound (hereafter referred to as Cpd-X). The experimental pipeline is designed to first establish its cytotoxic potential and then to dissect the underlying mechanisms of action.
Experimental Workflow: A Phased Approach to Characterization
A tiered approach is recommended to efficiently evaluate the anticancer properties of Cpd-X. This ensures that resources are directed toward the most promising avenues of investigation.
Caption: Phased experimental workflow for Cpd-X characterization.
Phase 1: Primary Cytotoxicity Screening
The initial step is to determine the concentration-dependent cytotoxic effect of Cpd-X across a panel of human cancer cell lines from diverse tissue origins. The MTT assay is a reliable and widely used colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of viability.[8][9]
Table 1: Hypothetical IC50 Values for Cpd-X
| Cell Line | Tissue of Origin | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 8.2 ± 0.7 |
| HCT-116 | Colorectal Carcinoma | 5.5 ± 0.4 |
| A549 | Lung Carcinoma | 12.1 ± 1.1 |
| HeLa | Cervical Adenocarcinoma | 7.9 ± 0.6 |
| U87 | Glioblastoma | 25.4 ± 2.3 |
Protocol 1: MTT Assay for Cell Viability
This protocol is optimized for adherent cells in a 96-well format.[8][10][11]
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Cpd-X stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate.[10] Incubate for 24 hours (37°C, 5% CO2) to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Cpd-X in complete medium. Remove the old medium from the wells and add 100 µL of the Cpd-X dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours.[10] Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium. Add 150 µL of solubilization solution to each well.[10]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.[10] Read the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Phase 2: Mechanistic Investigation - Apoptosis and Cell Cycle
Once the cytotoxic potential of Cpd-X is established, the next step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs.[12]
Detection of Apoptosis by Annexin V/PI Staining
During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[12] Annexin V, a calcium-dependent protein, binds with high affinity to PS, allowing for the detection of apoptotic cells by flow cytometry.[12][13] Propidium iodide (PI) is a fluorescent dye that cannot cross the membrane of live cells, but can stain the DNA of late apoptotic or necrotic cells, thus allowing for the differentiation of cell populations.[12][14]
Caption: Interpretation of Annexin V/PI flow cytometry data.
Protocol 2: Annexin V/PI Apoptosis Assay
This protocol is a standard method for quantifying apoptosis using flow cytometry.[13][14]
Materials:
-
Cells treated with Cpd-X (at IC50 concentration) and controls
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Preparation: Induce apoptosis by treating cells with Cpd-X for a predetermined time (e.g., 24 hours). Include untreated and vehicle controls.
-
Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.[15]
-
Washing: Wash the cells twice with cold PBS.[14]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[15]
-
Incubation: Gently vortex and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[13]
Caspase Activity Assay
Caspases are a family of proteases that play a crucial role in the execution phase of apoptosis. Caspase-3 and Caspase-7 are key executioner caspases. The Caspase-Glo® 3/7 Assay is a luminescent assay that measures their activity.[16][17] The assay provides a substrate that is cleaved by Caspase-3/7 to release a substrate for luciferase, generating a luminescent signal proportional to caspase activity.[16]
Protocol 3: Caspase-Glo® 3/7 Assay
This is a simple "add-mix-measure" protocol suitable for multiwell plates.[16]
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Cells cultured and treated in white-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with Cpd-X as in the MTT assay.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Substrate with the buffer provided.[17]
-
Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents on a plate shaker for 30 seconds. Incubate at room temperature for 1-2 hours.
-
Measurement: Measure the luminescence using a luminometer.
Cell Cycle Analysis
Anticancer agents can exert their effects by causing cell cycle arrest at specific phases (G0/G1, S, or G2/M), preventing cell proliferation.[18] Flow cytometry with propidium iodide (PI) staining is a standard technique to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.[19][20]
Protocol 4: Cell Cycle Analysis by PI Staining
This protocol involves fixing the cells and staining their DNA with PI.[19][20]
Materials:
-
Cells treated with Cpd-X and controls
-
Cold 70% ethanol
-
PBS
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Preparation and Treatment: Culture and treat cells with Cpd-X for 24 hours.
-
Harvesting: Harvest the cells by trypsinization.
-
Fixation: Centrifuge the cells and resuspend the pellet in PBS. While vortexing gently, add cold 70% ethanol dropwise to fix the cells.[20][21] Incubate at -20°C for at least 2 hours.
-
Washing: Wash the fixed cells with PBS.
-
Staining: Resuspend the cell pellet in PI staining solution. The RNase A is crucial to degrade RNA and prevent its non-specific staining.[19][21]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.[19]
Phase 3: Hypothetical Mechanism of Action
Based on the results from the mechanistic assays, a hypothetical signaling pathway can be proposed. For instance, if Cpd-X induces G2/M arrest and apoptosis, it might be acting on pathways that regulate the G2 checkpoint and mitochondrial-mediated cell death.
Sources
- 1. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiproliferative Evaluation of Novel 4-Imidazolidinone Derivatives as Anticancer Agent Which Triggers ROS-Dependent Apoptosis in Colorectal Cancer Cell | MDPI [mdpi.com]
- 3. scialert.net [scialert.net]
- 4. Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff’s Bases Incorporating Imidazolidine-2,4-dione Scaffold: Molecular Docking Studies and Enzymatic Inhibition Activities [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. researchgate.net [researchgate.net]
- 11. atcc.org [atcc.org]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. kumc.edu [kumc.edu]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bosterbio.com [bosterbio.com]
- 16. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 17. Caspase 3/7 Activity [protocols.io]
- 18. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Flow cytometry with PI staining | Abcam [abcam.com]
- 20. cancer.wisc.edu [cancer.wisc.edu]
- 21. Video: Cell Cycle Analysis: Principle, BrdU and Flow Cytometry [jove.com]
Application Note: High-Throughput Screening Using 1-(3,4-Dichlorophenyl)imidazolidin-2-one for Novel Kinase Inhibitor Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Promise of a Privileged Scaffold
The imidazolidin-2-one core is a well-established "privileged scaffold" in medicinal chemistry, a term describing molecular frameworks capable of binding to multiple, diverse biological targets.[1][2][3] This versatility has led to the incorporation of the imidazolidin-2-one moiety into numerous FDA-approved drugs, including the antibiotic azlocillin and the antihypertensive agent imidapril.[4] The amenability of this scaffold to chemical modification allows for the fine-tuning of its pharmacological properties, making its derivatives attractive candidates for drug discovery campaigns.
This application note provides a comprehensive framework for utilizing 1-(3,4-Dichlorophenyl)imidazolidin-2-one , a specific derivative of this scaffold, in high-throughput screening (HTS) to identify and characterize its potential as a protein kinase inhibitor. Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes; their dysregulation is a hallmark of many diseases, particularly cancer.[5][6] The dichlorophenyl group is a common feature in many known kinase inhibitors, suggesting that this compound is a rational starting point for screening against this target class.
Herein, we describe detailed protocols for a primary biochemical screen using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay and a secondary, confirmatory cell-based viability assay. These methodologies are designed to provide a robust, self-validating workflow for identifying and prioritizing hits from large compound libraries.
Physicochemical Properties of the Test Compound
A summary of the key physicochemical properties for this compound is presented below. Proper characterization and handling of the test compound are foundational to a successful screening campaign.
| Property | Value | Source/Reference |
| Molecular Formula | C₉H₈Cl₂N₂O | BLDpharm[7] |
| Molecular Weight | 231.08 g/mol | Calculated |
| CAS Number | 52420-29-8 | BLDpharm[7] |
| Appearance | White to off-white solid | General property of similar compounds[8] |
| Solubility | Soluble in DMSO | Assumed for HTS applications |
| Purity | >95% | Recommended for HTS |
Hypothetical Biological Context: Targeting the Kinase-Y Pathway
For the purposes of this guide, we will focus on a hypothetical serine/threonine kinase, "Kinase-Y," which is a key downstream effector in a signaling pathway initiated by a Receptor Tyrosine Kinase (RTK). In many oncogenic pathways, aberrant RTK signaling leads to the constitutive activation of downstream kinases like Kinase-Y, promoting uncontrolled cell proliferation and survival. Inhibition of Kinase-Y therefore represents a promising therapeutic strategy.
High-Throughput Screening Workflow
A successful HTS campaign is a multi-stage process designed to efficiently identify true hits while minimizing false positives. The workflow begins with a sensitive and robust primary biochemical assay, followed by dose-response confirmation and validation in a more physiologically relevant cell-based secondary assay.
PART 1: Biochemical HTS Assay Protocol (Primary Screen)
Assay Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
This protocol employs a TR-FRET kinase assay, a robust, homogeneous (no-wash) method ideal for HTS.[9][10] The assay measures the phosphorylation of a fluorescein-labeled substrate peptide by Kinase-Y. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is then added. When the substrate is phosphorylated, the antibody binds, bringing the terbium (donor) and fluorescein (acceptor) into close proximity, resulting in a FRET signal.[10] Kinase inhibitors will prevent phosphorylation, leading to a decrease in the TR-FRET signal.
Materials and Reagents:
-
Recombinant Human Kinase-Y enzyme
-
Fluorescein-labeled peptide substrate (specific for Kinase-Y)
-
Terbium-labeled anti-phospho-substrate antibody
-
Adenosine Triphosphate (ATP)
-
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
-
Stop/Detection Buffer: Assay Buffer containing EDTA
-
This compound (Test Compound)
-
Staurosporine (Positive Control Inhibitor)
-
DMSO (Vehicle Control)
-
Low-volume, 384-well black assay plates (e.g., Corning 3676)
Protocol:
-
Compound Plating:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Using an acoustic dispenser or liquid handler, transfer 50 nL of the test compound, positive control, or DMSO vehicle into the appropriate wells of a 384-well assay plate. This results in a final assay concentration of 10 µM for a single-point screen, assuming a 5 µL final volume.
-
-
Enzyme and Substrate Preparation:
-
Prepare a 2X Kinase-Y/Substrate solution in Assay Buffer. The optimal concentrations of enzyme and substrate should be determined empirically during assay development.[11]
-
-
Reaction Initiation:
-
Dispense 2.5 µL of the 2X Kinase-Y/Substrate solution to all wells of the assay plate.
-
Prepare a 2X ATP solution in Assay Buffer at a concentration equal to the Kₘ for Kinase-Y (determined during assay development).
-
To initiate the kinase reaction, dispense 2.5 µL of the 2X ATP solution to all wells. The final reaction volume is 5 µL.
-
Briefly centrifuge the plates to ensure all components are mixed.
-
-
Incubation:
-
Incubate the reaction at room temperature for 60 minutes. The incubation time should be within the linear range of the enzymatic reaction.
-
-
Reaction Termination and Detection:
-
Prepare a Stop/Detection solution containing the Terbium-labeled antibody and EDTA in Assay Buffer. The final concentration of EDTA should be sufficient to chelate Mg²⁺ and stop the kinase reaction.[10][11]
-
Dispense 5 µL of the Stop/Detection solution to all wells.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader (e.g., SpectraMax M5 or similar).[12] Configure the reader to measure emission at both the terbium (donor) and fluorescein (acceptor) wavelengths with a time delay to reduce background fluorescence.
-
The TR-FRET ratio (Acceptor Emission / Donor Emission) is calculated for each well.
-
-
Data Analysis and Quality Control:
-
Calculate the percent inhibition for each test compound relative to the positive (Staurosporine) and negative (DMSO) controls.
-
Assess the quality of the assay for each plate by calculating the Z'-factor.[13][14] The Z'-factor is a measure of the statistical separation between the positive and negative controls.
Z'-Factor Formula: Z' = 1 - [ (3σₚ + 3σₙ) / |μₚ - μₙ| ] where σ is the standard deviation, μ is the mean, p is the positive control, and n is the negative control.
-
PART 2: Cell-Based HTS Assay Protocol (Secondary Screen)
Assay Principle: ATP-Based Luminescence
This secondary screen confirms the activity of hits from the primary assay in a cellular context. The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active, viable cells.[16][17][18] A decrease in luminescence upon treatment with the test compound suggests cytotoxic or cytostatic effects, potentially due to the inhibition of the targeted Kinase-Y pathway.
Materials and Reagents:
-
Cancer cell line overexpressing Kinase-Y (e.g., MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
CellTiter-Glo® 2.0 Reagent[19]
-
Confirmed hits from the primary screen
-
384-well, solid white, tissue-culture treated assay plates
Protocol:
-
Cell Plating:
-
Harvest and count cells, ensuring high viability (>95%).
-
Resuspend cells in complete medium to the desired density (e.g., 2,000 cells/20 µL).
-
Using a multi-channel pipette or automated dispenser, seed 20 µL of the cell suspension into each well of the 384-well plates.
-
Incubate the plates for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the hit compounds in complete medium.
-
Add 5 µL of the diluted compounds to the corresponding wells. The final assay volume is 25 µL. Include DMSO vehicle controls.
-
Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
-
Assay Procedure:
-
Remove the plates from the incubator and allow them to equilibrate to room temperature for approximately 30 minutes.[17]
-
Add 25 µL of CellTiter-Glo® Reagent to each well (a volume equal to the culture volume).[16][17]
-
Place the plates on an orbital shaker for 2 minutes to induce cell lysis and mix the contents.[17]
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.[16][17]
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-based luminometer.
-
-
Data Analysis:
-
Calculate the percent viability for each compound concentration relative to the DMSO-treated controls.
-
Plot the percent viability against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the CC₅₀ (50% cytotoxic concentration).
-
Hypothetical Data Summary and Interpretation
The results from both the primary biochemical and secondary cell-based assays should be compiled to prioritize hits for further development. An ideal hit demonstrates high potency in the biochemical assay and corresponding on-target activity in the cell-based assay.
| Compound ID | Primary Screen (% Inhibition @ 10 µM) | Biochemical IC₅₀ (nM) | Cell-Based CC₅₀ (nM) | Selectivity Index (SI = CC₅₀ / IC₅₀) |
| 1-(3,4-DCP)I-2-one | 85% | 75 | 450 | 6.0 |
| Hit-002 | 92% | 25 | 7,500 | 300.0 |
| Hit-003 | 65% | 1,200 | >10,000 | >8.3 |
| Staurosporine | 99% | 5 | 20 | 4.0 |
Interpretation:
-
1-(3,4-DCP)I-2-one (Hypothetical Hit): Shows good initial activity and potency. The low selectivity index (SI) suggests some cytotoxicity may occur at concentrations close to its effective dose, warranting further investigation.
-
Hit-002: An excellent candidate. It is highly potent against the enzyme and shows a large window between its biochemical potency and cellular toxicity (high SI), suggesting its effect is likely on-target.
-
Hit-003: A weak hit. It has low potency in the biochemical assay and is a lower priority for follow-up.
References
-
Wappett, M., et al. (2020). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology, 56, 47-55. Available at: [Link]
-
Ciupa, A., et al. (2021). The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All. Pharmaceuticals, 14(11), 1164. Available at: [Link]
-
OpenOChem Learn. (n.d.). Privileged Structures. Retrieved from [Link]
-
BIT 479/579 High-throughput Discovery. (n.d.). Z-factors. Retrieved from [Link]
-
Montanari, D., & Ecker, G. F. (2022). The Thin Line between Promiscuous and Privileged Structures in Medicinal Chemistry. Molecules, 27(19), 6299. Available at: [Link]
-
GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]
-
ResearchGate. (n.d.). Chapter 1. Privileged Scaffolds in Medicinal Chemistry: An Introduction. Retrieved from [Link]
-
Z-Factor Calculator. (n.d.). Retrieved from [Link]
-
Bioinformatics, Oxford Academic. (2021). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, 37(18), 2942-2948. Available at: [Link]
-
On HTS. (2023). Z-factor. Retrieved from [Link]
-
PubMed. (2018). Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. Methods in Molecular Biology, 1682, 87-100. Available at: [Link]
-
PubMed. (2021). Novel Pan-Pim Kinase Inhibitors With Imidazopyridazine and Thiazolidinedione Structure Exert Potent Antitumor Activities. Frontiers in Oncology, 11, 658632. Available at: [Link]
-
Frontiers in Oncology. (2021). Novel Pan-Pim Kinase Inhibitors With Imidazopyridazine and Thiazolidinedione Structure Exert Potent Antitumor Activities. Frontiers in Oncology, 11. Available at: [Link]
-
BMG Labtech. (n.d.). Binding kinetics: high throughput assay for kinase inhibitors. Retrieved from [Link]
-
Molecular Devices. (n.d.). FP & TR-FRET Kinase Assays with Automated Liquid Handling. Retrieved from [Link]
-
Springer. (2023). Lead drug discovery from imidazolinone derivatives with Aurora kinase inhibitors. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
MDPI. (2023). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Molecules, 28(15), 5780. Available at: [Link]
-
Journal of Applied Pharmaceutical Science. (2026). Identification of thiazolidin-4-one scaffold-based molecules as PI3Kα inhibitors: Molecular docking. Available at: [Link]
-
PubChem. (n.d.). 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one. Retrieved from [Link]
-
Aladdin Scientific. (n.d.). 1-(3-Chlorophenyl)imidazolidin-2-one - 98%. Retrieved from [Link]
-
LookChem. (n.d.). 4-Imidazolidinone, 3-(3,5-dichlorophenyl)-2-(1,1-dimethylethyl)-5-methyl-, (2S,5R)-. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,3-Dimethyl-2-imidazolidinone. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-Imidazolidinone (CAS 120-93-4). Retrieved from [Link]
-
Wikipedia. (n.d.). Imidazolidinone. Retrieved from [Link]
Sources
- 1. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Privileged Structures | OpenOChem Learn [learn.openochem.org]
- 3. researchgate.net [researchgate.net]
- 4. Imidazolidinone - Wikipedia [en.wikipedia.org]
- 5. scielo.br [scielo.br]
- 6. mdpi.com [mdpi.com]
- 7. 52420-29-8|this compound|BLD Pharm [bldpharm.com]
- 8. 2-Imidazolidone | 120-93-4 [chemicalbook.com]
- 9. Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. moleculardevices.com [moleculardevices.com]
- 13. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 14. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 15. assay.dev [assay.dev]
- 16. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 17. promega.com [promega.com]
- 18. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]
- 19. promega.com [promega.com]
Application Notes and Protocols for the In Vitro Evaluation of 1-(3,4-Dichlorophenyl)imidazolidin-2-one
Introduction: A Strategic Framework for Characterizing Novel Compounds
The exploration of novel chemical entities is a cornerstone of drug discovery. 1-(3,4-Dichlorophenyl)imidazolidin-2-one represents such a candidate, and its initial characterization requires a systematic and robust experimental design to elucidate its biological effects on cancer cell lines. This guide provides a comprehensive framework, detailing not just the "how" but the "why" behind each experimental step. Our approach is designed to be a self-validating system, ensuring that the data generated is both reliable and insightful for researchers, scientists, and drug development professionals.
The core of this guide is a multi-faceted approach to understanding the compound's impact on cell health, from basic cytotoxicity to the more nuanced mechanisms of cell death and cell cycle progression. By following these protocols, researchers can build a comprehensive profile of this compound, paving the way for further preclinical development.
Part 1: Foundational Experimental Design
Before embarking on specific assays, a well-thought-out experimental plan is crucial. This initial phase ensures the subsequent experiments are meaningful and the results are interpretable.
Cell Line Selection: The Biological Context
The choice of cell lines is a critical first step as it provides the biological context for your study. It is recommended to use a panel of cell lines rather than a single one to understand the breadth of the compound's activity.[1][2]
Key Considerations for Cell Line Selection:
-
Tissue of Origin: Select cell lines from various cancer types (e.g., lung, breast, colon) to identify potential tissue-specific effects.[1]
-
Genomic Diversity: Utilize cell lines with known and varied genetic backgrounds (e.g., different mutational statuses in key oncogenes and tumor suppressor genes like p53, KRAS, BRAF). This can help in identifying potential biomarkers of sensitivity or resistance.[2]
-
Publicly Available Data: Leverage large-scale pharmacogenomic databases (e.g., Genomics of Drug Sensitivity in Cancer, Cancer Cell Line Encyclopedia) to select cell lines with well-characterized molecular profiles.
For initial screening, a panel of 6-12 cell lines representing different tumor types is a robust starting point.
The Importance of Controls: Ensuring Data Integrity
Comprehensive experimental controls are non-negotiable for a self-validating system.[3]
-
Vehicle Control: This is the most critical control. The solvent used to dissolve this compound (e.g., DMSO) must be added to cells at the same final concentration as in the treated wells. This establishes the baseline cellular response in the absence of the compound.[3]
-
Positive Control: A well-characterized cytotoxic agent (e.g., doxorubicin, staurosporine) should be included to validate the assay's ability to detect a cytotoxic response.[3]
-
Negative Control: An inactive structural analog of the test compound, if available, can help confirm that the observed effects are specific to the compound of interest.[3]
-
No-Cell Control: Wells containing only culture medium and the assay reagents serve to determine the background signal of the assay.[4]
Dose-Response and Kinetic Analysis: Understanding the Compound's Behavior
A single-dose experiment provides limited information. A dose-response study is essential to determine the potency of the compound and to identify the optimal concentration range for subsequent mechanistic studies.[5]
-
Concentration Range: A wide range of concentrations should be tested, typically using serial dilutions (e.g., half-log or full-log dilutions). A starting point could be from 1 nM to 100 µM.
-
Time Course: The effect of the compound should be assessed at multiple time points (e.g., 24, 48, and 72 hours) to understand the kinetics of the cellular response.[6]
-
IC50/EC50 Determination: The data from the dose-response experiments will be used to calculate the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), which are key measures of the compound's potency.[5] Nonlinear regression models are typically used to fit the data and determine these values.[5]
Part 2: Core Assays for Cellular Characterization
This section details the step-by-step protocols for a tiered approach to characterizing the cellular effects of this compound.
Tier 1: Assessing Overall Cell Viability and Cytotoxicity
The initial step is to determine if the compound affects cell viability and to what extent it is cytotoxic.
The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.[7][8] The amount of formazan produced is proportional to the number of viable cells.[7][9]
Protocol: MTT Assay [7][9][10][11][12]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium and incubate overnight.[6]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle and positive controls.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[10][11]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9][10] Read the absorbance at 570-590 nm using a microplate reader.[10] A reference wavelength of 620-630 nm can be used to subtract background absorbance.[10][11]
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.[13] LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis.[4][13]
Protocol: LDH Release Assay [14]
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Sample Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5-10 minutes.
-
Supernatant Transfer: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[14]
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[14] The amount of color formed is proportional to the amount of LDH released, which indicates the level of cytotoxicity.[4]
Data Presentation: Cytotoxicity Profile
| Cell Line | Compound Concentration (µM) | % Viability (MTT) | % Cytotoxicity (LDH) |
| Cell Line A | 0 (Vehicle) | 100 | 0 |
| 0.1 | 95 | 5 | |
| 1 | 70 | 30 | |
| 10 | 40 | 60 | |
| 100 | 10 | 90 | |
| Cell Line B | 0 (Vehicle) | 100 | 0 |
| 0.1 | 98 | 2 | |
| 1 | 85 | 15 | |
| 10 | 60 | 40 | |
| 100 | 25 | 75 |
Tier 2: Investigating the Mechanism of Cell Death
If the compound is found to be cytotoxic, the next step is to determine the mode of cell death, with a primary focus on apoptosis.
Caspases are a family of proteases that play a central role in the execution of apoptosis. Caspases-3 and -7 are key executioner caspases. The Caspase-Glo® 3/7 assay is a luminescent assay that measures the activity of these caspases.[15] The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by caspases-3 and -7 to release aminoluciferin, a substrate for luciferase that generates a luminescent signal.[15]
Protocol: Caspase-Glo® 3/7 Assay [15][16][17][18]
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the compound as described previously.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.[17]
-
Reagent Addition: Add a volume of Caspase-Glo® 3/7 reagent equal to the volume of cell culture medium in each well.
-
Incubation: Mix the contents by gentle shaking on a plate shaker for 30-60 seconds. Incubate at room temperature for 1-3 hours.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.[18]
During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[19][20] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection by flow cytometry.[19][20] Propidium iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[19] Dual staining with Annexin V and PI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[19]
Protocol: Annexin V/PI Staining by Flow Cytometry [19][21][22][23]
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS.[22]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[22]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI staining solution.[21][23]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[22]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry as soon as possible (within 1 hour).[22]
Visualizing Apoptosis Induction
Caption: Flow of cellular changes during apoptosis detected by Annexin V and PI.
Tier 3: Assessing Effects on Cell Cycle Progression
If the compound inhibits cell proliferation without inducing significant cell death, it may be affecting the cell cycle.
Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol: Cell Cycle Analysis by PI Staining [24][25]
-
Cell Seeding and Treatment: Seed cells and treat with the compound as described for the Annexin V/PI assay.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.[24] Fix for at least 2 hours on ice.[25]
-
Washing: Wash the cells with PBS.
-
Staining: Resuspend the cells in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[25] RNase A is included to ensure that only DNA is stained.[24][25]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry.
Data Presentation: Cell Cycle Distribution
| Treatment | % G0/G1 | % S | % G2/M |
| Vehicle | 60 | 25 | 15 |
| Compound (IC50) | 75 | 10 | 15 |
| Positive Control | 10 | 15 | 75 |
Tier 4: Target Engagement and Pathway Analysis (Optional)
If a potential molecular target for this compound is hypothesized, further experiments can be conducted to validate target engagement and downstream pathway modulation.
Western blotting is a technique used to detect specific proteins in a sample.[26][27][28][29] It can be used to assess changes in the expression or post-translational modification (e.g., phosphorylation) of proteins involved in specific signaling pathways.
Protocol: Western Blotting [26][27][28][29][30]
-
Cell Lysis: After compound treatment, wash cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.[30]
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[26]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[28]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[28]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
Part 3: Data Interpretation and Next Steps
The data generated from these assays will provide a comprehensive initial profile of this compound.
Visualizing the Experimental Workflow
Caption: A tiered approach for the in vitro characterization of novel compounds.
A thorough analysis of the results will guide the next steps in the drug development process. For instance, if the compound induces apoptosis in a specific cancer cell line, further studies could focus on identifying the upstream signaling pathways involved. If it causes cell cycle arrest, the key regulators of the arrested phase would be of interest. This systematic approach ensures that research efforts are focused and efficient, maximizing the potential for discovering a novel therapeutic agent.
References
-
OPS Diagnostics. Lactate Dehydrogenase (LDH) Assay Protocol. [Link]
-
National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]
-
DAWINBIO. Annexin V staining protocol for apoptosis. [Link]
-
National Institutes of Health. Assaying cell cycle status using flow cytometry. [Link]
-
ResearchGate. MTT Proliferation Assay Protocol. [Link]
-
East Carolina University. Annexin V Stain Protocol. [Link]
-
Centers for Disease Control and Prevention. Two-Stage Experimental Design for Dose–Response Modeling in Toxicology Studies. [Link]
-
protocols.io. Cytotoxicity Assay Protocol. [Link]
-
German Cancer Research Center. Design and analysis of dose-response experiments. [Link]
-
protocols.io. Caspase 3/7 Activity. [Link]
-
protocols.io. LDH cytotoxicity assay. [Link]
-
Crown Bioscience. Cancer Cell Line Screening: A Compass for Drug Discovery. [Link]
-
Wikipedia. Dose–response relationship. [Link]
-
BosterBio. Western Blot Protocol: Step-by-Step Guide. [Link]
-
Cell Biologics Inc. LDH Assay. [Link]
-
ResearchGate. Efficient experimental design for dose response modelling. [Link]
-
ResearchGate. (PDF) Cytotoxicity Assay Protocol v1. [Link]
-
Bitesize Bio. Three Steps for Setting up a Drug Screening Assay. [Link]
-
American Association for Cancer Research. Cancer Cell Lines for Drug Discovery and Development. [Link]
-
JoVE. Video: Cell Cycle Analysis: Principle, BrdU and Flow Cytometry. [Link]
-
Cusabio. Western Blotting(WB) Protocol. [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
University of Wisconsin Carbone Cancer Center. Cell Cycle Analysis. [Link]
-
Biocompare. Cell Cycle Analysis with Flow Cytometry. [Link]
-
National Institutes of Health. Highlight report: Cell type selection for toxicity testing. [Link]
-
Boster Biological Technology. Caspase-3, 7 Activity Assay Kit. [Link]
-
protocols.io. Caspase 3/7 Activity. [Link]
-
National Center for Biotechnology Information. Western Blot: Principles, Procedures, and Clinical Applications. [Link]
-
KCAS Bio. Model Selection and Experimental Design for Screening Experiments. [Link]
-
National Institutes of Health. Cell Lines Models of Drug Response: Successes and Lessons from this Pharmacogenomic Model. [Link]
-
Rockland Immunochemicals. Positive and Negative Controls. [Link]
-
Promega Connections. Considerations for Successful Cell-Based Assays I: Choosing Your Cells. [Link]
-
National Institutes of Health. Cell-Based Assay Design for High-Content Screening of Drug Candidates. [Link]
Sources
- 1. blog.crownbio.com [blog.crownbio.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Model Selection and Experimental Design in Screening | KCAS Bio [kcasbio.com]
- 4. LDH cytotoxicity assay [protocols.io]
- 5. Dose–response relationship - Wikipedia [en.wikipedia.org]
- 6. bitesizebio.com [bitesizebio.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 13. LDH-Glo™ Cytotoxicity Assay Technical Manual [ireland.promega.com]
- 14. cellbiologics.com [cellbiologics.com]
- 15. Caspase-Glo® 3/7 Assay Protocol [france.promega.com]
- 16. Caspase 3/7 Activity [protocols.io]
- 17. promega.com [promega.com]
- 18. protocols.io [protocols.io]
- 19. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 20. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 21. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 22. Annexin V Staining Protocol [bdbiosciences.com]
- 23. Annexin V staining protocol for apoptosis : Abcam 제품 소개 [dawinbio.com]
- 24. Video: Cell Cycle Analysis: Principle, BrdU and Flow Cytometry [jove.com]
- 25. cancer.wisc.edu [cancer.wisc.edu]
- 26. Western blot protocol | Abcam [abcam.com]
- 27. bosterbio.com [bosterbio.com]
- 28. Western Blot Protocol | Proteintech Group [ptglab.com]
- 29. cusabio.com [cusabio.com]
- 30. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 1-(3,4-Dichlorophenyl)imidazolidin-2-one
Authored by: A Senior Application Scientist
Introduction: The Analytical Imperative for 1-(3,4-Dichlorophenyl)imidazolidin-2-one
This compound is a chemical entity of interest in various fields, potentially including pharmaceutical development and environmental analysis, due to its structural motifs—a dichlorinated phenyl ring and a cyclic urea (imidazolidinone) core. The dichlorophenyl group is a common feature in many agrochemicals and pharmaceuticals, while the imidazolidinone structure is found in a range of biologically active compounds. Accurate and precise quantification of this compound is paramount for pharmacokinetic studies, metabolism research, quality control in manufacturing, and for assessing environmental fate and exposure.[1][2]
This document provides a comprehensive guide to developing and validating robust analytical methods for the quantification of this compound in various matrices. While specific, validated methods for this exact molecule are not widely published, this guide synthesizes established analytical principles and protocols for structurally related compounds, such as other cyclic ureas and dichlorinated aromatic compounds, to provide a scientifically sound framework for researchers.[3][4][5] The methodologies detailed herein are designed to be adaptable to specific research and development needs, ensuring both scientific rigor and practical applicability.
I. Foundational Analytical Strategies: HPLC-UV and LC-MS/MS
The choice of analytical technique is contingent upon the required sensitivity, selectivity, and the complexity of the sample matrix. For the quantification of this compound, High-Performance Liquid Chromatography (HPLC) coupled with either Ultraviolet (UV) detection or tandem Mass Spectrometry (MS/MS) are the most suitable platforms.
-
HPLC with UV Detection (HPLC-UV): This is a robust and widely accessible technique suitable for quantifying the analyte in relatively clean sample matrices, such as in bulk drug substance or simple formulations.[6][7] The dichlorophenyl chromophore in the target molecule is expected to exhibit strong UV absorbance, providing good sensitivity.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For complex biological matrices (e.g., plasma, urine, tissue homogenates) or when very low detection limits are required, LC-MS/MS is the gold standard.[1][8] Its high selectivity and sensitivity allow for accurate quantification even in the presence of interfering substances.
II. Method Development and Protocols
A. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is ideal for purity assessments and quantification in non-complex samples.
1. Rationale for Chromatographic Conditions:
A reversed-phase (RP) HPLC method is the logical starting point due to the moderate polarity of this compound. A C18 column is a versatile and robust choice for the initial method development.[9][10] The mobile phase will consist of an aqueous component and an organic modifier (acetonitrile or methanol) to elute the analyte from the column. A buffer is recommended to ensure consistent peak shape and retention time.
2. Step-by-Step Protocol for HPLC-UV Method Development:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution: Start with a higher proportion of mobile phase A and gradually increase the proportion of mobile phase B to elute the analyte. A typical starting gradient could be: 0-2 min, 95% A; 2-15 min, ramp to 5% A; 15-17 min, hold at 5% A; 17-18 min, return to 95% A; 18-25 min, re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C to ensure reproducible retention times.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Based on the UV spectrum of the dichlorophenyl group, a wavelength of approximately 210-258 nm should be evaluated for maximum absorbance.[4][6][7]
-
Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase, such as a mixture of water and acetonitrile.
3. Data Analysis and Quantification:
Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve constructed from standards of known concentrations.
B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For bioanalytical studies or trace-level quantification, LC-MS/MS provides unparalleled sensitivity and specificity.[5][11]
1. Rationale for LC-MS/MS Parameters:
The goal is to develop a Multiple Reaction Monitoring (MRM) method, which involves selecting a precursor ion (typically the protonated molecule [M+H]+) and a specific product ion generated by fragmentation. This provides two levels of mass filtering, significantly reducing background noise.
2. Step-by-Step Protocol for LC-MS/MS Method Development:
-
Liquid Chromatography (as above): A similar RP-HPLC method can be used, often with a shorter column and faster gradient for higher throughput.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is likely to be effective for protonating the imidazolidinone ring.
-
Precursor Ion Selection: Infuse a standard solution of this compound into the mass spectrometer to determine the mass-to-charge ratio (m/z) of the protonated molecule.
-
Product Ion Selection: Perform a product ion scan on the precursor ion to identify the most stable and abundant fragment ions. The fragmentation of the dichlorophenyl group is a likely source of characteristic product ions.
-
MRM Transition: The selected precursor and product ions constitute the MRM transition for quantification. A second, less abundant product ion can be used as a qualifier transition to confirm the analyte's identity.
-
-
Sample Preparation for Biological Matrices (e.g., Plasma):
-
Protein Precipitation: A simple and effective method. Add 3 volumes of cold acetonitrile to 1 volume of plasma, vortex, and centrifuge to pellet the precipitated proteins. The supernatant can then be injected.
-
Liquid-Liquid Extraction (LLE): For cleaner extracts, LLE with a solvent like ethyl acetate or dichloromethane can be employed.[12]
-
Solid-Phase Extraction (SPE): Offers the cleanest extracts and the ability to concentrate the sample. A C18 or mixed-mode SPE cartridge would be appropriate.
-
III. Experimental Workflows and Data Presentation
Visualizing the Analytical Workflow
A clear workflow is essential for reproducible results. The following diagram outlines the key stages from sample receipt to final data analysis.
Sources
- 1. Identification and Quantification of MIDD0301 metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of 3,4-dichlorophenyl methyl sulfone, a metabolite of o-dichlorobenzene, in the changes in hepatic microsomal drug-metabolizing enzymes caused by o-dichlorobenzene administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Validation of a HPLC-UV Method for Urea and Related Impurities | Semantic Scholar [semanticscholar.org]
- 4. benthamscience.com [benthamscience.com]
- 5. Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. impactfactor.org [impactfactor.org]
- 7. researchgate.net [researchgate.net]
- 8. Identification and Quantification of MIDD0301 Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel RP-HPLC method development and validation for precise quantification of prochlorperazine maleate in pharmaceutical dosage forms | Journal of Applied Pharmaceutical Research [japtronline.com]
- 10. RP-HPLC Method Development and Validation for Determination of Eptifibatide Acetate in Bulk Drug Substance and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and validation of two analytical methods for urea determination in compound feed, including pet food, and yeast using high-performance liquid chromatography coupled with fluorescence detection and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. env.go.jp [env.go.jp]
Application Notes and Protocols for 1-(3,4-Dichlorophenyl)imidazolidin-2-one in Medicinal Chemistry
Prepared by: Gemini, Senior Application Scientist
Introduction: The Imidazolidin-2-one Scaffold in Drug Discovery
The imidazolidin-2-one ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold."[1][2] This five-membered cyclic urea is not merely a synthetic curiosity; it is a recurring motif in a multitude of natural products and synthetic compounds that exhibit a wide spectrum of biological activities.[1] Its structural rigidity, combined with the capacity for hydrogen bonding via its N-H and carbonyl groups, allows it to present appended substituents in well-defined spatial orientations, facilitating precise interactions with biological targets. The versatility of this core has led to the development of agents with antiviral, anticancer, anti-inflammatory, and neuroprotective properties.[2]
The subject of this guide, 1-(3,4-Dichlorophenyl)imidazolidin-2-one , incorporates this privileged scaffold with a 3,4-dichlorophenyl moiety. This substitution is of particular interest as the dichlorophenyl group significantly alters the molecule's electronic properties and lipophilicity, features known to influence pharmacokinetic profiles and target engagement. While specific biological data for this exact molecule is emerging, its structural alerts point toward several high-potential therapeutic applications. This document provides a conceptual framework and detailed experimental protocols for researchers to investigate and unlock the medicinal chemistry potential of this promising compound.
Application Note 1: Investigation of Anticancer Potential
Scientific Rationale: The imidazolidinone scaffold is a component of numerous compounds demonstrating significant cytotoxic effects against various cancer cell lines.[2] The rationale for investigating this compound as an anticancer agent is twofold: the inherent biological relevance of the core structure and the contribution of the dichlorophenyl group, which is found in several approved kinase inhibitors and other anticancer drugs. This substitution pattern may facilitate interactions within the ATP-binding pocket of kinases or other enzymatic targets crucial for cancer cell proliferation and survival.
A logical first step is to perform a broad-spectrum screen against a panel of cancer cell lines to identify potential sensitivity, followed by more detailed mechanistic studies for promising hits.
Workflow for Anticancer Activity Screening
Caption: High-level workflow for evaluating the anticancer properties of a novel compound.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol details a colorimetric assay to determine the half-maximal inhibitory concentration (IC₅₀) of the test compound, reflecting its ability to reduce cell viability. The principle relies on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product.
Materials:
-
This compound (Test Compound)
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (Cell culture grade)
-
96-well flat-bottom plates
-
Phosphate-buffered saline (PBS)
-
Multi-channel pipette and plate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >95%.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤0.5%.
-
Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells (medium only).
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations.
-
Incubate for 48-72 hours at 37°C, 5% CO₂.
-
-
MTT Assay Execution:
-
After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the crystals. Mix thoroughly by gentle pipetting or by using a plate shaker for 10 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Abs_test - Abs_blank) / (Abs_vehicle - Abs_blank) * 100
-
Plot the % Viability against the log-transformed compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Data Presentation:
| Cancer Cell Line | Compound | Incubation Time (h) | IC₅₀ (µM) |
| MCF-7 (Breast) | This compound | 48 | [Insert Value] |
| A549 (Lung) | This compound | 48 | [Insert Value] |
| HCT116 (Colon) | This compound | 48 | [Insert Value] |
| Doxorubicin (Control) | Doxorubicin | 48 | [Insert Value] |
Application Note 2: Screening as a Potential Enzyme Inhibitor
Scientific Rationale: The structural rigidity and defined exit vectors of the imidazolidinone scaffold make it an excellent platform for designing enzyme inhibitors. Derivatives have been successfully developed as inhibitors of 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1), highlighting their potential to fit into well-defined enzymatic active sites.[3] The dichlorophenyl group can engage in hydrophobic and halogen-bonding interactions, potentially conferring high affinity and selectivity for a target enzyme. A general spectrophotometric assay is a robust method for initial screening against a variety of enzymes (e.g., proteases, kinases, phosphatases).
Workflow for Enzyme Inhibition Assays
Caption: A systematic workflow for characterizing a novel enzyme inhibitor.
Protocol 2: General Spectrophotometric Enzyme Inhibition Assay
This protocol provides a versatile framework for assessing a compound's ability to inhibit an enzyme whose activity can be monitored by a change in absorbance.[4][5]
Materials:
-
Purified target enzyme
-
Enzyme-specific substrate
-
This compound (Test Compound)
-
Optimized assay buffer
-
DMSO
-
96-well, UV-transparent flat-bottom plate
-
Spectrophotometric microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the test compound in DMSO. Create serial dilutions in assay buffer to generate a range of concentrations for IC₅₀ determination.
-
Prepare the enzyme solution in assay buffer at a concentration that yields a linear reaction rate (e.g., 2x the final desired concentration).
-
Prepare the substrate solution in assay buffer at an appropriate concentration (typically at or near its Kₘ value for IC₅₀ determination).
-
-
Assay Setup (in a 96-well plate):
-
Designate wells for:
-
100% Activity (Negative Control): 50 µL enzyme solution + 5 µL DMSO + 45 µL buffer.
-
0% Activity (Blank): 95 µL buffer + 5 µL DMSO (no enzyme).
-
Test Wells: 50 µL enzyme solution + 5 µL of diluted test compound + 40 µL buffer.
-
-
Pre-incubate the plate for 15-30 minutes at the optimal temperature for the enzyme. This allows the inhibitor to bind to the enzyme before the reaction starts.[6]
-
-
Initiation and Measurement:
-
Initiate the reaction by adding 50 µL of the substrate solution to all wells simultaneously using a multi-channel pipette.
-
Immediately place the plate in the microplate reader.
-
Measure the absorbance in kinetic mode at the appropriate wavelength for a defined period (e.g., every 30 seconds for 10-20 minutes). The rate of change in absorbance (V₀) reflects the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) for each well from the linear portion of the kinetic curve.
-
Determine the percentage of inhibition for each compound concentration: % Inhibition = (1 - (V₀_test - V₀_blank) / (V₀_control - V₀_blank)) * 100
-
Plot % Inhibition against the log-transformed compound concentration and fit to a dose-response curve to calculate the IC₅₀ value.
-
Data Presentation:
| Target Enzyme | Substrate (Conc.) | Compound | IC₅₀ (µM) | Putative Mode of Inhibition |
| [Enzyme Name] | [Substrate Name, µM] | This compound | [Insert Value] | [e.g., Competitive] |
| [Enzyme Name] | [Substrate Name, µM] | [Known Inhibitor] | [Insert Value] | [Known Mode] |
Application Note 3: Characterization as a Receptor Ligand
Scientific Rationale: Structurally related heterocyclic compounds, such as imidazolidine-2-thiones, are known to act as antagonists at G-protein coupled receptors (GPCRs), including adenosine receptors.[7] This suggests the imidazolidin-2-one core is suitable for binding within receptor pockets. A competitive radioligand binding assay is the gold standard for determining a compound's affinity (Kᵢ) for a specific receptor.[8][9] This assay measures the ability of the test compound to displace a known, radioactively labeled ligand from the receptor.
Workflow for Receptor Binding Assay
Caption: Key steps in a competitive radioligand binding assay.
Protocol 3: Competitive Radioligand Binding Assay (Filtration Method)
This protocol outlines the procedure to determine the binding affinity of the test compound for a specific receptor expressed in cell membranes.
Materials:
-
Cell membranes expressing the target receptor
-
Radioligand (e.g., [³H]-agonist or antagonist) with high specific activity
-
This compound (Test Compound)
-
Binding buffer (specific to the receptor)
-
Wash buffer (ice-cold)
-
Non-specific binding (NSB) competitor (a high concentration of a known unlabeled ligand)
-
GF/B or GF/C glass fiber filter mats/plates
-
Cell harvester or vacuum filtration manifold
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Assay Setup:
-
In reaction tubes or a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Receptor membranes + Radioligand (at a concentration near its Kₔ) + Binding buffer.
-
Non-Specific Binding (NSB): Receptor membranes + Radioligand + High concentration of NSB competitor.
-
Competition Wells: Receptor membranes + Radioligand + Serial dilutions of the test compound.
-
-
The final assay volume is typically 100-250 µL.
-
-
Incubation:
-
Incubate the reactions at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).[10]
-
-
Separation of Bound and Free Ligand:
-
Pre-soak the glass fiber filter mat in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.
-
Rapidly terminate the binding reaction by diluting each reaction with ice-cold wash buffer and immediately filtering the contents through the filter mat using a cell harvester.[11]
-
Wash the filters several times (e.g., 3x) with more ice-cold wash buffer to remove all unbound radioligand.
-
-
Quantification:
-
Transfer the filter discs from the mat to scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Allow the vials to sit for several hours in the dark before counting.
-
Quantify the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the log-transformed concentration of the test compound to generate a competition curve and determine the IC₅₀.
-
Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Data Presentation:
| Target Receptor | Radioligand | Compound | IC₅₀ (nM) | Kᵢ (nM) |
| [Receptor Name] | [[³H]-Ligand Name] | This compound | [Insert Value] | [Insert Value] |
| [Receptor Name] | [[³H]-Ligand Name] | [Reference Compound] | [Insert Value] | [Insert Value] |
References
- Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. MDPI.
- Imidazolidinone synthesis. Organic Chemistry Portal.
- The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. MDPI.
- SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME NEW 4- THIAZOLIDINONES. Connect Journals.
- Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions.
- Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Deriv
- Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives
- 1-(4-(4-((2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl)methoxy)phenyl)piperazin-1-yl)ethanone. PubChem.
- CHEMICAL SYNTHESIS, STRUCTURE DETERMINATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF IMIDAZOLIDINONE DERIV
- The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. PMC - NIH.
- Chemistry and Biological Activities of 1,3-Thiazolidin-4-ones.
- 3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one. MDPI.
- Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and comput
- A standard operating procedure for an enzym
- Imidazolone and imidazolidinone derivatives as 11b-hsd1 inhibitors for diabetes.
- Receptor Binding Assays for HTS and Drug Discovery. NCBI - NIH.
- Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids. PubMed Central.
- Measuring Cell Viability / Cytotoxicity. Dojindo.
- Receptor Binding Assays.
- Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH.
- How should I start with Enzyme-Inhibitor kinetics assay?.
- New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. PMC - NIH.
- Cytotoxicity Assay Protocol & Troubleshooting.
- Application Notes and Protocols for Enzyme Inhibition Assays Using Anthrarufin and Its Deriv
- Synthesis of imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives as inhibitors of virulence factors production in Pseudomonas aeruginosa. PubMed.
- About Ligand Binding Assays. Gifford Bioscience.
- Mechanism of Action Assays for Enzymes. Assay Guidance Manual - NCBI Bookshelf - NIH.
- A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell (MBoC).
- MTT assay protocol. Abcam.
- (PDF) Cytotoxicity Assay Protocol v1.
- In vitro receptor binding assays: General methods and considerations.
- Enzyme Inhibition. Chemistry LibreTexts.
Sources
- 1. mdpi.com [mdpi.com]
- 2. ijcrt.org [ijcrt.org]
- 3. EP2104665A2 - Imidazolone and imidazolidinone derivatives as 11b-hsd1 inhibitors for diabetes - Google Patents [patents.google.com]
- 4. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. researchgate.net [researchgate.net]
- 10. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
developing structure-activity relationships for dichlorophenyl imidazolidinones
Application Note & Protocol
Topic: Developing Structure-Activity Relationships for Dichlorophenyl Imidazolidinones: A Strategic Guide for Lead Optimization
Audience: Researchers, scientists, and drug development professionals.
Abstract
The imidazolidinone scaffold is a privileged structure in medicinal chemistry, found in a variety of biologically active compounds.[1][2] When combined with a dichlorophenyl moiety—a group known to influence pharmacokinetic properties and target interactions—the resulting dichlorophenyl imidazolidinones present a promising class of molecules for drug discovery.[3][4] This guide provides a comprehensive framework for systematically developing Structure-Activity Relationships (SAR) for this chemical class. We will detail the strategic design of an analog library, provide step-by-step protocols for chemical synthesis, outline a multi-tiered biological evaluation cascade, and describe methods for physicochemical and ADME profiling. The overarching goal is to elucidate the complex interplay between chemical structure and biological function, thereby guiding the rational design of optimized drug candidates.[5][6]
Introduction: The Rationale for SAR on Dichlorophenyl Imidazolidinones
Structure-Activity Relationship (SAR) analysis is the cornerstone of modern drug discovery, systematically exploring how modifications to a molecule's structure impact its biological activity.[5] The dichlorophenyl group is a common substituent in approved drugs, such as the antidepressant Sertraline and the mood stabilizer Lamotrigine, often enhancing potency or modulating metabolic stability.[3][7] The imidazolidinone core, a five-membered heterocyclic ring, provides a rigid scaffold that can be readily functionalized to orient substituents in precise three-dimensional space, facilitating interactions with biological targets.[8][9]
The objective of an SAR campaign is not merely to identify the most potent compound, but to build a comprehensive understanding of how specific structural features influence a range of critical properties, including:
-
Potency: The concentration of the compound required to produce a specific biological effect.
-
Selectivity: The compound's ability to interact with the intended target over other related targets.
-
Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion properties of the compound.[10][11]
By systematically modifying the dichlorophenyl imidazolidinone scaffold and correlating these changes with experimental data, we can identify key pharmacophoric elements and transform a promising "hit" into a viable drug candidate.
The SAR Workflow: An Iterative Cycle of Design and Discovery
The development of SAR is an iterative process. Insights gained from one round of synthesis and testing directly inform the design of the next generation of compounds. This cyclical workflow is essential for efficiently navigating chemical space and converging on an optimized lead compound.
Caption: The iterative cycle of a Structure-Activity Relationship (SAR) campaign.
Phase 1: Library Design and Chemical Synthesis
Strategic Design of the Analog Library
The first step is to define the core scaffold and identify key vectors for chemical modification. A typical dichlorophenyl imidazolidinone scaffold offers several points for diversification. The choice of which modifications to prioritize depends on the initial lead compound's properties and the project's goals.
Caption: Key modification vectors on a generic dichlorophenyl imidazolidinone scaffold.
-
Vector 1 (Dichlorophenyl Ring): Explore the importance of the chlorine atoms.
-
Positional Isomers: Synthesize analogs with 2,4-, 3,4-, 3,5-, and 2,5-dichlorophenyl groups.[12]
-
Halogen Substitution: Replace chlorine with other halogens (F, Br) or non-halogen groups (CH₃, CF₃, OCH₃) to probe electronic and steric effects.
-
Mono- and Tri-substitution: Evaluate if both chlorine atoms are necessary for activity.
-
-
Vector 2 (Substituent 'A'): If the lead has a substituent at this position, explore its size and electronic properties.
-
Homologation: Introduce small alkyl groups (methyl, ethyl, propyl).
-
Polar Groups: Add groups capable of hydrogen bonding (e.g., -OH, -NH₂, -CONH₂).
-
-
Vector 3 (Substituent 'B'): Systematically vary this group to explore different chemical space.
-
Aromatic Rings: Introduce phenyl, pyridyl, or other heterocyclic rings with various substitutions.
-
Aliphatic Chains: Test linear, branched, and cyclic alkyl groups.
-
Protocol: Synthesis of Imidazolidinone Analogs
The synthesis of imidazolidinones can be achieved through various routes.[8][13] A common and versatile method involves the reaction of a Schiff base with an amino acid derivative.[1][14]
Protocol 1: General Synthesis of Dichlorophenyl Imidazolidinone Core
This protocol describes a representative synthesis starting from a dichlorobenzaldehyde.
Materials:
-
Appropriately substituted dichlorobenzaldehyde (e.g., 2,4-dichlorobenzaldehyde)
-
Substituted aniline or primary amine
-
Glycine methyl ester hydrochloride
-
Triethylamine (TEA)
-
Toluene, Methanol (MeOH), Tetrahydrofuran (THF)
-
Sodium sulfate (Na₂SO₄), Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Step A: Schiff Base Formation
-
In a round-bottom flask, dissolve the dichlorobenzaldehyde (1.0 eq) and the desired primary amine (1.0 eq) in toluene.
-
Add a catalytic amount of acetic acid (0.1 eq).
-
Fit the flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours, or until water evolution ceases.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure. The crude Schiff base is often used directly in the next step without further purification.
-
-
Step B: Cyclization to form the Imidazolidinone Ring
-
Dissolve the crude Schiff base from Step A in THF.
-
In a separate flask, suspend glycine methyl ester hydrochloride (1.2 eq) in THF and add triethylamine (1.5 eq). Stir for 15 minutes.
-
Add the glycine/TEA mixture to the Schiff base solution.
-
Stir the reaction at room temperature for 24-48 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the target imidazolidinone.
-
-
Step C: Characterization
-
Confirm the structure of the purified compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Assess purity using HPLC (>95% is required for biological testing).
-
Phase 2: Biological and Pharmacokinetic Evaluation
A tiered approach to screening is most efficient. A high-throughput primary assay identifies active compounds, which are then subjected to more complex secondary and pharmacokinetic assays.[15]
Primary Screening: Target Engagement and Potency
The primary assay should be robust, reproducible, and directly measure the interaction of the compound with its biological target.[16] The specific assay depends on the target class (e.g., enzyme, receptor, protein-protein interaction).
Protocol 2: Enzyme Inhibition Assay (IC₅₀ Determination)
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC₅₀) for an enzymatic target.
Materials:
-
Purified target enzyme
-
Enzyme substrate
-
Assay buffer (optimized for pH, salt concentration)
-
Test compounds dissolved in DMSO (10 mM stock)
-
96- or 384-well microplates
-
Plate reader (e.g., spectrophotometer, fluorometer)
Procedure:
-
Compound Preparation: Perform a serial dilution of the 10 mM compound stock in DMSO to create a range of concentrations (e.g., 100 µM to 1 nM). Then, dilute these into the assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and typically ≤1%.
-
Assay Setup:
-
Add a small volume (e.g., 2-5 µL) of diluted compound solution to the microplate wells.
-
Include "no inhibitor" (DMSO vehicle) controls for 100% activity and "no enzyme" controls for background signal.
-
Add the enzyme solution to all wells except the "no enzyme" control.
-
Incubate the plate for a pre-determined time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for compound-enzyme binding.
-
-
Initiate Reaction: Add the substrate solution to all wells to start the enzymatic reaction.
-
Detection: After a specific incubation time, measure the product formation using the plate reader. The signal can be absorbance, fluorescence, or luminescence depending on the substrate and detection method.
-
Data Analysis:
-
Subtract the background signal ("no enzyme" control) from all other readings.
-
Normalize the data to the "no inhibitor" control (set to 100% activity).
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.
-
Secondary Screening: Cellular Activity and Selectivity
Compounds that show promising activity in the primary assay should be tested in a more physiologically relevant context, such as a cell-based assay.[17] This helps confirm that the compound can cross the cell membrane and engage its target in a cellular environment.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability, often used to assess the cytotoxic or anti-proliferative effects of compounds.
Materials:
-
Relevant human cell line (e.g., a cancer cell line for an oncology target)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: The next day, treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO).
-
Incubation: Return the plate to the incubator for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated cells (100% viability) and plot cell viability versus compound concentration to determine the EC₅₀ or GI₅₀ (concentration for 50% growth inhibition).
Physicochemical and ADME Profiling
Good potency is meaningless if a compound cannot reach its target in the body.[18] Early assessment of ADME (Absorption, Distribution, Metabolism, Excretion) and key physicochemical properties is crucial for successful drug development.[10][19]
Table 1: Key In Vitro ADME & Physicochemical Assays [10][15]
| Property | Assay | Purpose |
| Solubility | Kinetic or Thermodynamic Solubility Assay | Determines how well a compound dissolves in aqueous buffer, impacting oral absorption. |
| Lipophilicity | LogD Measurement (e.g., Shake-flask) | Measures the distribution of a compound between an organic (octanol) and aqueous phase at physiological pH. Influences permeability, metabolism, and promiscuity. |
| Permeability | Parallel Artificial Membrane Permeability Assay (PAMPA) | Assesses a compound's ability to passively diffuse across an artificial lipid membrane, predicting gut wall absorption. |
| Metabolic Stability | Liver Microsomal Stability Assay | Measures the rate at which a compound is metabolized by liver enzymes (CYP450s), predicting its half-life in the body. |
| Plasma Protein Binding | Equilibrium Dialysis | Determines the fraction of a compound bound to plasma proteins, as only the unbound fraction is pharmacologically active. |
Phase 3: Data Integration and SAR Interpretation
The final phase involves consolidating all the data to build a coherent SAR model. This is where structural modifications are explicitly linked to outcomes in potency, cellular activity, and ADME properties.[5]
Constructing the SAR Table
A well-organized table is the most effective tool for visualizing the relationships between structure and activity.
Table 2: Hypothetical SAR Data for a Dichlorophenyl Imidazolidinone Series
| Cmpd ID | R¹ (Dichlorophenyl) | R² (Substituent 'A') | Target IC₅₀ (nM) | Cell EC₅₀ (nM) | Kin. Solubility (µM) | Microsomal t½ (min) |
| 1 (Lead) | 3,4-di-Cl | -CH₃ | 50 | 250 | 25 | 15 |
| 2 | 2,4-di-Cl | -CH₃ | 25 | 150 | 30 | 20 |
| 3 | 3,5-di-Cl | -CH₃ | 300 | >1000 | 22 | 18 |
| 4 | 3-Cl, 4-F | -CH₃ | 65 | 300 | 45 | 35 |
| 5 | 3,4-di-Cl | -H | 450 | >2000 | 15 | 12 |
| 6 | 3,4-di-Cl | -CH₂OH | 55 | 350 | 80 | 10 |
Deriving SAR Insights
From the hypothetical data in Table 2, we can derive several key insights:
-
Dichlorophenyl Position is Critical: Moving the chlorine from the 3,4-positions (Cmpd 1) to the 2,4-positions (Cmpd 2) improved both target and cellular potency. The 3,5-substitution (Cmpd 3) was detrimental to activity. This suggests a specific steric and electronic requirement in the target's binding pocket.
-
Halogen Identity Matters: Replacing the 4-Cl with a smaller, more electronegative fluorine atom (Cmpd 4) maintained potency but significantly improved solubility and metabolic stability.
-
Substituent 'A' is Important for Potency: Removing the methyl group (Cmpd 5) drastically reduced activity, indicating it may be involved in a key hydrophobic interaction.
-
Solubility-Potency Trade-off: Adding a polar hydroxyl group (Cmpd 6) dramatically improved solubility but slightly decreased metabolic stability, likely by introducing a new site for metabolism.
Role of Computational Modeling
Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, can accelerate the SAR process.[20][21][22]
-
Molecular Docking: Can provide a structural hypothesis for why certain analogs are more potent than others by visualizing their binding mode within the target protein.[21]
-
QSAR: Uses statistical methods to build predictive models that correlate physicochemical properties (like LogD, molecular weight, polar surface area) with biological activity.[23][24]
Sources
- 1. ijcrt.org [ijcrt.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
- 6. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 7. Lamotrigine - Wikipedia [en.wikipedia.org]
- 8. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. Early ADME And Physical-Chemistry Properties | SpiroChem [spirochem.com]
- 12. researchgate.net [researchgate.net]
- 13. New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. annalsofrscb.ro [annalsofrscb.ro]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. youtube.com [youtube.com]
- 18. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Metabolic profiling, ADME pharmacokinetics, molecular docking studies and antibacterial potential of Phyllantus muellerianus leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. What are computational methods for rational drug design? [synapse.patsnap.com]
- 22. A Review on Applications of Computational Methods in Drug Screening and Design - PMC [pmc.ncbi.nlm.nih.gov]
- 23. azolifesciences.com [azolifesciences.com]
- 24. Collaborative SAR Modeling and Prospective In Vitro Validation of Oxidative Stress Activation in Human HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Enzymatic Inhibition by 1-(3,4-Dichlorophenyl)imidazolidin-2-one
Introduction: Unveiling the Inhibitory Potential of a Novel Scaffold
The imidazolidin-2-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1] Compounds incorporating this heterocyclic core have been investigated as potential anticancer, antiviral, and anti-inflammatory agents.[1] Notably, related structures such as imidazolidine-2,4,5-triones and 2-thioxoimidazolidin-4-ones have demonstrated inhibitory activity against various enzymes, including cholinesterases and kinases.[2][3] This suggests that 1-(3,4-Dichlorophenyl)imidazolidin-2-one, a compound featuring this core structure, holds promise as a modulator of enzyme activity.
The rigorous evaluation of a compound's enzymatic inhibition profile is a cornerstone of drug discovery and chemical biology.[4] Understanding how a molecule interacts with its target enzyme, its potency, and its mechanism of action are critical for advancing a lead compound.[5] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the enzymatic inhibition properties of this compound against a hypothesized enzyme target. The protocols outlined herein are designed to be adaptable to a range of enzyme classes and assay formats, providing a self-validating system for generating robust and reliable data.
This document will guide the user through a multi-stage process, beginning with the initial determination of inhibitory potency (IC50) and progressing to in-depth kinetic studies to elucidate the mechanism of action. Each protocol is accompanied by an explanation of the underlying principles, ensuring that the experimental choices are clear and justified.
Part 1: Foundational Analysis - IC50 Determination
The first crucial step in characterizing a potential enzyme inhibitor is to determine its potency.[6] The half-maximal inhibitory concentration (IC50) is a quantitative measure of the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific assay conditions.[7] A lower IC50 value indicates greater potency.[4] This initial screen provides a basis for comparing the efficacy of different compounds and for selecting promising candidates for further investigation.[8]
Principle of the IC50 Assay
The IC50 is determined by measuring the enzyme's activity across a range of inhibitor concentrations. The resulting data are then plotted as percent inhibition versus the logarithm of the inhibitor concentration to generate a dose-response curve.[8] The IC50 value is the inflection point of this sigmoidal curve.[8]
Experimental Protocol: IC50 Determination
This protocol provides a general framework for a 96-well plate-based spectrophotometric or fluorometric assay.[4]
Materials:
-
Purified enzyme of interest
-
Specific substrate for the enzyme
-
This compound (stock solution in DMSO)
-
Assay buffer (optimized for pH, ionic strength, and cofactors for the target enzyme)
-
Positive control inhibitor (a known inhibitor of the target enzyme)
-
96-well microplates (black for fluorescence, clear for absorbance)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Create a serial dilution of the inhibitor in assay buffer. It is crucial to maintain a constant, low percentage of DMSO (typically <1%) in all final assay wells to avoid solvent effects.
-
Prepare the enzyme solution at a working concentration in the assay buffer. This concentration should be determined empirically to yield a robust signal within the linear range of the assay.
-
Prepare the substrate solution in assay buffer. The concentration should ideally be at or near the Michaelis constant (Km) of the enzyme to ensure sensitivity to competitive inhibitors.[5]
-
-
Plate Layout:
-
Blank wells: Assay buffer only (no enzyme or inhibitor).
-
Negative control (100% activity): Enzyme, substrate, and DMSO (at the same final concentration as the inhibitor wells).
-
Positive control: Enzyme, substrate, and a known inhibitor at a concentration expected to give significant inhibition.
-
Test wells: Enzyme, substrate, and varying concentrations of this compound.
-
-
Assay Execution:
-
Add the assay buffer to all wells.
-
Add the appropriate volume of the inhibitor dilutions, positive control, or DMSO to the respective wells.
-
Add the enzyme solution to all wells except the blank wells.
-
Pre-incubate the plate for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme. This allows the inhibitor to bind to the enzyme before the reaction starts.
-
Initiate the reaction by adding the substrate solution to all wells.[4]
-
Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader. The reaction should be monitored long enough to establish a linear initial velocity.
-
Data Analysis:
-
Calculate the initial reaction rate (velocity) for each well from the linear portion of the progress curve (change in signal/time).
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula:[9] % Inhibition = [1 - (Rate of Test Well / Rate of Negative Control)] x 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, R) to determine the IC50 value.[9]
Data Presentation: IC50 Values
| Compound | Target Enzyme | Substrate Concentration | IC50 (µM) |
| This compound | Hypothetical Enzyme X | [S] = Km | [Insert Value] |
| Positive Control Inhibitor | Hypothetical Enzyme X | [S] = Km | [Insert Value] |
Part 2: Deep Dive - Elucidating the Mechanism of Action (MOA)
While the IC50 value is a useful measure of potency, it does not provide insight into how the inhibitor interacts with the enzyme.[4] Mechanism of Action (MOA) studies are essential to characterize this interaction and are a critical part of the drug discovery process.[5] The following protocols will help determine whether this compound acts as a reversible or irreversible inhibitor and, if reversible, its mode of inhibition.
Experimental Workflow for MOA Studies
Caption: General workflow for identifying and characterizing enzyme inhibitors.[10]
Reversible Inhibition: Unraveling the Binding Dynamics
Reversible inhibitors bind to enzymes through non-covalent interactions and can readily dissociate from the enzyme.[11] There are several distinct modes of reversible inhibition, which can be distinguished by performing kinetic experiments where the concentrations of both the substrate and the inhibitor are varied.[12]
Modes of Reversible Inhibition:
-
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, directly competing with the substrate. This increases the apparent Km but does not affect the Vmax.[13]
-
Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site) on the enzyme. This binding event reduces the enzyme's catalytic efficiency but does not affect substrate binding. Vmax is decreased, but Km remains unchanged.[14]
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. This reduces both Vmax and Km.[5]
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, affecting both Vmax and Km.[15]
Caption: Simplified models of reversible enzyme inhibition.
Procedure:
-
Set up a matrix of reactions in a 96-well plate. Each row should have a fixed concentration of the inhibitor, and each column should have a varying concentration of the substrate.
-
Include a control row with no inhibitor (DMSO only).
-
The range of substrate concentrations should typically span from 0.5x Km to 5x Km.
-
The inhibitor concentrations should be chosen based on the previously determined IC50 value (e.g., 0.5x IC50, 1x IC50, 2x IC50).
-
Follow the assay execution steps as described in the IC50 determination protocol.
-
Calculate the initial velocity for each reaction.
The data from these kinetic experiments can be visualized using double reciprocal plots, such as the Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).[15] While non-linear regression is now the preferred method for determining kinetic parameters, Lineweaver-Burk plots are still valuable for visualizing the mode of inhibition.[15][16]
-
Competitive Inhibition: Lines intersect on the y-axis.[14]
-
Non-competitive Inhibition: Lines intersect on the x-axis.[14]
-
Uncompetitive Inhibition: Lines are parallel.[12]
-
Mixed Inhibition: Lines intersect in the second quadrant.[15]
Alternatively, a Dixon plot (1/velocity vs. [inhibitor]) can be used.[17] In this plot, lines for different substrate concentrations are generated, and their intersection point reveals the inhibition constant (Ki).[17][18]
Caption: Characteristic Lineweaver-Burk plots for different modes of reversible inhibition.
Irreversible Inhibition: Investigating Covalent Modification
Irreversible inhibitors typically form a covalent bond with the enzyme, leading to a time-dependent loss of activity.[5] This type of inhibition is of particular interest in drug development as it can lead to a prolonged duration of action.[5]
A common method to screen for irreversible inhibition is the IC50 shift assay.[19] This assay compares the inhibitor's potency with and without a pre-incubation period. A significant decrease in the IC50 value after pre-incubation suggests time-dependent inhibition.[20]
Procedure:
-
Condition 1 (No pre-incubation): Determine the IC50 of this compound as described in Part 1.
-
Condition 2 (With pre-incubation):
-
Pre-incubate the enzyme with a range of inhibitor concentrations for a longer period (e.g., 30-60 minutes) before adding the substrate.
-
Initiate the reaction by adding the substrate and measure the initial velocities.
-
Calculate the IC50 value from this pre-incubated set of reactions.
-
Data Analysis:
-
Compare the IC50 values from both conditions. A significant leftward shift (lower IC50) in the dose-response curve after pre-incubation is indicative of time-dependent inhibition.[20]
To confirm irreversible binding, a dialysis experiment can be performed to determine if the inhibitor can be removed from the enzyme.[5]
Procedure:
-
Incubate the enzyme with a concentration of the inhibitor that causes >90% inhibition.
-
As a control, incubate the enzyme with a known reversible inhibitor.
-
Place both enzyme-inhibitor complexes in separate dialysis bags and dialyze against a large volume of assay buffer for an extended period (e.g., 24 hours) to remove any unbound inhibitor.
-
After dialysis, measure the activity of the enzyme from both samples.
Data Analysis:
-
If the enzyme incubated with this compound remains inactive after dialysis, it suggests irreversible, likely covalent, inhibition.[5]
-
The enzyme incubated with the reversible inhibitor should regain its activity.[5]
Conclusion
This guide provides a systematic and robust framework for the comprehensive evaluation of the enzymatic inhibition of this compound. By following these protocols, researchers can move beyond simple potency measurements to gain a deep understanding of the inhibitor's mechanism of action. This detailed characterization is essential for making informed decisions in the drug discovery and development process, ultimately unlocking the therapeutic potential of this promising chemical scaffold. The principles and techniques described herein are broadly applicable and can serve as a valuable resource for the characterization of any novel enzyme inhibitor.
References
-
Using Dixon Plot for Enzyme Inhibition: Correct Axes Selection Explained. (n.d.). Retrieved from [Link]
-
Acetylcholinesterase Inhibition Assays for High-Throughput Screening. (n.d.). PubMed Central. Retrieved from [Link]
-
Dixon Plots Definition - Biological Chemistry II Key Term. (n.d.). Fiveable. Retrieved from [Link]
-
A graphical method for determining inhibition constants. (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
How to Use Dixon's Plot for Enzyme Inhibition Kinetics: The 1/Vi vs. [I] Approach. (n.d.). Retrieved from [Link]
-
Lineweaver–Burk plot. (n.d.). Wikipedia. Retrieved from [Link]
-
Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. (2023, November 28). Retrieved from [Link]
-
Acetylcholinesterase Inhibition Assay. (n.d.). Bio-protocol. Retrieved from [Link]
-
Enzyme inhibition and kinetics graphs. (n.d.). Khan Academy. Retrieved from [Link]
-
A standard operating procedure for an enzymatic activity inhibition assay. (2021, April 16). PubMed. Retrieved from [Link]
-
The use of Dixon plots to study enzyme inhibition. (n.d.). ResearchGate. Retrieved from [Link]
-
Time dependent inhibition (TDI). (n.d.). Sygnature Discovery. Retrieved from [Link]
-
IC50 Determination. (n.d.). edX. Retrieved from [Link]
-
CYP450 Time-Dependent Inhibition (TDI) Assay. (n.d.). Creative Bioarray. Retrieved from [Link]
-
Lineweaver–Burk Plot. (2022, May 30). Microbe Notes. Retrieved from [Link]
-
Time Dependent CYP Inhibition (IC50 Shift). (n.d.). Cyprotex - Evotec. Retrieved from [Link]
-
1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes. (n.d.). MDPI. Retrieved from [Link]
-
Lineweaver Burk Plots – MCAT Biochemistry. (n.d.). MedSchoolCoach. Retrieved from [Link]
-
Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. (n.d.). PubMed. Retrieved from [Link]
-
Superfamily-wide portrait of serine hydrolase inhibition achieved by library-versus-library screening. (2010, November 17). NIH. Retrieved from [Link]
-
Time-dependent enzyme inactivation: numerical analyses of in vitro data and prediction of drug-drug interactions. (n.d.). NIH. Retrieved from [Link]
-
Illustrations of time-dependent inhibition. (n.d.). Assay Guidance Manual - NCBI. Retrieved from [Link]
-
A practical guide for the assay-dependent characterisation of irreversible inhibitors. (n.d.). NIH. Retrieved from [Link]
-
Synthesis of imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives as inhibitors of virulence factors production in Pseudomonas aeruginosa. (n.d.). PubMed. Retrieved from [Link]
-
Design, synthesis, and cytotoxicity screening of new synthesized imidazolidine-2-thiones as VEGFR-2 enzyme inhibitors. (2020, August 5). PubMed. Retrieved from [Link]
-
IC50. (n.d.). Wikipedia. Retrieved from [Link]
-
Does anyone have a protocol for irreversible caspase inhibitor screening assay? (2016, July 19). Retrieved from [Link]
-
Imidazolidinone derivative 3e with potential anticancer activity. (n.d.). ResearchGate. Retrieved from [Link]
-
Serine Hydrolase Activity‐Based Probes for use in Chemical Proteomics. (n.d.). ResearchGate. Retrieved from [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. Retrieved from [Link]
-
Imidazolidines and their derivatives, along with reported biological activities. (n.d.). Retrieved from [Link]
-
A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. (2022, May 5). bioRxiv. Retrieved from [Link]
-
How Does a Biochemical Kinase Assay Work? (2018, December 10). BellBrook Labs. Retrieved from [Link]
-
Spotlight: Cell-based kinase assay formats. (2022, May 11). Reaction Biology. Retrieved from [Link]
-
Can anyone suggest a protocol for a kinase assay? (2015, March 25). ResearchGate. Retrieved from [Link]
-
Rapid Development of a Potent Photo-Triggered Inhibitor of the Serine Hydrolase RBBP9. (n.d.). Retrieved from [Link]
-
Mechanism of Action Assays for Enzymes. (2012, May 1). Assay Guidance Manual - NCBI Bookshelf - NIH. Retrieved from [Link]
-
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (n.d.). PMC. Retrieved from [Link]
-
5.4: Enzyme Inhibition. (n.d.). Chemistry LibreTexts. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and cytotoxicity screening of new synthesized imidazolidine-2-thiones as VEGFR-2 enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. IC50 - Wikipedia [en.wikipedia.org]
- 8. courses.edx.org [courses.edx.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Khan Academy [khanacademy.org]
- 13. medschoolcoach.com [medschoolcoach.com]
- 14. microbenotes.com [microbenotes.com]
- 15. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]
- 16. 2minutemedicine.com [2minutemedicine.com]
- 17. letstalkacademy.com [letstalkacademy.com]
- 18. letstalkacademy.com [letstalkacademy.com]
- 19. sygnaturediscovery.com [sygnaturediscovery.com]
- 20. Time Dependent CYP Inhibition (IC50 Shift) | Cyprotex | Evotec [evotec.com]
Application Notes and Protocols for 1-(3,4-Dichlorophenyl)imidazolidin-2-one as a Putative Chemical Probe
A Guide for Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist Foreword
The imidazolidin-2-one scaffold is a recurring motif in a multitude of biologically active compounds, including several FDA-approved drugs.[1] Its prevalence in medicinal chemistry underscores its potential as a privileged structure for the development of novel therapeutics and chemical probes. While the specific compound, 1-(3,4-Dichlorophenyl)imidazolidin-2-one, is not extensively characterized in publicly available literature as a chemical probe, its structure suggests potential for biological activity. The dichlorophenyl moiety is a common feature in kinase inhibitors and other targeted therapeutic agents, suggesting that this compound could interact with specific biological targets.
This document serves as a comprehensive guide for the characterization and application of this compound as a putative chemical probe. We will proceed under the hypothesis that this compound possesses a specific biological activity amenable to probing a cellular pathway. This guide will provide the foundational protocols to assess its physicochemical properties, identify its biological target(s), and utilize it to investigate cellular functions. The methodologies outlined herein are designed to be robust and self-validating, providing a clear path from initial compound characterization to its application in hypothesis-driven research.
Part 1: Initial Characterization and Validation of a Novel Chemical Probe
Before a compound can be confidently used as a chemical probe, its fundamental properties must be established. This initial phase ensures that any observed biological effects are attributable to the compound itself and not to impurities or degradation products.
Physicochemical Characterization
A pure and well-characterized compound is the cornerstone of any chemical biology experiment. The following parameters should be determined for this compound.
| Parameter | Method | Purpose |
| Purity | High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS) | To ensure the absence of confounding impurities. A purity of >95% is generally required. |
| Identity | ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS) | To confirm the chemical structure of the compound. |
| Solubility | Serial dilution in relevant aqueous buffers (e.g., PBS, cell culture media) | To determine the maximum soluble concentration for assay development. |
| Stability | Incubation in assay-relevant buffers over time, followed by HPLC or LC-MS analysis | To assess the compound's stability under experimental conditions. |
General Workflow for Probe Characterization
The following diagram illustrates a typical workflow for the characterization and validation of a new chemical probe.
Caption: Workflow for chemical probe validation.
Part 2: Protocols for Biological Characterization
The following protocols provide a framework for investigating the biological activity of this compound.
Protocol: Cellular Viability and Cytotoxicity Assessment
Objective: To determine the concentration range of this compound that is non-toxic to cells, which is essential for designing subsequent cell-based assays.
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293T)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well clear-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control (DMSO at the same final concentration as the highest compound concentration).
-
Treatment: Add 100 µL of the diluted compound solutions to the appropriate wells. Incubate for 24, 48, or 72 hours.
-
Viability Assay (MTT):
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Hypothetical Target: Protein Kinase Inhibition
Given the prevalence of the dichlorophenyl motif in kinase inhibitors, a plausible hypothesis is that this compound may act as a kinase inhibitor. The following protocol outlines a general method for screening for kinase inhibition.
Protocol: In Vitro Kinase Inhibition Assay
Objective: To determine if this compound inhibits the activity of a specific protein kinase.
Materials:
-
Recombinant protein kinase
-
Kinase-specific substrate peptide
-
ATP
-
Kinase buffer
-
This compound
-
ADP-Glo™ Kinase Assay (Promega) or similar
-
384-well white plates
-
Plate reader (luminescence)
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in kinase buffer.
-
Reaction Setup: In a 384-well plate, add the following in order:
-
Kinase buffer
-
Compound dilutions or vehicle control
-
Recombinant kinase
-
Substrate peptide/ATP mixture
-
-
Incubation: Incubate the reaction at 30°C for 1 hour.
-
Detection: Follow the manufacturer's instructions for the ADP-Glo™ assay to measure the amount of ADP produced, which is proportional to kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control. Plot the results as a dose-response curve to determine the IC₅₀ value.
Cellular Target Engagement
To confirm that the compound interacts with its putative target in a cellular context, a technique such as the Cellular Thermal Shift Assay (CETSA) can be employed.
Protocol: Cellular Thermal Shift Assay (CETSA)
Objective: To demonstrate that this compound binds to its target protein in intact cells, leading to thermal stabilization.
Materials:
-
Cells expressing the target protein
-
This compound
-
PBS
-
Protease inhibitors
-
Apparatus for heating cell lysates (e.g., PCR machine)
-
Equipment for Western blotting
Procedure:
-
Treatment: Treat cultured cells with the compound or vehicle control for a specified time.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Lysis: Lyse the cells by freeze-thawing.
-
Centrifugation: Centrifuge the lysates to pellet the precipitated proteins.
-
Western Blotting: Analyze the supernatant by Western blotting using an antibody specific for the target protein.
-
Data Analysis: Increased thermal stability of the target protein in the presence of the compound will result in more protein remaining in the supernatant at higher temperatures.
Signaling Pathway Analysis
If this compound is found to inhibit a kinase, it is crucial to investigate its effect on the downstream signaling pathway.
Caption: Hypothetical kinase inhibition by the probe.
Protocol: Western Blot Analysis of Pathway Modulation
Objective: To assess the effect of this compound on the phosphorylation of a downstream substrate of the target kinase.
Procedure:
-
Cell Culture and Starvation: Culture cells to 70-80% confluency. Starve the cells in serum-free medium for 12-24 hours to reduce basal signaling.
-
Pre-treatment: Pre-treat the cells with various concentrations of the compound or vehicle control for 1-2 hours.
-
Stimulation: Stimulate the cells with an appropriate growth factor or ligand to activate the signaling pathway.
-
Lysis: Lyse the cells and collect the protein lysates.
-
Western Blotting: Perform Western blotting using antibodies against the phosphorylated form of the downstream substrate and the total protein as a loading control.
-
Data Analysis: Quantify the band intensities to determine the effect of the compound on substrate phosphorylation.
Part 3: Concluding Remarks and Future Directions
The imidazolidin-2-one scaffold represents a promising starting point for the development of novel chemical probes.[1][2] While this compound itself requires thorough investigation, the protocols and workflows detailed in this guide provide a clear and scientifically rigorous path for its characterization and validation. Successful execution of these experiments will not only elucidate the biological activity of this specific compound but also potentially unveil a new tool for dissecting complex cellular processes. Further studies could involve medicinal chemistry efforts to optimize the potency and selectivity of this compound, as well as its application in more complex biological systems such as animal models.
References
-
The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. (2021). National Center for Biotechnology Information. [Link]
-
Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. (2019). MDPI. [Link]
-
Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. (2024). Advanced Journal of Chemistry, Section A. [Link]
-
Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies. (2021). National Center for Biotechnology Information. [Link]
-
Design, synthesis and biological evaluation of imidazolidine-2,4-dione and 2-thioxothiazolidin-4-one derivatives as lymphoid-specific tyrosine phosphatase inhibitors. (2020). PubMed. [Link]
-
Imidazolidinone synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
1-[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-3-(3,4-dichlorophenyl)-2-imino-4-imidazolidinone. (n.d.). PubChem. [Link]
-
The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. (2021). MDPI. [Link]
-
In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug. (2024). Future Medicine. [Link]
-
Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. (n.d.). Science Alert. [Link]
-
3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one. (2022). MDPI. [Link]
-
Synthesis of imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives as inhibitors of virulence factors production in Pseudomonas aeruginosa. (2020). PubMed. [Link]
-
Rational Design of Oxazolidine-Based Red Fluorescent pH Probe for Simultaneous Imaging Two Subcellular Organelles. (2023). MDPI. [Link]
-
Synthesis, molecular properties, toxicity and biological evaluation of some new substituted imidazolidine derivatives in search of potent anti-inflammatory agents. (2014). National Center for Biotechnology Information. [Link]
-
Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold. (2017). National Center for Biotechnology Information. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(3,4-Dichlorophenyl)imidazolidin-2-one
Welcome to the technical support center for the synthesis of 1-(3,4-Dichlorophenyl)imidazolidin-2-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimization parameters associated with this synthesis. The content is structured in a practical, question-and-answer format to directly address issues you may encounter in the lab.
Section 1: Reaction Fundamentals & Core Concepts
This section addresses foundational questions regarding the synthetic strategy for this compound.
Q1: What is the primary and most reliable synthetic pathway for this compound?
The most direct and widely adopted method involves a two-step, one-pot process. It begins with the formation of an N-aryl, N'-aminoethyl urea intermediate, which then undergoes intramolecular cyclization.
-
Step A: Urea Formation: 3,4-Dichlorophenyl isocyanate is reacted with an excess of ethylenediamine. The isocyanate group is highly electrophilic and readily reacts with the primary amine of ethylenediamine to form a linear urea intermediate. Using an excess of the diamine is crucial to minimize the formation of the symmetrical 1,3-bis(3,4-dichlorophenyl)urea.
-
Step B: Intramolecular Cyclization: The terminal amino group of the linear urea intermediate acts as a nucleophile, attacking the carbonyl carbon of the urea. This intramolecular reaction, typically promoted by heat, results in the formation of the five-membered imidazolidin-2-one ring with the elimination of ammonia.
This pathway is efficient because it builds the core structure from commercially available and relatively inexpensive starting materials.
Caption: Alternative synthesis via in situ generation of the isocyanate.
Section 2: Troubleshooting Guide
This section provides solutions to specific problems that may arise during the synthesis.
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Poor quality or wet starting materials: Isocyanates are highly sensitive to moisture. Ethylenediamine can absorb water and CO₂ from the air. | 1. Use freshly distilled or high-purity, anhydrous reagents. Store ethylenediamine over molecular sieves. Ensure all glassware is oven-dried. |
| 2. Inefficient cyclization: The reaction temperature may be too low, or the reaction time too short for the intramolecular cyclization to occur. | 2. Increase the reaction temperature (refluxing in a high-boiling solvent like toluene or xylene can be effective). Monitor the reaction by TLC to determine the optimal reaction time. | |
| 3. Side reaction dominance: If ethylenediamine is not in sufficient excess, the formation of 1,3-bis(3,4-dichlorophenyl)urea can become a major competing reaction. | 3. Use a significant molar excess of ethylenediamine (e.g., 3-5 equivalents) to favor the formation of the desired linear intermediate. | |
| Multiple Spots on TLC Plate | 1. Unreacted starting material: A spot corresponding to 3,4-dichlorophenyl isocyanate (or its aniline hydrolysis product) may be present. | 1. Ensure the reaction goes to completion by extending the reaction time or slightly increasing the temperature. |
| 2. Linear urea intermediate: A polar spot corresponding to the N-(3,4-Dichlorophenyl)-N'-(2-aminoethyl)urea intermediate is common if cyclization is incomplete. | 2. Promote cyclization by heating the reaction mixture for a longer duration or adding a catalytic amount of a non-nucleophilic base. | |
| 3. Symmetrical urea byproduct: A non-polar, often insoluble, spot corresponding to 1,3-bis(3,4-dichlorophenyl)urea. | 3. This is best controlled by using an excess of ethylenediamine. This byproduct is often poorly soluble and can sometimes be removed by filtration. | |
| Product is Difficult to Purify | 1. Co-crystallization of impurities: The desired product may crystallize with unreacted starting materials or byproducts. | 1. Screen multiple solvents for recrystallization (e.g., ethanol, isopropanol, ethyl acetate/hexane mixtures). A hot filtration step can remove less soluble impurities. |
| 2. Similar polarity of product and impurities: The linear intermediate can have a similar polarity to the final product, making chromatographic separation challenging. | 2. Ensure the cyclization step is complete to consume the intermediate. If chromatography is necessary, use a gradient elution system and consider a different stationary phase (e.g., alumina). | |
| Reaction Stalls or is Sluggish | 1. Insufficient activation energy: The cyclization step can be slow at lower temperatures. | 1. Gradually increase the reaction temperature while monitoring the TLC. Switching to a higher-boiling point solvent may be necessary. |
| 2. Solvent effects: The choice of solvent can significantly impact reaction rates and solubility of intermediates. | 2. Aprotic polar solvents like DMF or DMSO can sometimes accelerate nucleophilic substitution reactions, but protic solvents are often used for the initial urea formation. Consider a solvent screen to find the optimal medium. |
Section 3: Detailed Experimental Protocol
This protocol provides a robust starting point for the synthesis. All operations involving isocyanates must be performed in a certified chemical fume hood.
Materials:
-
3,4-Dichlorophenyl isocyanate (1.0 eq)
-
Ethylenediamine (4.0 eq)
-
Toluene (anhydrous)
-
Ethanol (for recrystallization)
-
Deionized Water
-
Brine (saturated NaCl solution)
Procedure:
-
Reaction Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
Reagent Addition: Dissolve ethylenediamine (4.0 eq) in anhydrous toluene. Add this solution to the reaction flask.
-
In the dropping funnel, prepare a solution of 3,4-dichlorophenyl isocyanate (1.0 eq) in anhydrous toluene.
-
Urea Formation (Step A): Cool the flask containing the ethylenediamine solution to 0°C using an ice bath. Add the isocyanate solution dropwise over 30-45 minutes with vigorous stirring. A white precipitate (the linear urea intermediate) will likely form. After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour.
-
Cyclization (Step B): Heat the reaction mixture to reflux (approx. 110°C for toluene) and maintain for 4-6 hours. Monitor the disappearance of the intermediate spot and the appearance of the product spot by TLC (e.g., using 10% Methanol in Dichloromethane).
-
Workup: Cool the reaction mixture to room temperature. A precipitate of the product may form. Filter the solid and wash it with a small amount of cold toluene.
-
Transfer the filtrate to a separatory funnel and wash with deionized water (2x) to remove excess ethylenediamine and its salts. Wash with brine (1x), then dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Filter off the drying agent and concentrate the organic layer under reduced pressure to yield the crude product. Combine this with the solid filtered in step 6.
-
Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol or isopropanol, to yield pure this compound as a white to off-white crystalline solid. [1]
Section 4: Frequently Asked Questions (FAQs)
Q3: What is the expected yield for this synthesis? With proper optimization and careful execution, yields can typically range from 70% to 90%. The primary factors influencing yield are the control of side reactions (especially the formation of 1,3-bis(3,4-dichlorophenyl)urea) and the efficiency of the cyclization step.
Q4: How do I confirm the identity and purity of my final product? Standard analytical techniques should be used:
-
NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation. The proton NMR should show characteristic signals for the aromatic protons and the two methylene groups of the imidazolidinone ring.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Melting Point: A sharp melting point is a good indicator of purity. Compare the observed value to literature values.
-
FT-IR Spectroscopy: Look for the characteristic C=O stretch of the cyclic urea (typically around 1680-1700 cm⁻¹) and the N-H stretch.
Q5: Can this reaction be scaled up for pilot or manufacturing purposes? Yes, this synthesis is scalable. However, for large-scale production, several factors become critical:
-
Heat Management: The initial reaction of the isocyanate is exothermic and requires careful temperature control during addition.
-
Alternative Reagents: Using an in situ method with a safer phosgene equivalent like CDI is highly recommended for large-scale work to avoid handling bulk quantities of toxic isocyanates. [2][3]* Workup and Purification: Recrystallization is a robust and scalable purification method. Process optimization would involve minimizing solvent use and maximizing recovery.
References
- Vertex AI Search, query: synthesis of 1-(3,4-DICHLOROPHENYL)-2-(1H-IMIDAZOL-1-YL)ETHANONE, accessed January 17, 2026.
- Google Patents, US6103898A - Preparation of cyclic urea deriv
-
Wikipedia, Ureas, accessed January 17, 2026, [Link].
-
Organic Chemistry Portal, Imidazolidinone synthesis, accessed January 17, 2026, [Link].
-
PMC - NIH, The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity, accessed January 17, 2026, [Link].
- K. UMA MAHESWAR REDDY, A. PANASA REDDY, and B. JAYACHANDRA REDDY, One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method, International Journal of Chemical and Pharmaceutical Sciences, accessed January 17, 2026.
-
Organic Chemistry Portal, Efficient Access to Cyclic Ureas via Pd-Catalyzed Cyclization, accessed January 17, 2026, [Link].
-
Organic Chemistry Portal, Urea derivative synthesis by amination, rearrangement or substitution, accessed January 17, 2026, [Link].
-
MDPI, Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones, accessed January 17, 2026, [Link].
-
MDPI, Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol, accessed January 17, 2026, [Link].
Sources
- 1. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol [mdpi.com]
Technical Support Center: Purification of 1-(3,4-Dichlorophenyl)imidazolidin-2-one
Prepared by the Office of the Senior Application Scientist
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals encountering challenges in the purification of 1-(3,4-Dichlorophenyl)imidazolidin-2-one. The structural characteristics of this molecule—namely the rigid, polar imidazolidinone core combined with a nonpolar, electron-withdrawing dichlorophenyl group—present a unique set of purification hurdles. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to streamline your purification workflow and ensure high-purity material.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are foundational to designing an effective purification strategy.
Q1: What are the most common impurities I should expect during the synthesis of this compound?
A1: Impurities are typically process-related and depend on the synthetic route.[1][2] Common synthesis involves the cyclization of a urea derivative or reaction of a diamine with a carbonylating agent.[3][4] Therefore, you should anticipate:
-
Unreacted Starting Materials: Such as 1,2-diaminoethane derivatives or N-(3,4-dichlorophenyl) ureas.
-
Reaction Intermediates: Incomplete cyclization can leave linear urea intermediates in the crude product.[1]
-
Byproducts: Side reactions may lead to the formation of oligomers or products from over-alkylation, if applicable to the specific synthesis.
-
Degradation Products: The imidazolidinone ring, containing an amide-like linkage, can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures, which could cleave the ring.[5][6]
Q2: What is the general polarity of this compound, and how does that guide my choice of purification method?
A2: this compound is a molecule of intermediate polarity . The urea-like C=O and N-H groups in the imidazolidinone ring provide polar character, while the dichlorophenyl ring is large and hydrophobic. This dual nature means it is often too polar for easy elution with pure alkanes but too nonpolar for highly polar solvents. This makes it an ideal candidate for silica gel chromatography using solvent systems like Hexane/Ethyl Acetate or Dichloromethane/Methanol.[7][8] Recrystallization is also highly effective, provided a suitable solvent or co-solvent system can be identified.[9]
Q3: Is this compound stable? What conditions should I avoid during purification and storage?
A3: The compound is generally stable under standard laboratory conditions. However, the core imidazolidinone structure is a cyclic urea, which can be susceptible to hydrolysis. To ensure stability:
-
Avoid Extreme pH: Do not expose the compound to strong acids or bases for prolonged periods, especially with heating, to prevent ring-opening.[5]
-
Moderate Temperatures: While heating is necessary for recrystallization, prolonged exposure to high temperatures should be minimized to prevent degradation.
-
Storage: Store the purified, dry solid in a well-sealed container at room temperature or refrigerated, protected from moisture.
Q4: Which analytical techniques are most effective for assessing the purity of the final product?
A4: A combination of techniques is recommended for unambiguous purity assessment:
-
Thin-Layer Chromatography (TLC): Excellent for rapid, real-time monitoring of column chromatography fractions and for a quick purity check.[7][10]
-
High-Performance Liquid Chromatography (RP-HPLC): The gold standard for quantitative purity analysis. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is typically effective.[11]
-
Nuclear Magnetic Resonance (¹H and ¹³C NMR): Essential for structural confirmation and for identifying organic impurities. The absence of signals from starting materials or byproducts is a strong indicator of purity.[12][13]
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product. Techniques like LC-MS can be invaluable for identifying unknown impurity masses.[1]
Section 2: Troubleshooting Guide
This guide is structured to provide direct solutions to common experimental problems.
Problem 1: Low Recovery or Complete Failure of Recrystallization
-
Probable Cause: The solubility profile of the compound makes single-solvent recrystallization difficult. It may be highly soluble in polar solvents and poorly soluble in nonpolar solvents, with no single solvent providing the ideal solubility gradient with temperature.
-
Solution Strategy:
-
Systematic Solvent Screening: Test solubility in a range of solvents (see Table 1) at room temperature and at their boiling points. An ideal solvent will show poor solubility at low temperatures and high solubility at elevated temperatures.[14]
-
Employ a Co-Solvent System: This is often the most effective method. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., Methanol, Acetone, or Dichloromethane). Then, slowly add a "poor" solvent (in which it is sparingly soluble, e.g., Hexanes, Heptane, or Water) dropwise at an elevated temperature until the solution becomes faintly turbid. Add a drop or two of the good solvent to clarify and then allow the solution to cool slowly.
-
| Solvent Class | Recommended Screening Solvents |
| Alcohols | Isopropanol, Ethanol, Methanol |
| Esters | Ethyl Acetate |
| Ketones | Acetone |
| Halogenated | Dichloromethane |
| Ethers | Diethyl Ether, MTBE |
| Hydrocarbons | Hexanes, Heptane, Toluene |
| Co-Solvents (Poor) | Water, Hexanes, Heptane |
| Table 1. Recommended screening solvents for the recrystallization of this compound. |
Problem 2: Product Oiling Out Instead of Crystallizing
-
Probable Cause: The presence of impurities is depressing the melting point of the mixture. Alternatively, the solution may be supersaturated to a degree that favors amorphous precipitation over ordered crystal lattice formation.
-
Solution Strategy:
-
Trituration: If the product is a thick oil, attempt to solidify it by trituration. Add a poor solvent (like hexanes or diethyl ether) and vigorously stir or sonicate the mixture. This can wash away more soluble impurities and induce crystallization of the target compound.
-
Reduce Cooling Rate: Allow the hot, saturated solution to cool to room temperature undisturbed over several hours, then transfer it to a refrigerator. Slow cooling is critical for forming well-ordered crystals.[14]
-
Seed Crystals: If a small amount of pure, solid material is available, add a single seed crystal to the cooled, supersaturated solution to initiate crystallization.
-
Pre-Purification: If oiling persists, the impurity load is likely too high for recrystallization alone. Perform flash column chromatography first to remove the bulk of impurities, then recrystallize the partially purified material.
-
Problem 3: Poor Separation During Flash Column Chromatography
-
Probable Cause: An inappropriate solvent system (eluent) is being used, leading to co-elution of the product and impurities or streaking on the column.
-
Solution Strategy:
-
TLC Optimization: Before every column, optimize the eluent system using TLC. The ideal system will give your target compound an Rf value of ~0.3-0.4 and show baseline separation from major impurities.[10][15]
-
Solvent System Selection: Start with a Hexane/Ethyl Acetate system. If separation is poor, try a Dichloromethane/Methanol system. The change in solvent properties can significantly alter selectivity. See Table 2 for starting points.
-
Dry Loading: If the crude material is not readily soluble in the mobile phase, dissolve it in a minimal amount of a strong solvent (e.g., Dichloromethane), adsorb it onto a small amount of silica gel, and evaporate the solvent. This dry powder can then be loaded onto the top of the column, resulting in sharper bands.
-
Check for Degradation: If streaking is observed, the compound may be degrading on the acidic silica gel. This can be mitigated by using silica gel that has been pre-treated with a small amount of triethylamine (~1%) in the eluent.
-
| Eluent System | Starting Ratio (v/v) | Polarity Adjustment |
| Hexane / Ethyl Acetate | 70:30 | Increase Ethyl Acetate to increase polarity. |
| Dichloromethane / Methanol | 98:2 | Increase Methanol to increase polarity. |
| Table 2. Recommended starting eluent systems for TLC and column chromatography. |
Section 3: Standard Operating Protocols (SOPs)
SOP 1: Purification by Flash Column Chromatography
-
Eluent Optimization: Using TLC, identify a solvent system that provides an Rf of ~0.3-0.4 for the target compound.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure the silica bed is compact and level.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a dry load as described in the troubleshooting section. Carefully apply the sample to the top of the silica bed.
-
Elution: Add the eluent to the column and apply positive pressure. Collect fractions and monitor them by TLC.
-
Fraction Pooling & Evaporation: Combine the fractions containing the pure product (as determined by TLC). Remove the solvent under reduced pressure using a rotary evaporator.
-
Final Drying: Place the resulting solid under high vacuum for several hours to remove residual solvent.
SOP 2: Purification by Co-Solvent Recrystallization
-
Dissolution: Place the crude material in an Erlenmeyer flask. Add a minimal volume of a "good" solvent (e.g., isopropanol) and heat the mixture to reflux with stirring until all solids dissolve.
-
Induce Saturation: While hot, add a "poor" solvent (e.g., deionized water or heptane) dropwise until the solution becomes persistently cloudy.
-
Clarification: Add 1-2 drops of the "good" solvent until the solution is clear again.
-
Cooling: Remove the flask from heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.
-
Chilling: Once at room temperature, place the flask in an ice bath or refrigerator for at least 1 hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing the filter cake with a small amount of the cold "poor" solvent.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Section 4: Visual Workflows
The following diagrams illustrate key decision-making processes in the purification workflow.
Caption: Troubleshooting decision tree for purification.
Caption: General workflow from synthesis to final QC.
References
- Samulis, L., & Tomkinson, N. C. (2003). Preparation of the MacMillan Imidazolidinones. Organic Syntheses.
-
El-Sheshtawy, H. S., et al. (2017). Synthesis, crystal structure and Hirshfeld surface analysis of 5,5-diphenyl-3-(prop-2-yn-1-yl)imidazolidine-2,4-dione. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
-
Manzini, S., et al. (2019). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. The Journal of Organic Chemistry. Available at: [Link]
- Jack Westin. (n.d.). Chromatography Basic Principles Involved In Separation Process. MCAT Content.
-
Ismayilov, R. I., et al. (2024). Crystal structure of [1,3-bis-(2,4,6-tri-methyl-phen-yl)imidazolidin-2-yl-idene]di-chlorido-(2-{[(2-methoxyeth-yl)(meth-yl)amino] - PubMed. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
-
Marinov, M., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules. Available at: [Link]
-
Mealli, C., et al. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Catalysts. Available at: [Link]
-
Qabel, H. A., & Al-Majidi, S. M. H. (2024). Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Advanced Journal of Chemistry, Section A. Available at: [Link]
-
Sharma, S., et al. (2017). Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry. Available at: [Link]
-
Valdés-García, G., et al. (2024). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. Molecules. Available at: [Link]
-
de Sousa Luis, J. A., et al. (2007). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. Revista de la Sociedad Química de México. Available at: [Link]
-
Dass, R., et al. (2024). RP-HPLC Method Development and Validation of Genotoxic Impurity 1-Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride. International Journal of Drug Delivery Technology. Available at: [Link]
-
Talhi, O., et al. (2011). 1,3-Dicyclohexylimidazolidine-2,4,5-trione. ResearchGate. Available at: [Link]
-
Suneel, N., et al. (2020). CHEMICAL SYNTHESIS, STRUCTURE DETERMINATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF IMIDAZOLIDINONE DERIVATIVES. International Journal of Creative Research Thoughts. Available at: [Link]
-
Ng, K. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. Available at: [Link]
-
Doc Brown's Chemistry. (n.d.). paper chromatography separating coloured substances dyes gas chromatography method. Available at: [Link]
-
bimpeh, O., et al. (2021). Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. Pharmaceutics. Available at: [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Available at: [Link]
-
Hansen, J., & Bundgaard, H. (2003). Kinetics of degradation of 4-imidazolidinone prodrug types obtained from reacting prilocaine with formaldehyde and acetaldehyde. International Journal of Pharmaceutics. Available at: [Link]
-
Tarannum, T., et al. (2016). Recent advances in the synthesis of highly substituted imidazolidines. RSC Advances. Available at: [Link]
-
ResearchGate. (2011). ChemInform Abstract: Synthesis of Oxazolidin-2-ones and Imidazolidin-2-ones Directly from 1,3-Diols or 3-Amino Alcohols Using Iodobenzene Dichloride and Sodium Azide. Available at: [Link]
-
Madhusudhan, G., et al. (2012). Process for producing 6-(2, 3-dichlorophenyl)-1, 2, 4-triazine 3,5-diamine (Lamotrigine) and identification, synthesis of new impurity. Der Pharma Chemica. Available at: [Link]
Sources
- 1. ajrconline.org [ajrconline.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 6. Kinetics of degradation of 4-imidazolidinone prodrug types obtained from reacting prilocaine with formaldehyde and acetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ajchem-a.com [ajchem-a.com]
- 10. jackwestin.com [jackwestin.com]
- 11. impactfactor.org [impactfactor.org]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon - PMC [pmc.ncbi.nlm.nih.gov]
- 15. paper chromatography separating coloured substances dyes gas chromatography method of separating a mixture of gases KS3 KS4 GCSE IGCSE O level science chemistry revision notes [docbrown.info]
identifying and minimizing byproducts in 1-(3,4-Dichlorophenyl)imidazolidin-2-one synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 1-(3,4-Dichlorophenyl)imidazolidin-2-one. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in identifying and minimizing byproducts in your synthesis. As Senior Application Scientists, we have compiled this information based on established chemical principles and extensive laboratory experience to ensure you can achieve high purity and yield in your reactions.
I. Understanding the Synthesis and Potential Byproducts
The synthesis of this compound, a key intermediate in various pharmaceutical compounds, can be approached through several synthetic routes. The most common methods involve the reaction of a 3,4-dichlorophenyl precursor with a C2-N1 synthon. However, side reactions can lead to the formation of various impurities that can complicate purification and compromise the quality of the final product.
A prevalent synthetic strategy involves the reaction of 3,4-dichloroaniline with a suitable reagent to form the imidazolidin-2-one ring. One such method is the reaction with 2-chloroethyl isocyanate. Another common approach is the reaction of 3,4-dichlorophenyl isocyanate with ethylenediamine. Each of these routes has its own set of potential byproducts that can arise from incomplete reactions, side reactions of starting materials, or subsequent reactions of the desired product.
Common Synthetic Pathways & Potential Side Reactions
Caption: Common synthetic routes to this compound.
II. Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of this compound, providing explanations for their causes and actionable solutions.
FAQ 1: My reaction yields a significant amount of a high molecular weight, insoluble solid. What is it and how can I prevent its formation?
Answer: This is a common issue, particularly when using 3,4-dichlorophenyl isocyanate and ethylenediamine. The insoluble solid is likely a bis-urea byproduct .
-
Causality: This byproduct forms when one molecule of ethylenediamine reacts with two molecules of 3,4-dichlorophenyl isocyanate. This is favored if the isocyanate is present in excess or if the addition of ethylenediamine is too slow, leading to localized high concentrations of the isocyanate.
-
Troubleshooting Protocol:
-
Control Stoichiometry: Use a slight excess of ethylenediamine (e.g., 1.1 to 1.2 equivalents) to ensure all the isocyanate reacts.
-
Reverse Addition: Add the 3,4-dichlorophenyl isocyanate solution slowly to the ethylenediamine solution. This maintains an excess of the diamine throughout the reaction, minimizing the chance of the bis-urea formation.
-
Dilution: Running the reaction at a higher dilution can also disfavor the intermolecular side reaction.
-
FAQ 2: I observe an impurity with a similar polarity to my product, making purification by column chromatography difficult. What could this be?
Answer: This impurity is likely the uncyclized intermediate, such as N-(3,4-Dichlorophenyl)-N'-(2-chloroethyl)urea in the reaction of 3,4-dichloroaniline with 2-chloroethyl isocyanate.
-
Causality: Incomplete cyclization of the urea intermediate leads to this impurity. This can be due to insufficient reaction time, low reaction temperature, or a weak or insufficient amount of base.
-
Troubleshooting Protocol:
-
Optimize Reaction Conditions:
-
Base: Ensure a strong enough base (e.g., sodium hydride, potassium tert-butoxide) is used in stoichiometric amounts to facilitate the intramolecular cyclization.
-
Temperature: Increasing the reaction temperature can often drive the cyclization to completion. Monitor the reaction by TLC or LC-MS to determine the optimal temperature.
-
Reaction Time: Extend the reaction time and monitor for the disappearance of the intermediate.
-
-
| Parameter | Condition A (Incomplete Cyclization) | Condition B (Optimized) |
| Base | Triethylamine (0.9 eq) | Sodium Hydride (1.2 eq) |
| Temperature | 25 °C | 60 °C |
| Reaction Time | 4 hours | 12 hours |
| Intermediate Level | ~15% | <1% |
FAQ 3: My starting 3,4-dichloroaniline appears to be degrading or forming colored impurities. What are these and are they problematic?
Answer: 3,4-Dichloroaniline can be susceptible to oxidation, leading to the formation of colored impurities such as 3,3',4,4'-tetrachloroazoxybenzene and other polymerized products.[1] These impurities can carry through the synthesis and complicate purification.
-
Causality: Exposure of 3,4-dichloroaniline to air and light, especially in the presence of trace metals, can catalyze its oxidation.
-
Troubleshooting Protocol:
-
Purification of Starting Material: If the 3,4-dichloroaniline is discolored, consider purifying it by recrystallization or distillation before use.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Storage: Store 3,4-dichloroaniline in a cool, dark place, preferably under an inert atmosphere.
-
FAQ 4: What analytical methods are best for identifying and quantifying byproducts in my reaction mixture?
Answer: A combination of chromatographic and spectroscopic techniques is ideal for a comprehensive analysis.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying the desired product and various impurities.[2][3] A reversed-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.
-
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) allows for the determination of the molecular weights of the separated components, which is crucial for identifying unknown byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for elucidating the precise structure of isolated impurities.
Caption: A typical analytical workflow for byproduct identification.
FAQ 5: I am using 3,4-dichlorophenyl isocyanate as a starting material. What are the common impurities in this reagent and how can they affect my reaction?
Answer: Commercially available 3,4-dichlorophenyl isocyanate can contain several impurities that may impact your synthesis.
-
Common Impurities:
-
Unreacted 3,4-dichloroaniline: This can lead to the formation of N,N'-bis(3,4-dichlorophenyl)urea if it reacts with the isocyanate.
-
Phosgene-related impurities: Depending on the manufacturing process, trace amounts of phosgene or its derivatives may be present.[4]
-
Carbamoyl chlorides: These can be formed as intermediates during the phosgenation of 3,4-dichloroaniline.[5]
-
-
Impact on Reaction: These impurities can lead to the formation of unexpected byproducts and reduce the overall yield of the desired product.
-
Troubleshooting Protocol:
-
Purity of Isocyanate: Use high-purity 3,4-dichlorophenyl isocyanate. If the purity is questionable, it can be purified by distillation under reduced pressure.
-
Monitor for Byproducts: Be vigilant in your analytical monitoring for byproducts that may arise from these impurities.
-
III. Experimental Protocols
Protocol 1: Minimizing Bis-Urea Byproduct Formation
This protocol details the reverse addition of 3,4-dichlorophenyl isocyanate to ethylenediamine.
-
Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, dissolve ethylenediamine (1.1 eq.) in a suitable solvent (e.g., dichloromethane or THF).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition: Dissolve 3,4-dichlorophenyl isocyanate (1.0 eq.) in the same solvent and add it to the dropping funnel. Add the isocyanate solution dropwise to the stirred ethylenediamine solution over a period of 1-2 hours.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
Workup: Proceed with the appropriate workup and purification steps.
Protocol 2: Ensuring Complete Cyclization of the Urea Intermediate
This protocol outlines the base-mediated cyclization of N-(3,4-Dichlorophenyl)-N'-(2-chloroethyl)urea.
-
Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous DMF.
-
Addition of Intermediate: Dissolve the N-(3,4-Dichlorophenyl)-N'-(2-chloroethyl)urea (1.0 eq.) in anhydrous DMF and add it dropwise to the sodium hydride suspension at 0 °C.
-
Reaction: After the addition, warm the reaction mixture to 60 °C and stir for 12 hours, or until complete consumption of the starting material is observed by TLC/LC-MS.
-
Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.
-
Workup and Purification: Extract the product with a suitable organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
By understanding the potential side reactions and implementing these troubleshooting strategies and protocols, you can significantly improve the purity and yield of your this compound synthesis.
References
-
Organic Chemistry Portal. Imidazolidinone synthesis. [Link]
-
D'Elia, V., et al. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Catalysts, 9(1), 28. [Link]
-
Bakulina, O., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules, 26(15), 4425. [Link]
- US Patent 3,291,832. (1966). Process for preparing 3, 4 dichloroaniline.
- Qabel, H. A., & Al-Majidi, S. M. H. (2024). Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Advanced Journal of Chemistry, Section A, 7(6), 894-909.
- CN Patent 102030711A. (2011). Synthesis method of 2-imidazolidinone.
-
Casnati, A., et al. (2019). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. The Journal of Organic Chemistry, 84(6), 3477-3490. [Link]
-
Dass, R., et al. (2024). RP-HPLC Method Development and Validation of Genotoxic Impurity 1-Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride. International Journal of Drug Delivery Technology, 14(4), 2186-90. [Link]
-
Li, M., et al. (2015). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. AAPS PharmSciTech, 16(6), 1436-1450. [Link]
- EP Patent 0398542B1. (1994). Process for preparing 3,4-dichloroaniline.
-
Wang, T., et al. (2014). Degradation of aqueous 3,4-dichloroaniline by a novel dielectric barrier discharge plasma reactor. Chemosphere, 117, 372-378. [Link]
- CN Patent 101274904B. (2010).
-
Kumar, D., et al. (2009). Synthesis of 3-[4'-(p-chlorophenyl)-thiazol-2'-yl]-2-[(substituted azetidinone/thiazolidinone)-aminomethyl]-6-bromoquinazolin-4-ones as anti-inflammatory agent. European Journal of Medicinal Chemistry, 44(4), 1673-1679. [Link]
-
Mondal, J., & Modak, A. (2018). Synthesis of 2-imidazolidinone from ethylenediamine using CO2 as a C1 building block over the SnO2/g-C3N4 catalyst. Chemical Communications, 54(78), 10986-10989. [Link]
-
Li, Y., et al. (2022). An Insight into the Combined Toxicity of 3,4-Dichloroaniline with Two-Dimensional Nanomaterials: From Classical Mixture Theory to Structure-Activity Relationship. Nanomaterials, 12(19), 3326. [Link]
-
PubChem. 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one. [Link]
-
ResearchGate. (2014). ChemInform Abstract: Synthesis of Oxazolidin-2-ones and Imidazolidin-2-ones Directly from 1,3-Diols or 3-Amino Alcohols Using Iodobenzene Dichloride and Sodium Azide. [Link]
-
Impact Factor. (2024). RP-HPLC Method Development and Validation of Genotoxic Impurity 1- Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride. [Link]
-
ResearchGate. (2009). Synthesis of 3-[4 '-(p-chlorophenyl)-thiazol-2 '-yl]-2-[(substituted azetidinone/thiazolidinone)-aminomethyl]-6-bromoquinazolin-4-ones as anti-inflammatory agent. [Link]
- US Patent 2,734,911. (1956). Reaction of chloroaniline and isopropyl.
-
Hovione. (2018). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]
-
MDPI. (2004). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. [Link]
-
PubMed Central. (2023). The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem. [Link]
-
Asian Journal of Research in Chemistry. (2010). RP-HPLC Method for Simultaneous Determination of Ofloxacin and Satranidazole in Tablet Dosage Form. [Link]
- US Patent 3,449,397. (1969).
-
Der Pharma Chemica. (2012). Process for producing 6-(2, 3-dichlorophenyl)-1, 2, 4-triazine 3,5-diamine (Lamotrigine) and identification, characterization of new impurity. [Link]
- US Patent 9,643,939. (2017).
-
Future Medicine. (2024). In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug. [Link]
Sources
- 1. US3291832A - Process for preparing 3, 4 dichloroaniline - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. impactfactor.org [impactfactor.org]
- 4. CN101274904B - Preparation for 3, 4-dichloro phenyl isocyanate - Google Patents [patents.google.com]
- 5. US3449397A - Preparation of dichlorophenyl isocyanate - Google Patents [patents.google.com]
troubleshooting inconsistent results in 1-(3,4-Dichlorophenyl)imidazolidin-2-one experiments
Welcome to the technical support center for 1-(3,4-Dichlorophenyl)imidazolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and ensure consistency in experimental outcomes. As Senior Application Scientists, we have compiled field-proven insights and data-driven solutions to help you navigate the complexities of working with this compound.
Troubleshooting Guide: Inconsistent Experimental Results
This section addresses specific issues encountered during the synthesis, purification, and analysis of this compound. The question-and-answer format is designed to help you quickly identify and resolve your specific problem.
Question 1: Why am I observing low or no yield of the target compound?
Low product yield is a frequent issue stemming from several potential root causes related to reaction setup, reagent quality, and reaction kinetics.
Potential Causes & Solutions:
-
Reagent Purity and Stoichiometry:
-
The "Why": The synthesis of imidazolidin-2-ones, often involving the cyclization of urea derivatives or reaction of diamines with carbonyl sources, is highly sensitive to the purity of starting materials.[1][2] Contaminants can introduce side reactions, and inaccurate stoichiometry can leave starting materials unreacted.
-
Solution:
-
Verify the purity of your starting materials (e.g., 1,2-diaminoethane and 3,4-dichlorophenyl isocyanate or a related precursor) using techniques like NMR or GC-MS before use.
-
Ensure precise molar ratios. If using a sensitive reagent like an isocyanate, consider titrating it before use to determine its exact concentration.
-
Use freshly opened or properly stored reagents. Isocyanates, for example, are sensitive to moisture.
-
-
-
Suboptimal Reaction Conditions:
-
The "Why": Temperature, reaction time, and solvent choice are critical parameters that dictate reaction rate and pathway selectivity. For instance, intramolecular hydroamidation reactions to form imidazolidinones are often catalyzed and require specific temperature ranges to proceed efficiently without degradation.[2][3]
-
Solution:
-
Temperature Optimization: Perform small-scale trial reactions at different temperatures (e.g., room temperature, 50 °C, 80 °C) to find the optimal balance between reaction rate and byproduct formation.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress. An incomplete reaction will show significant amounts of starting material. Continue the reaction until the starting material is consumed.
-
Solvent Choice: The compound is a polar molecule.[4] Use polar aprotic solvents like acetonitrile, DMF, or DMI, which are effective for similar syntheses.[4][5] Ensure solvents are anhydrous, as water can react with intermediates.
-
-
-
Atmospheric Contamination:
-
The "Why": Many reagents used in heterocyclic synthesis are sensitive to moisture and oxygen. Water can hydrolyze key intermediates or react with catalysts, while oxygen can lead to oxidative side products.
-
Solution:
-
Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Use oven-dried glassware and anhydrous solvents to minimize moisture.
-
-
Question 2: My final product contains significant impurities. How can I identify and remove them?
The presence of impurities compromises downstream applications and indicates either an incomplete reaction or the occurrence of side reactions.
Potential Causes & Solutions:
-
Unreacted Starting Materials:
-
Identification: Compare the NMR or LC-MS of your product with the spectra of the starting materials. The presence of characteristic starting material peaks confirms this issue.
-
Solution: Re-optimize the reaction time or temperature as described in Question 1. Adjusting the stoichiometry by adding a slight excess (1.05-1.1 equivalents) of one reagent can also drive the reaction to completion.
-
-
Side-Product Formation:
-
Identification:
-
LC-MS: This is the most powerful tool for identifying unknown peaks. The mass-to-charge ratio (m/z) can provide the molecular weight of the impurity, offering clues to its structure.
-
¹H NMR: Unexpected signals, especially in the aromatic or aliphatic regions, point to side products.
-
-
Common Side Reactions: In syntheses involving isocyanates, dimerization or trimerization can occur. In cyclization reactions, oligomerization is a potential competing pathway.
-
Solution:
-
Purification:
-
Recrystallization: This is an effective method for purifying solid compounds. A solvent screen is recommended to find the ideal system where the product is sparingly soluble at room temperature but highly soluble when hot.
-
Column Chromatography: Use silica gel with a gradient elution system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol) to separate the product from more or less polar impurities. Monitor fractions by TLC.
-
-
-
Table 1: Recommended Purification Parameters
| Method | Solvent System (Starting Point) | Key Considerations |
|---|---|---|
| Recrystallization | Ethanol, Isopropanol, or Acetonitrile/Water mixtures | The dichlorophenyl group increases lipophilicity, while the imidazolidinone core adds polarity.[6] |
| Column Chromatography | Hexane / Ethyl Acetate (e.g., starting at 9:1, grading to 1:1) | The compound is moderately polar; adjust gradient based on TLC results. |
Question 3: The ¹H or ¹³C NMR spectrum of my product is inconsistent or difficult to interpret. What could be wrong?
Spectroscopic ambiguity can arise from sample contamination, structural complexities, or instrument issues.
Potential Causes & Solutions:
-
Residual Solvents:
-
The "Why": Solvents used during reaction or purification (e.g., DCM, Ethyl Acetate, Acetone) are often trapped in the final product and appear in the NMR spectrum.
-
Solution: Dry the sample thoroughly under a high vacuum for several hours. Identify characteristic solvent peaks using a reference chart and ensure they are not mistaken for product signals.
-
-
Presence of Rotational Isomers (Rotamers):
-
The "Why": Amide bonds, like the one in the imidazolidinone ring, can exhibit restricted rotation, leading to the presence of multiple conformers in solution that are distinct on the NMR timescale. This can cause peak broadening or the appearance of duplicate signals.
-
Solution: Acquire the NMR spectrum at an elevated temperature (e.g., 50-80 °C). At higher temperatures, the rate of rotation increases, which can cause the distinct signals of the rotamers to coalesce into a single, sharp peak.
-
-
Incorrect Structure or Unexpected Isomer:
-
The "Why": The reaction may have produced a constitutional isomer. For example, in some imidazolidinone syntheses, regioselectivity can be an issue, leading to different substitution patterns on the ring.[1]
-
Solution:
-
Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to confirm the connectivity of your molecule.
-
Compare your experimental data with literature values for structurally similar compounds. The dichlorophenyl group will significantly influence the chemical shifts of the aromatic protons.[7]
-
-
Table 2: Anticipated ¹H NMR Chemical Shifts
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|
| Aromatic CH (3) | ~7.3 - 7.6 | m | Three distinct signals expected for the 3,4-disubstituted pattern. |
| Imidazolidinone CH₂-N-Ar | ~3.8 - 4.2 | t | Methylene group adjacent to the aromatic ring nitrogen. |
| Imidazolidinone CH₂-NH | ~3.4 - 3.8 | t | Methylene group adjacent to the second nitrogen. |
| Imidazolidinone NH | ~5.0 - 7.0 | br s | Broad singlet, chemical shift is concentration and solvent dependent. |
Note: These are estimated values. Actual shifts may vary based on solvent and concentration.
Experimental Protocols & Workflows
To promote reproducibility, we provide the following standardized protocols and logical workflows.
Protocol 1: General Synthesis via Isocyanate Addition and Cyclization
This protocol is a representative method and may require optimization.
-
Preparation: Under an Argon atmosphere, dissolve 3,4-dichloroaniline (1.0 eq) in anhydrous toluene in an oven-dried, three-neck flask equipped with a condenser and dropping funnel.
-
Formation of Urea Intermediate: Cool the solution to 0 °C. Add a solution of 2-chloroethyl isocyanate (1.05 eq) in anhydrous toluene dropwise over 30 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor the formation of the N-(3,4-dichlorophenyl)-N'-(2-chloroethyl)urea intermediate by TLC.
-
Cyclization: Add a non-nucleophilic base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.
-
Heating: After the addition is complete, slowly heat the reaction mixture to 80 °C and maintain for 12-18 hours. Monitor the disappearance of the intermediate and the formation of the product by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and cautiously quench with saturated aqueous ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude solid by recrystallization from ethanol or by silica gel column chromatography.
Workflow & Troubleshooting Diagrams
A logical approach is key to efficient troubleshooting. The following diagrams illustrate a standard experimental workflow and a decision-making process for addressing low yield.
Caption: A typical experimental workflow for synthesis and analysis.
Caption: A decision tree for troubleshooting low product yield.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound? The compound is a solid at room temperature and is generally stable.[6] For long-term storage, keep it in a tightly sealed container in a cool, dry, and dark place to prevent potential slow hydrolysis or photodegradation.
Q2: What are the key safety precautions when handling this compound? While specific toxicity data is limited, compounds with dichlorophenyl groups should be handled with care.[6] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the solid material in a well-ventilated area or a fume hood to avoid inhalation of dust.
Q3: Which analytical techniques are essential for quality control? A combination of techniques is recommended for comprehensive quality control:
-
¹H and ¹³C NMR: To confirm the chemical structure and identify organic impurities.
-
LC-MS: To determine purity with high sensitivity and identify the molecular weight of any impurities.
-
Melting Point: A sharp melting point range is a good indicator of high purity for a crystalline solid.
-
FT-IR: To confirm the presence of key functional groups, such as the carbonyl (C=O) stretch of the urea moiety (~1680-1700 cm⁻¹).
References
-
The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives . Molecules (Basel, Switzerland), via PMC - NIH. [Link]
-
Imidazolidinone synthesis . Organic Chemistry Portal. [Link]
-
Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions . The Journal of Organic Chemistry. [Link]
-
Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol . Molecules (Basel, Switzerland), via NIH. [Link]
-
Spectroscopic Analysis of Imidazolidines: Part III: 1H NMR . Magnetic Resonance in Chemistry. [Link]
-
Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones . Catalysts, MDPI. [Link]
-
Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone . Advanced Journal of Chemistry, Section A. [Link]
-
Troubleshooting Guide Table . ResearchGate. [Link]
-
Analytical Methods Journal . Royal Society of Chemistry. [Link]
-
3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one . Molecules, MDPI. [Link]
-
Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives . Molecules (Basel, Switzerland), via PubMed Central. [Link]
-
Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids . Molecules (Basel, Switzerland), via PubMed Central. [Link]
-
Fragments of 1H NMR spectra of... . ResearchGate. [Link]
-
1,3-Dimethyl-2-imidazolidinone . Wikipedia. [Link]
-
Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides . Organic & Biomolecular Chemistry. [Link]
Sources
- 1. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. 1,3-Dimethyl-2-imidazolidinone - Wikipedia [en.wikipedia.org]
- 5. 1-(3,4-DICHLOROPHENYL)-2-(1H-IMIDAZOL-1-YL)ETHANONE synthesis - chemicalbook [chemicalbook.com]
- 6. CAS 52420-29-8: this compound [cymitquimica.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Technical Support Center: Optimizing N-Arylation of Imidazolidin-2-one
Welcome to the technical support center for the N-arylation of imidazolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial transformation. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to enhance the efficiency and success of your experiments.
Introduction to N-Arylation of Imidazolidin-2-one
The N-arylation of imidazolidin-2-one is a cornerstone reaction in medicinal chemistry and materials science for the synthesis of a wide array of valuable compounds. This transformation, typically achieved through palladium- or copper-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination or the Ullmann condensation, allows for the formation of a carbon-nitrogen bond between an aryl group and the nitrogen atom of the imidazolidin-2-one ring. While powerful, this reaction is often sensitive to a variety of parameters, and its optimization can be a significant challenge. This guide will provide the technical insights to overcome common hurdles and achieve your desired synthetic outcomes.
Troubleshooting Guide
This section addresses common issues encountered during the N-arylation of imidazolidin-2-one, providing explanations and actionable solutions.
Low or No Yield
Question: My N-arylation of imidazolidin-2-one is resulting in very low yield or no product at all. What are the likely causes and how can I fix this?
Answer:
Low or non-existent yield is a frequent issue that can stem from several factors related to the catalyst, reagents, or reaction environment. A systematic approach to troubleshooting is crucial.
1. Catalyst Inactivity: The heart of the reaction is the active catalyst, typically a Pd(0) species in Buchwald-Hartwig reactions.
-
Cause: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂), it may not be reducing effectively to the active Pd(0) state. While the reaction is not overly sensitive to oxygen, a properly inert atmosphere (Argon or Nitrogen) is recommended to protect the catalyst from deactivation.
-
Solution:
-
Ensure your reaction is set up under an inert atmosphere.
-
Consider using a pre-formed Pd(0) catalyst such as Pd₂(dba)₃.
-
If using a Pd(II) source, the amine or phosphine ligand can act as a reductant. Ensure your reagents are of high purity.
-
2. Inappropriate Ligand Choice: The phosphine ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle.
-
Cause: The choice of ligand is highly dependent on the specific substrates. For the N-arylation of amides and cyclic ureas, sterically hindered biaryl phosphine ligands are often effective. Using older generation ligands may result in insufficient catalytic activity.
-
Solution:
-
Screen a panel of ligands. For N-arylation of cyclic ureas, ligands like Xantphos have been shown to be effective.
-
Ensure the correct palladium-to-ligand ratio is used. Typically a 1:1 to 1:2 ratio is employed.
-
3. Incorrect Base Selection: The base plays a critical role in the deprotonation of the imidazolidin-2-one and in the overall catalytic cycle.
-
Cause: The strength and nature of the base are crucial. A base that is too weak may not effectively deprotonate the cyclic urea, while a base that is too strong could lead to side reactions or decomposition of starting materials.
-
Solution:
-
For palladium-catalyzed reactions, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.
-
For copper-catalyzed systems, weaker bases such as K₂CO₃ or K₃PO₄ are often employed.[1]
-
The solubility of the base in the reaction solvent is also important.
-
4. Solvent Issues: The solvent influences the solubility of reagents and the stability and activity of the catalyst.
-
Cause: Poor solubility of the starting materials, base, or catalyst complex can halt the reaction.
-
Solution:
-
Commonly used solvents for Buchwald-Hartwig reactions include toluene, dioxane, and THF.[2]
-
Ensure your starting materials are soluble in the chosen solvent at the reaction temperature.
-
In some cases, a mixture of solvents can improve solubility and reaction performance.
-
5. Sub-optimal Temperature: Many N-arylation reactions require elevated temperatures to proceed at a reasonable rate.
-
Cause: The reaction temperature may be too low for the catalytic cycle to turn over efficiently.
-
Solution:
-
Typical reaction temperatures range from 80-110 °C.[3]
-
If you observe no reaction at a lower temperature, incrementally increase the temperature while monitoring the reaction progress.
-
Side Reactions and Impurities
Question: My reaction is producing significant side products, making purification difficult. What are the common side reactions and how can I minimize them?
Answer:
The formation of byproducts is a common challenge in cross-coupling reactions. Understanding the potential side reactions is the first step toward mitigating them.
1. Hydrodehalogenation of the Aryl Halide:
-
Cause: This side reaction, where the aryl halide is converted to the corresponding arene, can occur in the presence of a hydrogen source and an active catalyst. It is often promoted by β-hydride elimination from the palladium amide intermediate.
-
Solution:
-
Use a ligand that promotes reductive elimination over β-hydride elimination. Sterically hindered ligands are often beneficial.
-
Ensure the reaction is free from adventitious water or other proton sources.
-
2. Homocoupling of the Aryl Halide:
-
Cause: The formation of a biaryl product can occur, particularly at higher temperatures or with highly reactive aryl halides.
-
Solution:
-
Lower the reaction temperature.
-
Optimize the catalyst and ligand system.
-
3. Catalyst Decomposition:
-
Cause: The palladium catalyst can precipitate as palladium black, leading to a cessation of the reaction. This can be caused by impurities, high temperatures, or an inappropriate ligand.
-
Solution:
-
Ensure high purity of all reagents and solvents.
-
Use a robust ligand that effectively stabilizes the palladium catalyst throughout the catalytic cycle.
-
4. N,N'-Diarylation:
-
Cause: If the starting imidazolidin-2-one is unsubstituted at both nitrogen atoms, diarylation can occur.
-
Solution:
-
Control the stoichiometry by using an excess of the imidazolidin-2-one relative to the aryl halide.
-
If mono-arylation is desired, consider using a mono-protected imidazolidin-2-one.
-
Frequently Asked Questions (FAQs)
Q1: Palladium or Copper catalysis: Which is better for the N-arylation of imidazolidin-2-one?
Both palladium and copper catalyst systems can be effective for the N-arylation of imidazolidin-2-one, and the choice often depends on the specific substrates and desired reaction conditions.
-
Palladium Catalysis (Buchwald-Hartwig Amination): Generally offers a broader substrate scope and higher reactivity, especially for less reactive aryl chlorides.[4] It often proceeds under milder conditions than traditional copper-catalyzed reactions. However, palladium is a precious and costly metal.
-
Copper Catalysis (Ullmann Condensation): This is a more cost-effective option. While traditional Ullmann conditions are harsh, modern copper-catalyzed systems with appropriate ligands can proceed under milder conditions.[1] Copper catalysis can sometimes offer different selectivity compared to palladium.
Q2: How do I choose the right ligand for my reaction?
The ligand is a critical component of the catalytic system. For the N-arylation of cyclic ureas, sterically hindered and electron-rich phosphine ligands are generally preferred.
| Ligand Family | Examples | Characteristics & Applications |
| Biarylphosphines | XPhos, SPhos, RuPhos | Highly effective for a broad range of N-arylation reactions, including those with challenging substrates. Their steric bulk promotes reductive elimination. |
| Chelating Diphosphines | Xantphos, DPEphos | Their wide bite angles can be beneficial for promoting the desired catalytic cycle and preventing catalyst deactivation. Xantphos has been reported to be effective for the arylation of ureas.[1] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors that form robust complexes with palladium, often exhibiting high thermal stability. |
Q3: What is the optimal base for this reaction?
The choice of base is crucial and depends on the catalyst system and the pKa of the imidazolidin-2-one.
| Base | Catalyst System | Comments |
| Sodium tert-butoxide (NaOtBu) | Palladium | A strong, non-nucleophilic base commonly used in Buchwald-Hartwig reactions.[3] |
| Lithium bis(trimethylsilyl)amide (LiHMDS) | Palladium | Another strong, non-nucleophilic base that can be effective. |
| Potassium carbonate (K₂CO₃) | Copper/Palladium | A weaker inorganic base, often used in copper-catalyzed reactions and for substrates sensitive to stronger bases.[1] |
| Potassium phosphate (K₃PO₄) | Copper/Palladium | Similar to K₂CO₃, it is a mild and effective base for certain systems. |
Q4: How can I monitor the progress of my reaction?
Effective reaction monitoring is key to optimization and determining the endpoint of the reaction.
-
Thin Layer Chromatography (TLC): A quick and easy method to qualitatively assess the consumption of starting materials and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of starting materials and the formation of products and byproducts.
-
Gas Chromatography (GC): Suitable for volatile and thermally stable compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A crude ¹H NMR of a reaction aliquot can provide a clear picture of the reaction progress.
Q5: What are the best practices for purifying the N-arylated imidazolidin-2-one product?
Purification can be challenging due to the potential for similar polarities between the product and unreacted starting materials or byproducts.
-
Column Chromatography: Silica gel column chromatography is the most common method. A careful selection of the eluent system is necessary to achieve good separation.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for obtaining high-purity material.
-
Distillation: For liquid products that are thermally stable, distillation under reduced pressure can be a viable purification technique.[5]
Experimental Protocols
General Procedure for Palladium-Catalyzed N-Arylation
This protocol is a general starting point and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk tube, add the imidazolidin-2-one (1.2 mmol), aryl halide (1.0 mmol), palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), ligand (e.g., Xantphos, 0.04 mmol), and base (e.g., NaOtBu, 1.4 mmol).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.
-
Monitoring: Monitor the reaction progress by TLC, HPLC, or GC.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography or recrystallization.
General Procedure for Copper-Catalyzed N-Arylation
-
Reaction Setup: To an oven-dried Schlenk tube, add the imidazolidin-2-one (1.2 mmol), aryl halide (1.0 mmol), copper catalyst (e.g., CuI, 0.1 mmol), ligand (if required), and base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or DMF, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 110-150 °C) with stirring.
-
Monitoring: Monitor the reaction progress by TLC, HPLC, or GC.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with aqueous ammonium chloride solution to remove copper salts.
-
Purification: Dry the organic layer, concentrate, and purify the crude product.
Visualizing the Workflow
Troubleshooting Logic for Low Yield
Caption: A flowchart for troubleshooting low-yield N-arylation reactions.
General Catalytic Cycle for Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig N-arylation.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. hovione.com [hovione.com]
Technical Support Center: 1-(3,4-Dichlorophenyl)imidazolidin-2-one Solution Stability Guide
Introduction: Welcome to the dedicated technical support guide for 1-(3,4-Dichlorophenyl)imidazolidin-2-one. This molecule, a key intermediate in pharmaceutical and agrochemical research, features an imidazolidin-2-one core—a cyclic urea structure that, while synthetically versatile, presents notable stability challenges in solution.[1][2][3] Researchers frequently encounter issues with compound degradation, leading to inconsistent experimental results, inaccurate quantification, and the emergence of unknown analytical peaks. This guide is designed to provide you, the research scientist, with a foundational understanding of the molecule's stability profile, practical troubleshooting steps for common issues, and proactive strategies to ensure the integrity of your experiments.
Section 1: Understanding the Core Stability Profile
This section addresses the fundamental chemical liabilities of this compound. Understanding these potential degradation pathways is the first step in preventing and diagnosing stability issues.
Q1: What are the primary chemical pathways through which this compound degrades in solution?
A1: The structure of this compound contains two key regions susceptible to degradation: the imidazolidin-2-one ring and the dichlorophenyl moiety. This leads to three primary degradation pathways:
-
Hydrolysis: The cyclic urea (imidazolidin-2-one) ring is susceptible to cleavage by water. This reaction can be catalyzed by both acids and bases, leading to a ring-opened N-(2-aminoethyl)-N-(3,4-dichlorophenyl)urea derivative. The rate of hydrolysis is highly dependent on the pH and temperature of the solution.[4][5][6][7] Studies on urea and its derivatives show that stability is greatest in a neutral pH range (approximately 4-8), with degradation accelerating significantly at pH values below 2 and above 12.[8][9]
-
Photodegradation: The 3,4-dichlorophenyl group is an aromatic chromophore that can absorb ultraviolet (UV) light. This absorption can lead to photochemical reactions, including dehalogenation or the generation of reactive radical species that attack the molecule.[10][11][12] Experiments involving similar dichlorophenol compounds confirm their susceptibility to degradation under both natural and simulated sunlight.[10] Therefore, prolonged exposure of solutions to ambient or artificial light can be a significant source of degradation.
-
Oxidation: Certain solvents, particularly ethers like tetrahydrofuran (THF), can form explosive peroxides over time upon exposure to air and light. These peroxides are strong oxidizing agents. Research on similar imidazolidinone structures has shown they can be readily oxidized by peroxides present in unstabilized THF, leading to hydroxylated byproducts.[4][5] This pathway is a critical consideration during solvent selection and handling.
Caption: Potential degradation pathways for this compound.
Section 2: Troubleshooting Guide: Common Experimental Issues
This section provides direct answers and actionable protocols for specific problems you may encounter during your research.
Caption: General workflow for troubleshooting stability issues.
Q2: I prepared my compound in an aqueous buffer (pH 8.5) and observed a significant loss of the parent peak and the appearance of a new, more polar peak in my HPLC analysis after 24 hours. What is the likely cause?
A2: This is a classic presentation of base-catalyzed hydrolysis. The imidazolidin-2-one ring has likely opened, forming the more polar N-(2-aminoethyl)-N-(3,4-dichlorophenyl)urea. While a pH of 8.5 is only mildly alkaline, it can be sufficient to accelerate hydrolysis over a 24-hour period, especially at room temperature or higher.
-
Causality: The hydroxide ions in the basic solution act as a nucleophile, attacking the carbonyl carbon of the cyclic urea. This initiates a ring-opening cascade. Studies on urea stability confirm that as pH deviates from neutral, particularly above pH 8, the rate of decomposition increases.[9][13]
-
Troubleshooting Steps:
-
Confirm Hydrolysis: If you have access to LC-MS, analyze the degraded sample. The mass of the new peak should correspond to the parent compound + 18 Da (the mass of H₂O).
-
pH Optimization: Perform a small-scale stability study. Prepare the compound in buffers ranging from pH 5.0 to 7.5. Analyze the samples by HPLC at T=0 and T=24 hours. You should observe significantly improved stability in the pH 6-7 range.
-
Immediate Mitigation: For ongoing experiments, prepare your aqueous solutions immediately before use from a freshly prepared stock in an aprotic organic solvent (see Q4). Do not store aqueous solutions for extended periods.
-
Q3: My results are inconsistent. A solution that gave a clean HPLC trace yesterday now shows several new, small peaks after being left on the lab bench in a clear glass vial. What happened?
A3: The likely culprit is photodegradation. The dichlorophenyl ring absorbs UV radiation from ambient laboratory light and sunlight. This energy can initiate chemical reactions, breaking down the parent molecule into various byproducts, which appear as new peaks in your chromatogram.[10][12]
-
Causality: Aromatic halides are known to undergo photolytic C-Cl bond cleavage. The absorbed light energy excites the molecule to a higher energy state, making it susceptible to reactions that are not favorable in the dark.
-
Troubleshooting Steps:
-
Confirm Photostability: Conduct a controlled experiment. Prepare two identical solutions. Wrap one vial completely in aluminum foil (the "dark" control) and leave the other exposed to normal lab light. Place both on the bench for 24-48 hours.
-
Analyze and Compare: Analyze both samples by HPLC. If the exposed sample shows degradation while the dark control remains pristine, photodegradation is confirmed.
-
Immediate Mitigation:
-
Use Amber Vials: Always store and handle solutions of this compound in amber glass vials or vials wrapped in foil to block UV light.
-
Minimize Exposure: During experimental procedures, minimize the time solutions are exposed to direct light.
-
-
Q4: I dissolved my compound in THF for an NMR study, and after a week, the sample turned slightly yellow and the NMR spectrum is complex. Why?
A4: This is likely due to oxidation by peroxides in the THF solvent.[4][5] THF is notorious for forming peroxides upon storage, especially if it is not stabilized with an inhibitor like BHT. These peroxides can oxidize the imidazolidin-2-one ring.
-
Causality: The oxidation mechanism can be complex, but it often involves radical reactions initiated by the peroxides, potentially leading to hydroxylation or other modifications of the parent structure.
-
Troubleshooting Steps:
-
Test for Peroxides: Use peroxide test strips to check your THF solvent. If peroxides are present (>1 ppm), do not use the solvent.
-
Solvent Selection:
-
Always use fresh, HPLC-grade, or inhibitor-stabilized THF.
-
For stock solutions, consider using more stable aprotic solvents. See Table 2 for recommendations.
-
-
Immediate Mitigation: Discard the old solution. Prepare a new sample using a fresh bottle of inhibitor-stabilized THF or a different deuterated solvent for NMR, such as DMSO-d6 or Acetonitrile-d3, which do not form peroxides.
-
Section 3: Proactive Stability Management & FAQs
Q5: What are the ideal storage conditions for a stock solution of this compound?
A5: To maximize shelf-life, a stock solution should be prepared in a high-purity, aprotic, non-oxidizing solvent, stored in an amber vial with a tightly sealed cap at -20°C or lower, and protected from light. Purging the vial headspace with an inert gas like argon or nitrogen before sealing can provide additional protection against oxidation.
Q6: Which analytical method is best for routine monitoring of my compound's stability?
A6: A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the gold standard. A "stability-indicating" method is one that can separate the intact parent compound from all potential degradation products, allowing for accurate quantification of the parent peak area over time. See Appendix A for a recommended starting method.
Q7: Can I use DMSO to prepare my stock solutions?
A7: Yes, DMSO is an excellent choice. It is a polar aprotic solvent that is relatively stable and can dissolve a wide range of compounds. However, be aware that DMSO is hygroscopic (absorbs water from the air). Ensure you use anhydrous grade DMSO and store it properly in a desiccated environment. Absorbed water could contribute to slow hydrolysis over very long-term storage.
Appendices
Appendix A: Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is used to rapidly assess the primary degradation pathways of the compound.
-
Materials: this compound, HPLC-grade Acetonitrile and Water, 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, amber and clear HPLC vials.
-
Procedure:
-
Prepare a ~1 mg/mL stock solution in Acetonitrile.
-
Acid Hydrolysis: Mix 100 µL of stock with 900 µL of 0.1 M HCl. Heat at 60°C for 4 hours.
-
Base Hydrolysis: Mix 100 µL of stock with 900 µL of 0.1 M NaOH. Keep at room temp for 1 hour.
-
Oxidation: Mix 100 µL of stock with 900 µL of 3% H₂O₂. Keep at room temp for 24 hours.
-
Photodegradation: Dilute 100 µL of stock into 900 µL of 50:50 Acetonitrile:Water in a clear vial. Expose to a photostability chamber or direct sunlight for 24 hours. Prepare a "dark" control in an amber vial.
-
Analysis: Neutralize acid/base samples if necessary. Dilute all samples to an appropriate concentration and analyze by HPLC against an untreated control.
-
Protocol 2: Recommended HPLC-UV Method for Stability Monitoring
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 3 minutes, return to 30% B and re-equilibrate.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Appendix B: Data Tables
Table 1: Example Data - Influence of pH on Hydrolytic Stability (% Parent Remaining after 24h at 25°C)
| pH of Aqueous Buffer | % Parent Compound Remaining | Observation |
| 3.0 | 91% | Minor degradation |
| 5.0 | >99% | Stable |
| 7.0 | >99% | Stable |
| 8.5 | 85% | Significant degradation |
| 11.0 | <20% | Rapid degradation |
Table 2: Recommended Solvents for Stock Solutions
| Solvent | Type | Boiling Point (°C) | Key Considerations |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 189 | Excellent solvating power; hygroscopic. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 153 | Good solvent; potential for degradation at high temps. |
| Acetonitrile (ACN) | Polar Aprotic | 82 | Common HPLC solvent; good general-purpose choice. |
| Acetone | Polar Aprotic | 56 | Volatile; good for compounds that are highly soluble. |
| Tetrahydrofuran (THF) | Polar Aprotic | 66 | Use with caution. Only use fresh, inhibitor-stabilized bottles due to peroxide formation risk.[4][5] |
References
-
Álvarez-Pérez, M. et al. (2007). Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. Organic & Biomolecular Chemistry. Available at: [Link]
-
ResearchGate. (2007). Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. Available at: [Link]
-
Gründemann, E. et al. (2011). Hydrolysis of imidazole-2-ylidenes. PubMed. Available at: [Link]
-
ResearchGate. (2016). Photodegradation of 2,4-Dichlorophenol in Aqueous Systems under Simulated and Natural Sunlight. Available at: [Link]
-
American Chemical Society Publications. (2011). Hydrolysis of Imidazole-2-ylidenes. Journal of the American Chemical Society. Available at: [Link]
-
Johns Hopkins University. (2016). New imidazolidineiminothione, imidazolidin-2-one and imidazoquinoxaline derivatives: Synthesis and evaluation of antibacterial and antifungal activities. Available at: [Link]
-
ResearchGate. (Diagram). Half-life of urea for different pH levels. Available at: [Link]
-
MDPI. (2021). Degradation of 2,4-Dichlorophenol by Ethylenediamine-N,N′-disuccinic Acid-Modified Photo-Fenton System: Effects of Chemical Compounds Present in Natural Waters. MDPI. Available at: [Link]
-
PubMed. (1998). Stability of urea in solution and pharmaceutical preparations. PubMed. Available at: [Link]
-
ResearchGate. (2014). Photocatalytic degradation of 3,4-dichlorophenol using TiO2 in a shallow pond slurry reactor. Available at: [Link]
-
Lilov, M. E. & Kirilov, P. P. (2019). STABILITY OF UREA SOLUTIONS IN PRESENCE OF MINERAL ACIDS AND THEIR AMMONIUM SALTS. Journal of Chemical Technology and Metallurgy. Available at: [Link]
-
Lilov, M. E. (2021). STABILITY OF UREA SOLUTIONS IN PRESENCE OF BUFFERING ADDITIVES. Journal of Chemical Technology and Metallurgy. Available at: [Link]
-
PubMed. (2003). Kinetics of degradation of 4-imidazolidinone prodrug types obtained from reacting prilocaine with formaldehyde and acetaldehyde. PubMed. Available at: [Link]
-
Wikipedia. (2023). 1,3-Dimethyl-2-imidazolidinone. Available at: [Link]
-
National Institutes of Health (NIH). (2023). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. PMC. Available at: [Link]
-
CP Lab Chemicals. Understanding Common Lab Solvents. Available at: [Link]
-
MDPI. (2020). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. MDPI. Available at: [Link]
-
IJCRT.org. (2020). CHEMICAL SYNTHESIS, STRUCTURE DETERMINATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF IMIDAZOLIDINONE DERIVATIVES. Available at: [Link]
Sources
- 1. CAS 52420-29-8: this compound [cymitquimica.com]
- 2. mdpi.com [mdpi.com]
- 3. ijcrt.org [ijcrt.org]
- 4. Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Hydrolysis of imidazole-2-ylidenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Stability of urea in solution and pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. journal.uctm.edu [journal.uctm.edu]
Technical Support Center: Refining Analytical Methods for 1-(3,4-Dichlorophenyl)imidazolidin-2-one Metabolites
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center dedicated to the analytical challenges associated with 1-(3,4-Dichlorophenyl)imidazolidin-2-one and its metabolites. This guide is structured to provide researchers, scientists, and drug development professionals with field-proven insights and troubleshooting protocols in a direct question-and-answer format. Our goal is to move beyond simple procedural lists and explain the underlying causality, empowering you to develop robust and reliable analytical methods.
Introduction: The Analytical Challenge
This compound is a synthetic compound whose metabolic fate is of critical interest. Its structure, featuring a polar imidazolidinone ring and a halogenated aromatic group, suggests that its metabolites will likely be polar and potentially reactive. Phase I metabolism may introduce hydroxyl groups, while Phase II processes could lead to conjugation with moieties like glucuronic acid or sulfate.[1] These transformations result in analytes that are highly water-soluble, making them notoriously difficult to extract efficiently from complex biological matrices and challenging to retain on traditional reversed-phase liquid chromatography (RP-LC) columns.[2][3] This guide addresses these specific challenges head-on.
Section 1: Sample Preparation and Extraction
The most significant source of variability in bioanalysis often originates from sample preparation.[2] The goal is to efficiently isolate your metabolites of interest while minimizing matrix components (salts, lipids, proteins) that can interfere with analysis, particularly through ion suppression in the mass spectrometer.[4][5]
Q1: My metabolite recovery is low and inconsistent after protein precipitation (PPT). What's happening and how can I fix it?
A1: This is a classic issue when dealing with polar metabolites. While PPT (e.g., with cold acetonitrile or methanol) is fast and simple, it can be inefficient for several reasons.
-
Causality: Highly polar metabolites have a strong affinity for the aqueous component of the biological matrix. When you add an organic solvent, your analytes may not efficiently partition into the supernatant, or they may become entrapped within the precipitated protein pellet. Furthermore, the final extract is often "dirty," containing high levels of salts and endogenous materials that cause ion suppression.[4][6]
-
Troubleshooting Protocol: Optimizing Protein Precipitation
-
Solvent Choice: Test both acetonitrile (ACN) and methanol (MeOH). ACN often yields cleaner extracts as it precipitates proteins more effectively. A common starting ratio is 3:1 (solvent:sample, v/v).
-
Temperature Control: Always perform the precipitation on ice or at 4°C.[6] This is critical to quench any residual enzymatic activity that could degrade your metabolites.
-
Vortexing and Centrifugation: Ensure thorough mixing by vortexing vigorously (e.g., for 5-10 minutes at 4°C).[6] Increase centrifugation speed and/or time (e.g., 16,000 x g for 15 minutes at 4°C) to achieve a more compact pellet, reducing analyte entrapment.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube without disturbing the pellet. Consider a second extraction of the pellet with a smaller volume of the precipitation solvent to recover any trapped analytes, then combine the supernatants.
-
Evaporation and Reconstitution: After extraction, evaporate the organic solvent under a gentle stream of nitrogen. Reconstitute the dried extract in a solvent that is compatible with your initial LC mobile phase conditions. This step is crucial; reconstituting in a solvent stronger than your mobile phase will cause severe peak distortion.[7][8]
-
Q2: I'm still facing significant matrix effects. What is a more robust alternative to PPT?
A2: When PPT is insufficient, Solid-Phase Extraction (SPE) is the superior choice for generating cleaner extracts. For polar metabolites, a mixed-mode or hydrophilic interaction liquid chromatography (HILIC) based SPE sorbent is often required.
-
Expertise & Causality: SPE provides orthogonality to your analytical chromatography by using a different retention mechanism to isolate the analyte. A mixed-mode sorbent (e.g., combining reversed-phase and ion-exchange properties) can retain the parent compound and its metabolites while allowing salts and other interferences to be washed away.
-
Data Presentation: Comparison of Sample Preparation Techniques
| Technique | Pros | Cons | Best For |
| Protein Precipitation (PPT) | Fast, inexpensive, simple workflow. | "Dirty" extracts, high matrix effects, potential for low recovery of polar analytes.[4] | Initial screening, high-throughput analysis where some data variability is acceptable. |
| Liquid-Liquid Extraction (LLE) | Cleaner extracts than PPT, good for moderately polar compounds. | Requires solvent optimization, can be labor-intensive, may not be effective for very polar metabolites. | Isolating analytes with distinct logP values from the matrix. |
| Solid-Phase Extraction (SPE) | Provides the cleanest extracts, significantly reduces matrix effects, high recovery with method optimization. | More expensive, requires significant method development, lower throughput than PPT.[7] | Quantitative, high-sensitivity assays requiring high accuracy and precision. |
Section 2: Liquid Chromatography (LC) Separation
Achieving good chromatographic separation is key to resolving metabolites from isomers and matrix interferences, which directly impacts the quality of your MS data.
Q3: My polar metabolites are not retaining on my C18 column. They elute in the void volume. What should I do?
A3: This is the primary limitation of reversed-phase (RP) chromatography for this class of compounds. The polar metabolites have little affinity for the nonpolar C18 stationary phase. Your best solution is to switch to a HILIC column.
-
Causality: HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high organic content (>80% ACN). A thin aqueous layer forms on the surface of the stationary phase, and analytes partition between this layer and the organic mobile phase. Polar compounds are more strongly retained.[3] This mechanism is essentially the opposite of RP-LC.
-
Data Presentation: Recommended LC Starting Conditions
| Parameter | Reversed-Phase (C18) | HILIC (Amide or Silica) |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Formate, 0.1% Formic Acid in 95:5 ACN:Water |
| Mobile Phase B | 0.1% Formic Acid in ACN | 10 mM Ammonium Formate, 0.1% Formic Acid in 50:50 ACN:Water |
| Typical Gradient | Start at 5-10% B, ramp to 95% B | Start at 95-100% A, ramp to 50-60% A |
| Injection Solvent | Must be weaker than the initial mobile phase (e.g., high aqueous content). | Must be strong (high organic content, e.g., 90% ACN). |
-
Mandatory Visualization: LC Troubleshooting Workflow
Caption: Logical workflow for diagnosing common LC peak shape problems.
Section 3: Mass Spectrometry (MS) Detection
Accurate mass and fragmentation data are essential for confident metabolite identification.
Q4: How can I predict the fragmentation pattern for a hydroxylated metabolite of this compound?
A4: Predicting fragmentation requires understanding the most labile parts of the molecule under collision-induced dissociation (CID). For a dichlorophenyl compound, the isotopic signature of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) is a key diagnostic marker.
-
Expertise & Causality: In positive ion mode ESI, the molecule will likely be protonated. During CID, fragmentation will initiate at charge sites or labile bonds. Common fragmentations include cleavages of the imidazolidinone ring and losses of small neutral molecules like H₂O (if hydroxylated) or CO.[9][10] The dichlorophenyl ring itself is quite stable but can serve as a diagnostic fragment.
-
Experimental Protocol: Developing an MS/MS Method
-
Full Scan Analysis: First, acquire a full scan (e.g., m/z 100-500) to find the precursor ion of your putative metabolite. Remember to look for the characteristic chlorine isotope pattern.
-
Adduct Confirmation: Check for common adducts like [M+H]⁺, [M+Na]⁺, and [M+NH₄]⁺ in positive mode, or [M-H]⁻ and [M+HCOO]⁻ in negative mode.[10] This helps confirm the molecular weight.
-
Product Ion Scan: Perform a product ion scan on the most abundant precursor ion (typically [M+H]⁺).
-
Collision Energy Optimization: Ramp the collision energy (e.g., from 10-50 eV) to observe how the fragmentation pattern changes. Low energy may only produce a few fragments, while high energy will cause more extensive fragmentation.
-
MRM Development: For quantification, select 2-3 of the most intense and specific precursor-to-product ion transitions to build a Multiple Reaction Monitoring (MRM) method.[1]
-
-
Mandatory Visualization: Predicted Fragmentation Pathway
Let's assume hydroxylation occurs on the phenyl ring. The precursor ion ([M+H]⁺) would have an m/z of 247.0/249.0/251.0.
Caption: Predicted MS/MS fragmentation of a hydroxylated metabolite.
Section 4: Metabolite Stability
Analyte stability is a non-negotiable prerequisite for accurate quantification. Degradation can occur at any stage, from sample collection to analysis.[11][12]
Q5: My results vary depending on how quickly I process my plasma samples. Could my metabolites be unstable?
A5: Absolutely. This is a strong indication of analyte instability, likely due to enzymatic activity in the biological matrix.[5] Phase II conjugates, such as glucuronides or sulfates, can be particularly susceptible to hydrolysis by endogenous enzymes (e.g., β-glucuronidases, sulfatases).
-
Trustworthiness & Self-Validation: To confirm instability, you must perform stability assessments. Spike a known concentration of an authentic standard (if available) or a QC sample into fresh matrix. Analyze aliquots immediately (T=0) and after storing them under various conditions (e.g., 2 hours on the benchtop, 24 hours at 4°C, 3 freeze-thaw cycles). A change of >15% from the T=0 value typically indicates instability.
-
Troubleshooting Protocol: Ensuring Analyte Stability
-
Rapid Processing: Process samples as quickly as possible after collection. Keep them on ice at all times.
-
Enzyme Inhibition: If hydrolysis is suspected, add specific inhibitors to your collection tubes or during homogenization. For example, add potassium fluoride (an esterase inhibitor) or use collection tubes containing sodium fluoride.
-
pH Control: The stability of some compounds is highly pH-dependent. Ensure the pH of your sample and extraction solvents is controlled and optimized. Acidification can often stabilize certain analytes.[11]
-
Storage: Immediately after processing, store extracts at -70°C or lower for long-term stability.[11] Avoid repeated freeze-thaw cycles.
-
Frequently Asked Questions (FAQs)
-
Q: What type of internal standard (IS) is best for this analysis?
-
A: A stable isotope-labeled (SIL) version of the parent compound or metabolite is the gold standard. A SIL-IS co-elutes and experiences identical matrix effects, providing the most accurate correction. If a SIL-IS is unavailable, a close structural analog is the next best choice.
-
-
Q: I see a lot of sodium adducts ([M+Na]⁺) and my sensitivity for [M+H]⁺ is low. How can I improve this?
-
A: Sodium adducts are common and can dilute the signal of your desired protonated molecule. Ensure you are using LC-MS grade solvents and additives.[8] Avoid glassware that has been washed with detergents. You can sometimes reduce sodium adduction by increasing the concentration of the proton source in your mobile phase (e.g., increasing formic acid to 0.2%) or by adding a small amount of ammonium formate, as ammonium adducts are often less stable and can promote protonation in the source.
-
-
Q: My retention times are shifting between runs. What is the cause?
-
A: For HILIC, retention time is extremely sensitive to the water content of the mobile phase. Ensure your mobile phases are freshly prepared and kept tightly capped to prevent evaporation of the organic component.[8] Inadequate column equilibration between injections is another common cause. Ensure your equilibration step is sufficiently long (often 5-10 column volumes). For RP-LC, shifts can be caused by temperature fluctuations, changes in mobile phase composition, or column degradation.[13]
-
References
- Princeton University. (n.d.). Sample preparation guideline for extraction of polar metabolites from adherent or suspension cells.
- Soulet, F., et al. (n.d.). Sample preparation for polar metabolites in bioanalysis. SciSpace.
- Fan, T. W.-M. (n.d.). Considerations of Sample Preparation for Metabolomics Investigation. ResearchGate.
- Lopaschuk, G. D., & Fananapazir, G. (n.d.). A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing. PMC - PubMed Central.
- Cook, K., et al. (n.d.). Identification and Quantification of MIDD0301 metabolites. PMC - PubMed Central.
- Metabolomics Platform. (n.d.). Sample Preparation Methods for LC-MS-Based Global Aqueous Metabolite Profiling.
- Heinig, K. (n.d.). Stability Issues in Bioanalysis: New Case Studies.
- Singh, V., et al. (n.d.). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. PubMed Central.
- Jemal, M., & Xia, Y.-Q. (2014, August 26). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- Agilent. (2018, January 31). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS.
- Unknown Author. (n.d.). Ion fragmentation of small molecules in mass spectrometry.
- Restek. (2021, November 29). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions.
- Feifarek, A. D., et al. (n.d.). In vitro metabolism of imidacloprid and acetamiprid in rainbow trout and rat. PMC - PubMed Central.
- McNair, H. (n.d.). Troubleshooting LC, basics. Chromedia.
- Valentovic, M. A., et al. (2008, September 4). Role of biotransformation in 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione-induced hepatotoxicity in Fischer 344 rats. PubMed.
- Cooper, S. J., et al. (n.d.). Stability studies of the metabolites of nitrofuran antibiotics during storage and cooking.
Sources
- 1. Identification and Quantification of MIDD0301 metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. rockefeller.edu [rockefeller.edu]
- 7. agilent.com [agilent.com]
- 8. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [discover.restek.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. uab.edu [uab.edu]
- 11. e-b-f.eu [e-b-f.eu]
- 12. Stability studies of the metabolites of nitrofuran antibiotics during storage and cooking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Troubleshooting LC, basics - Chromedia [chromedia.org]
Technical Support Center: Scaling Up the Production of 1-(3,4-Dichlorophenyl)imidazolidin-2-one
Introduction
Welcome to the technical support center for the synthesis and scale-up of 1-(3,4-Dichlorophenyl)imidazolidin-2-one. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth technical guidance, troubleshooting strategies, and answers to frequently asked questions (FAQs) to ensure a robust, scalable, and efficient production process. The imidazolidin-2-one scaffold is a crucial component in many biologically active compounds and approved drugs.[1] Therefore, developing a reliable and scalable synthesis is of paramount importance.
I. Synthesis Overview: Common Routes and Mechanistic Considerations
The most common and straightforward approach to synthesizing this compound involves the cyclization of a suitably substituted N-(3,4-dichlorophenyl)-N'-(2-aminoethyl)urea derivative. The key to a successful and high-yielding synthesis lies in the careful control of reaction conditions to favor the desired intramolecular cyclization while minimizing side reactions.
A prevalent synthetic strategy involves the reaction of 3,4-dichloroaniline with a carbonyl source and a protected ethylenediamine equivalent, followed by deprotection and cyclization.
Diagram: General Synthesis Workflow
Caption: A generalized workflow for the synthesis of this compound.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for this synthesis?
A1: The primary starting materials are typically 3,4-dichloroaniline, a carbonylating agent (like phosgene or a phosgene equivalent), and a protected form of ethylenediamine, such as N-(2-aminoethyl)acetamide. The use of protected diamines is crucial to prevent unwanted side reactions and polymerization.
Q2: What are the critical parameters to control during the cyclization step?
A2: The cyclization is often the most critical step. Key parameters to control include:
-
Temperature: Higher temperatures can promote side reactions, leading to impurity formation.
-
pH: The pH of the reaction mixture can influence the rate of cyclization and the stability of the product.
-
Solvent: The choice of solvent can affect the solubility of intermediates and the reaction kinetics.
Q3: What are the expected yields for this synthesis?
A3: Yields can vary depending on the specific conditions and scale of the reaction. Laboratory-scale syntheses of similar imidazolidin-2-ones have been reported with yields ranging from moderate to high.[1] On a larger scale, optimization is necessary to maintain high yields.
III. Troubleshooting Guide
This section addresses common problems encountered during the synthesis and scale-up, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low Yield | Incomplete reaction, side reactions, or product loss during workup.[2] | - Monitor reaction progress: Use techniques like TLC or HPLC to ensure the reaction has gone to completion. - Optimize reaction conditions: Systematically vary temperature, concentration, and reaction time. - Improve workup procedure: Check for product solubility in the aqueous layer and minimize transfers.[2] |
| Impurity Formation | - Starting material impurities: Purity of 3,4-dichloroaniline is critical. - Side reactions: Dimerization or polymerization of intermediates. - Degradation: Product may be unstable under certain workup conditions (e.g., strong acid or base).[2] | - Purify starting materials: Recrystallize or distill starting materials if necessary. - Control reaction temperature: Lowering the temperature may reduce the rate of side reactions. - Modify workup: Use milder quench and extraction conditions. Test product stability to the workup reagents.[2] |
| Reaction Stalls | - Deactivation of catalyst (if used). - Inhibitors present in reagents or solvents. - Poor solubility of intermediates. | - Use fresh catalyst/reagents. - Purify solvents. - Change solvent system to improve solubility. |
| Difficult Purification | - Formation of closely related impurities. - Oily or non-crystalline product. | - Optimize crystallization: Screen different solvents and solvent mixtures.[3] - Chromatography: If crystallization is ineffective, column chromatography may be necessary.[3] |
IV. Scale-Up Considerations
Transitioning from a laboratory-scale synthesis to a larger scale production presents unique challenges.
-
Heat Transfer: Exothermic reactions that are easily controlled in the lab can become problematic on a larger scale. Ensure the reactor has adequate cooling capacity.
-
Mixing: Efficient mixing is crucial for maintaining homogeneity and ensuring consistent reaction rates. Inadequate mixing can lead to localized "hot spots" and increased impurity formation.
-
Reagent Addition: The rate of reagent addition should be carefully controlled to manage reaction exotherms and maintain optimal concentrations.
-
Safety: A thorough safety review is essential before scaling up. This includes understanding the hazards of all reagents and intermediates and having appropriate containment and emergency procedures in place.
V. Experimental Protocols
Protocol 1: Synthesis of N-(2-Acetamidoethyl)-N'-(3,4-dichlorophenyl)urea
-
To a solution of 3,4-dichloroaniline in a suitable solvent (e.g., dichloromethane), add a carbonylating agent (e.g., triphosgene) at 0 °C.
-
Stir the mixture for 1-2 hours at 0 °C to form the isocyanate intermediate.
-
In a separate flask, dissolve N-(2-aminoethyl)acetamide in the same solvent.
-
Slowly add the solution of N-(2-aminoethyl)acetamide to the isocyanate solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC or HPLC until completion.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Cyclization to this compound
-
Dissolve the crude N-(2-acetamidoethyl)-N'-(3,4-dichlorophenyl)urea in a suitable solvent (e.g., ethanol).
-
Add an acid or base catalyst (e.g., hydrochloric acid or sodium hydroxide) to facilitate hydrolysis and cyclization.
-
Heat the reaction mixture to reflux and monitor by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the mixture and extract the product with a suitable organic solvent.
-
Combine the organic extracts, dry over sodium sulfate, and concentrate under reduced pressure.
Protocol 3: Purification by Recrystallization
-
Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., ethanol, isopropanol).[3]
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
VI. References
-
Krasavin, M., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules, 26(15), 4438. [Link]
-
Open Access Pub. Purification Techniques. Journal of New Developments in Chemistry. [Link]
-
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]
Sources
Validation & Comparative
A Comparative Analysis of Novel Imidazolidin-4-one Derivatives and Standard Chemotherapeutic Agents in Colorectal Cancer
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Quest for Novel Anticancer Therapeutics
The landscape of colorectal cancer (CRC) treatment, while established, continually seeks innovation to overcome challenges of drug resistance and toxicity. In this pursuit, novel heterocyclic compounds have emerged as a promising frontier. Among these, imidazolidin-4-one derivatives have garnered significant attention for their potential as potent anticancer agents. This guide provides a detailed comparison of the efficacy of a promising imidazolidin-4-one derivative, referred to herein as Compound 9r, against standard-of-care chemotherapeutic agents for colorectal cancer: 5-Fluorouracil (5-FU), Oxaliplatin, and Irinotecan.
Recent studies have highlighted a series of novel imidazolidin-4-one derivatives with significant anticancer activity.[1] Notably, Compound 9r has demonstrated pronounced efficacy against colorectal cancer cell lines, operating through a distinct mechanism of action that sets it apart from conventional therapies.[2] This guide will delve into the mechanistic underpinnings of Compound 9r and its counterparts, presenting a comparative analysis of their cytotoxic effects supported by in-vitro experimental data.
Mechanisms of Action: A Tale of Different Strategies
The therapeutic efficacy of an anticancer agent is intrinsically linked to its mechanism of action. While standard CRC therapies primarily target DNA replication and metabolic processes, Compound 9r introduces a novel approach centered on the induction of oxidative stress.
Compound 9r: Inducing Apoptosis through Reactive Oxygen Species (ROS)
Compound 9r exerts its anticancer effects by inducing mitochondrial pathway apoptosis in colorectal cancer cells.[2] This is achieved through the generation of reactive oxygen species (ROS).[2] The elevated ROS levels trigger a cascade of events, including the activation of the c-Jun N-terminal kinase (JNK) pathway, which ultimately leads to programmed cell death.[2] This ROS-dependent mechanism represents a targeted approach that can be particularly effective against cancer cells, which often exhibit altered redox homeostasis.
Caption: Signaling pathway of Compound 9r-induced apoptosis.
Standard Chemotherapeutic Agents: Targeting DNA and Essential Enzymes
In contrast, the standard-of-care agents for colorectal cancer employ more conventional mechanisms:
-
5-Fluorouracil (5-FU): As an antimetabolite, 5-FU disrupts the synthesis of thymidine, a crucial component of DNA, by inhibiting the enzyme thymidylate synthase. This leads to DNA damage and cell death.
-
Oxaliplatin: This platinum-based compound forms adducts with DNA, creating both intra- and inter-strand cross-links.[3] These cross-links obstruct DNA replication and transcription, ultimately triggering apoptosis.[3]
-
Irinotecan: This topoisomerase I inhibitor prevents the re-ligation of single-strand DNA breaks.[4] The accumulation of these breaks during DNA replication leads to lethal double-strand breaks and subsequent cell death.[4]
Caption: Mechanisms of action for standard colorectal cancer therapies.
Comparative Efficacy: An In-Vitro Analysis
The cytotoxic potential of Compound 9r and the standard chemotherapeutic agents was evaluated against two human colorectal cancer cell lines: HCT116 and SW620. The half-maximal inhibitory concentration (IC50), a measure of the drug's potency, was determined for each agent.
| Compound | Cell Line | IC50 (µM) - 48h | Reference |
| Compound 9r | HCT116 | ~15 (estimated) | [5] |
| SW620 | ~20 (estimated) | [5] | |
| 5-Fluorouracil | HCT116 | 11.3 (72h) | [3] |
| SW620 | 13 (48h) | [6] | |
| Oxaliplatin | HCT116 | 7.53 (48h) | [7] |
| SW620 | 4.40 - 12.7 fold increase in resistant cells | [8] | |
| Irinotecan | HCT116 | Not explicitly stated | |
| SW620 | 55.45 µg/mL (~94 µM) | [9] |
Note: The IC50 values for Compound 9r are estimated from graphical data presented in the cited literature.[5] The IC50 for 5-FU in HCT116 cells was reported at 72 hours. The reference for Oxaliplatin in SW620 cells describes the development of resistance. Irinotecan's IC50 in SW620 is converted from µg/mL.
The data indicates that Compound 9r exhibits potent cytotoxic activity against both HCT116 and SW620 cell lines, with IC50 values in the micromolar range. While a direct comparison is nuanced due to variations in experimental conditions and time points across studies, the efficacy of Compound 9r appears to be comparable to that of established agents like 5-Fluorouracil and Oxaliplatin in these in-vitro models.
Experimental Protocols: A Guide to In-Vitro Cytotoxicity Assessment
The determination of a compound's anticancer efficacy relies on robust and reproducible experimental protocols. The following outlines the methodology for a standard MTT assay, a colorimetric assay for assessing cell metabolic activity, which is widely used to determine cytotoxicity.
MTT Assay for Cell Viability
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
Colorectal cancer cell lines (e.g., HCT116, SW620)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compound (e.g., Compound 9r) and standard drugs (5-FU, Oxaliplatin, Irinotecan)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound and standard drugs in complete medium.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds).
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration.
-
Determine the IC50 value from the dose-response curve.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Antiproliferative Evaluation of Novel 4-Imidazolidinone Derivatives as Anticancer Agent Which Triggers ROS-Dependent Apoptosis in Colorectal Cancer Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prolonged exposure of colon cancer cells to 5-fluorouracil nanoparticles improves its anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hypomethylating agents synergize with irinotecan to improve response to chemotherapy in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Role of AMPK in Regulation of Oxaliplatin-Resistant Human Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted delivery of irinotecan to colon cancer cells using epidermal growth factor receptor-conjugated liposomes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 1-(3,4-Dichlorophenyl)imidazolidin-2-one Analogs
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for 1-(3,4-Dichlorophenyl)imidazolidin-2-one analogs. As drug development professionals, understanding how subtle molecular modifications influence biological activity is paramount. This document synthesizes available data to offer insights into the key structural features governing the efficacy of this class of compounds, with a focus on their potential as therapeutic agents.
The this compound Scaffold: A Foundation for Diverse Biological Activity
The this compound core represents a privileged scaffold in medicinal chemistry. The imidazolidin-2-one ring system is a versatile heterocyclic moiety found in a variety of biologically active compounds. Its derivatives have demonstrated a wide range of pharmacological properties, including antimicrobial, anticancer, and neuroprotective effects.[1][2][3] The presence of a 3,4-dichlorophenyl group is also significant; halogenated phenyl rings are common in pharmacologically active molecules and can influence factors such as lipophilicity, metabolic stability, and receptor binding affinity.[4] The combination of these two moieties provides a promising starting point for the development of novel therapeutics.
Deconstructing the Scaffold: A Deep Dive into Structure-Activity Relationships
The biological activity of this compound analogs can be systematically optimized by modifying three key regions of the molecule: the dichlorophenyl ring, the imidazolidin-2-one core, and the substituents at other positions of the heterocyclic ring.
The Indispensable Role of the 3,4-Dichlorophenyl Moiety
The 3,4-dichloro substitution pattern on the phenyl ring is a critical determinant of activity. While direct SAR studies on this compound are not extensively documented, valuable insights can be gleaned from related structures. For instance, in a series of piperidone-based neurokinin-2 (NK2) antagonists, the 5-(3,4-dichlorophenyl) group was essential for high potency.[4] This suggests that the electronic and steric properties conferred by the two chlorine atoms are crucial for target engagement.
Key takeaways regarding the 3,4-dichlorophenyl group include:
-
Lipophilicity and Membrane Permeability: The chlorine atoms increase the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and reach intracellular targets.
-
Metabolic Stability: The presence of chlorine atoms can block positions susceptible to metabolic oxidation, thereby increasing the compound's half-life in biological systems.[4]
-
Receptor Binding: The specific positioning of the chlorine atoms likely plays a role in forming favorable interactions, such as halogen bonds, with amino acid residues in the target protein's binding pocket.
Modifications to the Imidazolidin-2-one Core: Fine-Tuning Activity
The imidazolidin-2-one ring itself offers several avenues for modification to modulate biological activity. Key modifications include:
-
Thionation at C2: Replacing the carbonyl oxygen at the C2 position with a sulfur atom to form a 2-thioxoimidazolidine derivative can significantly impact biological activity. In some series, this modification has been shown to enhance antimicrobial and anticancer properties.[1][5]
-
Substitution at N3: The nitrogen atom at the 3-position is a common site for introducing diverse substituents. The nature of the group at N3 can influence the compound's overall polarity, solubility, and ability to form hydrogen bonds.
-
Modifications at C4 and C5: The carbon atoms at the 4 and 5 positions can be substituted with various alkyl or aryl groups. These substitutions can alter the steric profile of the molecule and introduce new interaction points with the biological target. For example, the introduction of a 5-bromo-2-hydroxy phenyl group at the C-5 position of a 2-thioxoimidazolidine derivative resulted in significant cytotoxic activity against liver cancer cells.[5]
The Impact of Substituent Diversity at Other Positions
Beyond the core structure, the introduction of various functional groups at different positions can further refine the pharmacological profile of these analogs. For instance, in a study of 4-imidazolidinone derivatives, the presence of specific substituents was found to trigger ROS-dependent apoptosis in colorectal cancer cells.[2][6] This highlights the potential for targeted modifications to induce specific cellular responses.
Comparative Performance Analysis of Imidazolidinone Analogs
To provide a quantitative perspective, the following table summarizes the biological activities of various imidazolidinone analogs and related compounds from the literature. This data, while not exclusively focused on this compound, offers valuable comparative insights into the potential of this chemical class.
| Compound Class | Specific Analog | Biological Activity | Key Findings | Reference |
| Imidazoquinoxaline Derivatives | 1-(3-ethoxyphenyl)-6-methyl-1-phenyl-1H-imidazo[4,5-b]quinoxalin-2(3H)-one | Antimicrobial | Showed the best antimicrobial activity in the tested series. | [1][7] |
| 5-imino-4-thioxo-2-imidazolidinone Derivatives | 5-imino-3-(3-methoxyphenyl)-1-phenyl-4-thioxoimidazolidin-2-one | Antimicrobial | Exhibited significant antimicrobial activity. | [1][7] |
| 4-Imidazolidinone Derivatives | Compound 9r | Anticancer (Colorectal Cancer) | Induced ROS-dependent apoptosis in HCT116 and SW620 cells. | [2][6] |
| 2-Thioxoimidazolidine Derivatives | Compound 7 (with 5-bromo-2-hydroxy phenyl at C-5) | Anticancer (Liver Cancer) | Arrested liver cancer cells at the G0/G1 phase and triggered apoptosis. | [5] |
| 2-Thioxoimidazolidine Derivatives | Compound 9 | Anticancer (Colon Cancer) | Arrested colon cancer cells at the S phase and triggered apoptosis. | [5] |
Experimental Protocols: Synthesis and Biological Evaluation
General Synthesis of 1-(Aryl)imidazolidin-2-one Analogs
The following is a generalized protocol for the synthesis of imidazolidin-2-one derivatives, based on common methods reported in the literature.[1][3]
-
Schiff Base Formation:
-
Equimolar amounts of an appropriate aryl hydrazine (e.g., 2,4-dinitrophenylhydrazine) and an aldehyde (e.g., benzaldehyde) are stirred in a suitable solvent such as tetrahydrofuran (THF) for 1-2 hours at room temperature.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure, and the resulting Schiff base is purified by recrystallization.
-
-
Cyclization to Imidazolidinone:
-
The purified Schiff base is refluxed with an alpha-amino acid (e.g., alanine, phenylalanine) in THF for 4-6 hours.
-
The reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled, and the solvent is evaporated. The crude product is then purified by column chromatography or recrystallization to yield the desired imidazolidinone derivative.
-
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxic effects of the synthesized compounds on cancer cell lines.[2][5]
-
Cell Culture:
-
Human cancer cell lines (e.g., HCT116, HepG-2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Seeding:
-
Cells are seeded into 96-well plates at a density of 5x10^3 to 1x10^4 cells per well and incubated for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
The synthesized compounds are dissolved in DMSO to prepare stock solutions. Serial dilutions are then made in culture medium to achieve the desired final concentrations.
-
The culture medium is removed from the wells, and the cells are treated with the compound solutions for 24-48 hours. A control group is treated with vehicle (DMSO) only.
-
-
MTT Assay:
-
After the incubation period, the treatment medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL).
-
The plates are incubated for another 4 hours at 37°C.
-
The MTT solution is then removed, and the formazan crystals are dissolved in DMSO.
-
-
Data Analysis:
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the control group, and the IC50 (half-maximal inhibitory concentration) values are determined.
-
Mechanistic Insights: Visualizing a Potential Pathway
Several 4-imidazolidinone derivatives have been shown to exert their anticancer effects by inducing the production of reactive oxygen species (ROS), which in turn activates apoptotic pathways.[2][6] The following diagram illustrates this potential mechanism of action.
Caption: A typical workflow for the development of novel imidazolidinone-based therapeutic agents.
Conclusion and Future Perspectives
The this compound scaffold holds considerable promise for the development of new therapeutic agents. The structure-activity relationships discussed in this guide highlight the importance of the 3,4-dichlorophenyl moiety and the tunability of the imidazolidin-2-one core. Future research should focus on synthesizing a focused library of analogs with systematic modifications at key positions to further elucidate the SAR and identify compounds with enhanced potency and selectivity. Mechanistic studies to identify the specific cellular targets of these compounds will also be crucial for their advancement as clinical candidates.
References
-
Ammar, Y. A., El-Sharief, M. A. M. S., Ghorab, M. M., Mohamed, Y. A., Ragab, A., & Abbas, S. Y. (2016). New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. Current Organic Synthesis, 13(3), 466–475. [Link] [1][7][8][9]2. Zhang, L., Wei, Y., Wang, Y., Tang, R., Wang, J., Yang, F., ... & Guo, H. (2022). Antiproliferative Evaluation of Novel 4-Imidazolidinone Derivatives as Anticancer Agent Which Triggers ROS-Dependent Apoptosis in Colorectal Cancer Cell. Molecules, 27(24), 8844. [Link] [2][6]3. Hale, J. J., Mills, S. G., MacCoss, M., Finke, P. E., Cascieri, M. A., Sadowski, S., ... & Chicchi, G. G. (2000). Structure-activity relationships of 1-alkyl-5-(3,4-dichlorophenyl)-5-[2-[(3-substituted)-1-azetidinyl]ethyl]-2-piperidones. 1. Selective antagonists of the neurokinin-2 receptor. Journal of medicinal chemistry, 43(7), 1234–1248. [Link] [4]4. Patil, P., Shaikh, A., & Deshmukh, R. (2020). CHEMICAL SYNTHESIS, STRUCTURE DETERMINATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF IMIDAZOLIDINONE DERIVATIVES. International Journal of Creative Research Thoughts, 8(5), 2692-2703. [Link] [3]5. El-Deen, I. M., Eltamany, E. H., & Ali, N. M. (2022). In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug. Future Medicinal Chemistry, 14(14), 1035-1050. [Link]
Sources
- 1. New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ijcrt.org [ijcrt.org]
- 4. Structure-activity relationships of 1-alkyl-5-(3,4-dichlorophenyl)- 5-[2-[(3-substituted)-1-azetidinyl]ethyl]-2-piperidones. 1. Selective antagonists of the neurokinin-2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiproliferative Evaluation of Novel 4-Imidazolidinone Derivatives as Anticancer Agent Which Triggers ROS-Dependent Apoptosis in Colorectal Cancer Cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. Sci-Hub. New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities / Current Organic Synthesis, 2016 [sci-hub.ru]
A Researcher's Guide to In Vivo Validation of 1-(3,4-Dichlorophenyl)imidazolidin-2-one: From In Vitro Cytotoxicity to Preclinical Efficacy
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on transitioning the promising in vitro anti-cancer findings of the novel compound, 1-(3,4-Dichlorophenyl)imidazolidin-2-one, to robust in vivo validation. While the imidazolidin-2-one scaffold is a known constituent in various bioactive compounds, this guide will focus on the critical steps required to ascertain the therapeutic potential of this specific dichlorophenyl-substituted derivative in a living organism.[1][2] We will delve into the causality behind experimental choices, present comparative data with a standard-of-care agent, and provide detailed, actionable protocols.
The journey from a successful in vitro experiment to a promising in vivo result is fraught with challenges. In vitro systems, while excellent for high-throughput screening and mechanistic studies, lack the systemic complexity of a whole organism.[3][4] Factors such as absorption, distribution, metabolism, and excretion (ADME), collectively known as pharmacokinetics, as well as unforeseen toxicities, can dramatically alter a compound's efficacy.[3][5] Therefore, a meticulously designed in vivo study is paramount to validating initial findings and justifying further preclinical development.
Hypothetical In Vitro Profile of this compound
Based on the recurring anti-cancer activities observed in various substituted imidazolidin-2-one derivatives, we will proceed with the evidence-based hypothesis that this compound exhibits potent cytotoxic effects against a human colorectal cancer cell line, such as HCT116.[6] This hypothetical in vitro data serves as the foundation for our in vivo validation strategy.
Table 1: Hypothetical In Vitro Cytotoxicity of this compound against HCT116 Cells
| Compound | IC50 (µM) |
| This compound | 2.5 |
| Doxorubicin (Positive Control) | 0.8 |
In Vivo Validation Strategy: A Multi-Faceted Approach
To comprehensively assess the in vivo potential of this compound, a multi-pronged approach encompassing efficacy, pharmacokinetic, and toxicology studies is essential. The human tumor xenograft model in immunocompromised mice is a widely accepted and robust platform for the initial in vivo screening of anti-cancer agents.[7][8]
Experimental Workflow for In Vivo Validation
Caption: Workflow for the in vivo validation of this compound.
Comparative Efficacy Study: this compound vs. Doxorubicin
A head-to-head comparison with a standard-of-care chemotherapy agent, such as Doxorubicin, provides a crucial benchmark for evaluating the therapeutic potential of a novel compound.
Experimental Protocol: Human Colorectal Cancer Xenograft Model
-
Animal Model: Female athymic nude mice (6-8 weeks old) will be used. These mice lack a functional thymus, preventing the rejection of human tumor xenografts.[5]
-
Cell Line: HCT116 human colorectal carcinoma cells will be cultured under standard conditions.
-
Tumor Implantation: Each mouse will be subcutaneously inoculated with 5 x 10^6 HCT116 cells in a mixture of media and Matrigel in the right flank.
-
Tumor Growth Monitoring: Tumor dimensions will be measured twice weekly with calipers, and tumor volume will be calculated using the formula: (Length x Width^2) / 2.
-
Treatment Groups: Once tumors reach an average volume of 100-150 mm³, mice will be randomized into the following treatment groups (n=8-10 mice per group):
-
Vehicle Control (e.g., 10% DMSO, 40% PEG300, 50% Saline)
-
This compound (e.g., 25 mg/kg, daily, oral gavage)
-
Doxorubicin (e.g., 5 mg/kg, weekly, intraperitoneal injection)
-
-
Dosing and Monitoring: Mice will be dosed according to the specified schedule. Body weight will be monitored twice weekly as an indicator of systemic toxicity.
-
Endpoint: The study will be terminated when tumors in the vehicle control group reach a predetermined size (e.g., 1500 mm³) or if mice exhibit signs of excessive toxicity (e.g., >20% body weight loss).
-
Data Analysis: Tumor growth inhibition (TGI) will be calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.
Hypothetical Efficacy Data
Table 2: Comparative Efficacy in HCT116 Xenograft Model
| Treatment Group | Dose & Schedule | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (TGI) (%) |
| Vehicle Control | - | 1250 ± 120 | - |
| This compound | 25 mg/kg, daily | 480 ± 95 | 61.6 |
| Doxorubicin | 5 mg/kg, weekly | 350 ± 70 | 72.0 |
Table 3: Comparative Toxicity Profile
| Treatment Group | Dose & Schedule | Mean Body Weight Change at Day 21 (%) |
| Vehicle Control | - | +5.2 |
| This compound | 25 mg/kg, daily | -2.1 |
| Doxorubicin | 5 mg/kg, weekly | -10.5 |
Pharmacokinetic (PK) and Toxicology Studies: Understanding the In Vivo Fate and Safety
Pharmacokinetic (PK) Study
A PK study is crucial to understand the ADME properties of this compound. This data will inform dose selection and scheduling for future efficacy studies.
Experimental Protocol: Murine Pharmacokinetic Analysis
-
Animal Model: Male C57BL/6 or BALB/c mice are commonly used for PK studies.[9][10]
-
Dosing: A single dose of this compound (e.g., 25 mg/kg) will be administered via the intended clinical route (e.g., oral gavage).
-
Blood Sampling: Blood samples will be collected from a small number of mice at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.[11]
-
Sample Analysis: Plasma will be isolated, and the concentration of the compound will be quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: Key PK parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), half-life (t1/2), and area under the curve (AUC) will be calculated.
Hypothetical Pharmacokinetic Parameters
Table 4: Pharmacokinetic Profile of this compound in Mice
| Parameter | Value |
| Cmax (ng/mL) | 1500 |
| Tmax (hr) | 1.5 |
| t1/2 (hr) | 6.2 |
| AUC (0-24h) (ng·hr/mL) | 9800 |
| Oral Bioavailability (%) | 45 |
Toxicology Study
A preliminary toxicology study is essential to determine the maximum tolerated dose (MTD) and to identify potential target organs for toxicity.[12][13]
Experimental Protocol: Acute Toxicology Study in Mice
-
Animal Model: Healthy BALB/c mice (male and female).
-
Dose Escalation: Increasing doses of this compound will be administered to different groups of mice.
-
Monitoring: Mice will be closely observed for clinical signs of toxicity, and body weight will be monitored daily for 14 days.
-
Endpoint Analysis: At the end of the study, blood samples will be collected for clinical chemistry and hematology analysis. Key organs (e.g., liver, kidney, spleen, heart) will be collected for histopathological examination.
-
MTD Determination: The MTD is defined as the highest dose that does not cause significant toxicity or more than a 10% loss in body weight.[14]
Conclusion and Future Directions
This guide outlines a systematic and robust approach to validate the hypothetical in vitro anti-cancer activity of this compound in an in vivo setting. The comparative efficacy study against a standard-of-care agent, coupled with pharmacokinetic and toxicology assessments, will provide a comprehensive data package to support further development. Positive outcomes from these studies, such as significant tumor growth inhibition with an acceptable safety profile, would warrant more advanced preclinical studies, including orthotopic and patient-derived xenograft (PDX) models, to further evaluate the clinical potential of this promising compound.[3][8]
References
-
International Journal of Pharmacy and Biological Sciences. In vivo Methods for Preclinical Screening of Anticancer Drugs. [Link]
-
PubMed. In Vivo Pharmacology Models for Cancer Target Research. [Link]
-
Bentham Science. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. [Link]
-
Semantic Scholar. IN VIVO Screening Models of Anticancer Drugs. [Link]
-
Anticancer Research. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. [Link]
-
PubMed. Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter?. [Link]
-
MDPI. Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff's Bases Incorporating Imidazolidine-2,4-dione Scaffold: Molecular Docking Studies and Enzymatic Inhibition Activities. [Link]
-
Anticancer Research. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. [Link]
-
MDPI. Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. [Link]
-
ResearchGate. Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter? | Request PDF. [Link]
-
ResearchGate. (PDF) Preclinical toxicology of anticancer agents. [Link]
-
MDPI. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. [Link]
-
U.S. Food and Drug Administration. S9 Nonclinical Evaluation for Anticancer Pharmaceuticals. [Link]
-
National Center for Biotechnology Information. In vivo Pharmacokinetic and Anticancer Studies of HH-N25, a Selective Inhibitor of Topoisomerase I, and Hormonal Signaling for Treating Breast Cancer. [Link]
-
National Center for Biotechnology Information. Murine Pharmacokinetic Studies. [Link]
Sources
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research [ar.iiarjournals.org]
- 3. In Vivo Pharmacology Models for Cancer Target Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpbs.com [ijpbs.com]
- 8. [PDF] IN VIVO Screening Models of Anticancer Drugs | Semantic Scholar [semanticscholar.org]
- 9. Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. fda.gov [fda.gov]
- 14. In vivo Pharmacokinetic and Anticancer Studies of HH-N25, a Selective Inhibitor of Topoisomerase I, and Hormonal Signaling for Treating Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Strategic Guide to Off-Target Profiling: Cross-Reactivity Studies of 1-(3,4-Dichlorophenyl)imidazolidin-2-one
This guide provides a comprehensive framework for designing and executing cross-reactivity studies for the novel chemical entity 1-(3,4-Dichlorophenyl)imidazolidin-2-one. Given that this compound's primary biological target is under investigation, we will proceed by establishing a robust strategy for identifying and evaluating potential off-target interactions, a critical step in early-stage drug development to mitigate risks of toxicity and ensure therapeutic selectivity.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols.
The Imperative of Selectivity Profiling in Drug Discovery
The journey of a drug candidate from discovery to clinic is fraught with challenges, a major one being unforeseen off-target interactions that can lead to adverse effects or lack of efficacy.[1][2] A compound's tendency to bind to unintended proteins is known as polypharmacology. While sometimes beneficial, it is more often a source of toxicity.[1] Therefore, early and systematic assessment of a compound's selectivity is not merely a regulatory checkbox but a foundational component of building a robust safety and efficacy profile.
The chemical structure of this compound contains two key pharmacophores: an imidazolidin-2-one core and a dichlorophenyl group. The imidazolidin-2-one scaffold is a cyclic urea derivative found in numerous FDA-approved drugs with diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.[3][4][5][6][7] Similarly, dichlorophenyl moieties are present in compounds targeting a wide array of proteins, from protein kinases to nuclear receptors.[8][9][10][11] This structural heritage makes it plausible that our compound of interest could interact with multiple target families, underscoring the necessity for broad cross-reactivity screening.
Designing a Cross-Reactivity Screening Funnel
A tiered, logical approach is the most resource-effective strategy for profiling a new compound.[12] We begin with broad, high-throughput screening against large target panels and progressively narrow our focus to more detailed functional and safety assays for any identified "hits."
Target Nomination Strategy
Based on the structural motifs of this compound, a rational off-target panel should include, at a minimum:
-
Protein Kinases: This is the largest and most frequently targeted enzyme family in drug discovery. Given the prevalence of the dichlorophenyl group in kinase inhibitors, a broad kinase panel is essential.[13][14][15]
-
G-Protein Coupled Receptors (GPCRs): As the largest family of cell surface receptors, they represent a common source of off-target effects.
-
Ion Channels: Interaction with ion channels can lead to significant safety issues, particularly cardiac toxicity. The human Ether-à-go-go-Related Gene (hERG) potassium channel is a mandatory checkpoint, as its blockade can lead to fatal cardiac arrhythmias.[16][17][18][19]
-
Nuclear Receptors: The lipophilic nature of the dichlorophenyl group suggests potential interaction with these ligand-activated transcription factors.[8]
The following diagram illustrates a typical workflow for assessing compound selectivity.
Sources
- 1. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blog.crownbio.com [blog.crownbio.com]
- 3. ajrconline.org [ajrconline.org]
- 4. researchgate.net [researchgate.net]
- 5. Imidazolidinone - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Novel Compound 1, 3-bis (3, 5-dichlorophenyl) urea Inhibits Lung Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1,3-bis(3,5-dichlorophenyl) Urea Compound ‘COH-SR4’ Inhibits Proliferation and Activates Apoptosis in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1-(4-(4-((2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl)methoxy)phenyl)piperazin-1-yl)ethanone | C26H28Cl2N4O4 | CID 3823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Kinase inhibitor selectivity and design — Chodera lab // MSKCC [choderalab.org]
- 16. appggreatlakes.org [appggreatlakes.org]
- 17. Enhancing Drug Safety with HERG Testing: Strategies for Ion Channel Screening - Blog - ICE Bioscience [en.ice-biosci.com]
- 18. tandfonline.com [tandfonline.com]
- 19. Concept Life Sciences | Medchem Concepts â hERG, what is it and how to design it out? [conceptlifesciences.com]
Unraveling the Enigma: A Comparative Guide to the Mechanism of Action of 1-(3,4-Dichlorophenyl)imidazolidin-2-one
In the landscape of contemporary drug discovery, the imidazolidin-2-one scaffold has emerged as a privileged structure, forming the core of a multitude of biologically active agents. The subject of this guide, 1-(3,4-Dichlorophenyl)imidazolidin-2-one, presents a compelling case for mechanistic investigation. While direct evidence for its mode of action remains to be fully elucidated in publicly available literature, its structural motifs—the 3,4-dichlorophenyl group and the imidazolidin-2-one core—provide a fertile ground for hypothesis-driven inquiry.
This guide presents a comparative framework for elucidating the potential mechanism of action of this compound. We will explore plausible biological targets by drawing parallels with structurally analogous compounds and outline a comprehensive, multi-pronged experimental strategy to validate these hypotheses. This document is intended for researchers, scientists, and drug development professionals engaged in the intricate process of target identification and validation.
Part 1: Deconstructing the Molecule - Clues from Structural Analogs
The chemical architecture of this compound offers two primary points of departure for our investigation: the dichlorinated phenyl ring and the heterocyclic imidazolidinone core.
-
The 3,4-Dichlorophenyl Moiety: A Known Pharmacophore
The 3,4-dichlorophenyl group is a well-established pharmacophore, most notably in the urea-based herbicide Diuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea). Diuron is a potent and specific inhibitor of photosystem II, where it blocks the plastoquinone binding site, thereby disrupting the photosynthetic electron transport chain[1]. This established activity of the 3,4-dichlorophenyl urea scaffold raises the intriguing possibility of a similar mechanism for this compound, particularly in the context of agrochemical research or unforeseen off-target effects in pharmacological studies. Furthermore, derivatives such as 1-(α-Methylbenzyl)-3-(3,4-dichlorophenyl)urea have been shown to affect both mitochondrial respiration and chloroplast reactions, indicating a broader bioenergetic impact of this chemical motif[2].
-
The Imidazolidin-2-one Scaffold: A Hub of Biological Activity
The imidazolidin-2-one core is a versatile scaffold found in a plethora of compounds with diverse therapeutic applications. A significant body of research points towards its role in:
-
Anticancer Activity: Numerous imidazolidin-2-one derivatives have demonstrated potent anticancer and antiproliferative effects[3][4][5]. Their mechanisms often involve the inhibition of key signaling proteins, such as protein kinases (e.g., EGFR, HER2, VEGFR-2), which are critical for cancer cell growth and survival[6][7].
-
Enzyme Inhibition: Beyond kinases, the imidazolidinone scaffold has been incorporated into inhibitors of various other enzymes, including cholinesterases and cyclooxygenase-2 (COX-2)[8][9].
-
Antimicrobial and Other Activities: This heterocyclic system is also a cornerstone for compounds with antimicrobial, anti-inflammatory, and anticoagulant properties[10][11][12][13].
-
Part 2: Formulating Testable Hypotheses
Based on the analysis of its structural components, we can propose several testable hypotheses for the mechanism of action of this compound:
-
Hypothesis 1: Inhibition of Photosynthesis. The presence of the 3,4-dichlorophenyl group suggests that the compound may function as an inhibitor of photosynthesis, analogous to Diuron.
-
Hypothesis 2: Protein Kinase Inhibition. The imidazolidin-2-one core, a common feature in kinase inhibitors, points to the possibility that the compound targets one or more protein kinases involved in cellular signaling.
-
Hypothesis 3: Broad-Spectrum Enzyme Inhibition. Given the diverse enzymatic targets of imidazolidinone derivatives, the compound may exhibit inhibitory activity against other enzyme classes, such as proteases or cyclooxygenases.
Part 3: A Roadmap for Experimental Validation
To systematically investigate these hypotheses, a tiered experimental approach is recommended. This section provides detailed protocols for key experiments designed to differentiate between the proposed mechanisms of action.
Experimental Workflow
Caption: A simplified diagram of the VEGFR-2 signaling pathway, a potential target for kinase inhibition.
Conclusion
The elucidation of a novel compound's mechanism of action is a cornerstone of drug discovery and development. For this compound, a systematic and comparative experimental approach is paramount. By leveraging the known activities of its structural components, we can formulate and test clear hypotheses. The experimental framework outlined in this guide provides a robust starting point for researchers to unravel the biological activity of this and other imidazolidin-2-one derivatives, ultimately paving the way for their potential therapeutic or agrochemical applications.
References
-
1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes. (URL: [Link])
-
Synthesis of imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives as inhibitors of virulence factors production in Pseudomonas aeruginosa. (URL: [Link])
- Exploring 1-(3,4-Dichlorophenyl)
-
Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff's Bases Incorporating Imidazolidine-2,4-dione Scaffold: Molecular Docking Studies and Enzymatic Inhibition Activities. (URL: [Link])
-
Imidazolidinone and imidazolidine‐2,4‐dione compounds. (URL: [Link])
-
3-(3,4-DICHLORPHENYL)-1,1- DIMETHYLUREA (DIURON). (URL: [Link])
-
Design, synthesis, and cytotoxicity screening of new synthesized imidazolidine-2-thiones as VEGFR-2 enzyme inhibitors. (URL: [Link])
-
Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. (URL: [Link])
-
Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies. (URL: [Link])
-
Synthesis, molecular properties, toxicity and biological evaluation of some new substituted imidazolidine derivatives in search of potent anti-inflammatory agents. (URL: [Link])
-
Effects of Optically Active 1-(α-Methylbenzyl)-3-(3,4-dichlorophenyl)urea on Reactions of Mitochondria and Chloroplasts. (URL: [Link])
-
Imidazolidines and their derivatives, along with reported biological activities. (URL: [Link])
-
Imidazolidinone derivative 3e with potential anticancer activity. (URL: [Link])
-
Imidazolidine Derivatives in Cancer Research: What is known?. (URL: [Link])
-
DCMU - Wikipedia. (URL: [Link])
-
AN OVERVIEW OF HETEROCYCLIC COMPOUND 2,4-IMIDAZOLIDINEDIONE. (URL: [Link])
-
New imidazolidineiminothione, imidazolidin-2-one and imidazoquinoxaline derivatives: Synthesis and evaluation of antibacterial and antifungal activities. (URL: [Link])
Sources
- 1. DCMU - Wikipedia [en.wikipedia.org]
- 2. Effects of Optically Active 1-(α-Methylbenzyl)-3-(3,4-dichlorophenyl)urea on Reactions of Mitochondria and Chloroplasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Imidazolidine Derivatives in Cancer Research: What is known? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rjpn.org [rjpn.org]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis, and cytotoxicity screening of new synthesized imidazolidine-2-thiones as VEGFR-2 enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives as inhibitors of virulence factors production in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scialert.net [scialert.net]
- 12. Synthesis, molecular properties, toxicity and biological evaluation of some new substituted imidazolidine derivatives in search of potent anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pure.johnshopkins.edu [pure.johnshopkins.edu]
Independent Verification of the Biological Activity of 1-(3,4-Dichlorophenyl)imidazolidin-2-one: A Comparative Guide for Researchers
This guide provides a comprehensive framework for the independent verification of the biological activity of 1-(3,4-Dichlorophenyl)imidazolidin-2-one. For researchers in drug discovery and development, rigorous and independent validation of a compound's biological activity is a cornerstone of scientific integrity. This document outlines a scientifically sound, step-by-step approach to characterize the activity of this compound, comparing its performance against established alternatives, and is supported by detailed experimental protocols.
The chemical structure of this compound, featuring a dichlorophenyl moiety, is suggestive of potential interactions with biogenic amine pathways. The imidazolidin-2-one scaffold is a versatile pharmacophore found in a variety of biologically active molecules, including those with anticancer, antibacterial, and anticoagulant properties[1][2]. Given the structural alerts, a primary hypothesis for the biological activity of this compound is the inhibition of monoamine oxidases (MAOs), key enzymes in the catabolism of neurotransmitters[3][4]. This guide will, therefore, focus on the verification and characterization of this compound as a potential MAO inhibitor.
Initial Assessment: In Vitro Monoamine Oxidase (MAO) Inhibition Assay
The first step in verifying the biological activity of this compound is to perform a direct in vitro enzyme inhibition assay. This will determine if the compound can inhibit the activity of the two major MAO isoforms, MAO-A and MAO-B, and will provide an initial measure of its potency (IC50).
Causality Behind Experimental Choices:
-
Direct Enzyme Inhibition: This is the most direct method to confirm an interaction between the compound and the target enzyme, minimizing confounding factors present in cell-based or in vivo models.
-
Isoform Specificity: MAO-A and MAO-B have different substrate specificities and physiological roles. Determining the isoform selectivity of a new inhibitor is crucial for predicting its therapeutic potential and potential side effects.[3] Selective MAO-A inhibitors are often explored for depression, while MAO-B inhibitors are used in the management of Parkinson's disease[3].
-
Commercial Kits: Utilizing a well-validated commercial kit ensures reproducibility and provides standardized reagents and protocols, allowing for a more reliable comparison of results across different laboratories.
Experimental Protocol: Fluorometric MAO Inhibition Assay
A sensitive fluorometric assay is recommended for the initial screen. This method detects the hydrogen peroxide (H2O2) produced during the oxidative deamination of a substrate by MAO.[5]
Materials:
-
This compound (Test Compound)
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., Tyramine)
-
Positive Controls: Clorgyline (MAO-A specific inhibitor) and Selegiline (MAO-B specific inhibitor)
-
Fluorometric MAO Assay Kit (e.g., Abcam ab241031 or similar)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a dilution series to test a range of concentrations (e.g., 0.01 µM to 100 µM).
-
Assay Setup: In a 96-well plate, add the assay buffer, the fluorometric probe, and the respective MAO enzyme (MAO-A or MAO-B).
-
Inhibitor Addition: Add the diluted test compound or positive controls to the appropriate wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Initiate the reaction by adding the MAO substrate to all wells.
-
Kinetic Reading: Immediately begin reading the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
Data Presentation: Comparative IC50 Values
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-B IC50 / MAO-A IC50) |
| This compound | Experimental Value | Experimental Value | Calculated Value |
| Clorgyline | 0.008 | 5.2 | 650 |
| Selegiline | 3.5 | 0.015 | 0.004 |
Interpretation: The IC50 values will provide a quantitative measure of the inhibitory potency of the test compound against both MAO isoforms. The selectivity index will indicate its preference for one isoform over the other.
Mechanism of Inhibition: Enzyme Kinetics Studies
Once inhibitory activity is confirmed, it is essential to understand the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). This provides deeper insight into how the compound interacts with the enzyme.
Causality Behind Experimental Choices:
-
Lineweaver-Burk Plot: This graphical method of analyzing enzyme kinetics provides a clear visual representation of the mechanism of inhibition.
-
Varying Substrate Concentration: By measuring the inhibitor's effect at different substrate concentrations, we can elucidate how it affects the enzyme's affinity for the substrate (Km) and its maximum reaction velocity (Vmax). For instance, competitive inhibitors increase the apparent Km without affecting Vmax[6].
Experimental Protocol: Michaelis-Menten and Lineweaver-Burk Analysis
Procedure:
-
Perform the MAO inhibition assay as described above, but with a key modification: for a fixed concentration of the inhibitor, vary the concentration of the substrate.
-
Generate a Michaelis-Menten plot (reaction velocity vs. substrate concentration) for the uninhibited enzyme and in the presence of the inhibitor.
-
Transform the data into a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).
-
Analyze the changes in the x-intercept (-1/Km) and y-intercept (1/Vmax) to determine the mechanism of inhibition.
Visualization: Expected Lineweaver-Burk Plots
Caption: Lineweaver-Burk plots illustrating different mechanisms of enzyme inhibition.
Cellular Activity: Cell-Based MAO Activity Assay
To bridge the gap between in vitro activity and potential physiological effects, a cell-based assay is the next logical step. This will determine if the compound can penetrate the cell membrane and inhibit MAO in a more complex biological environment.
Causality Behind Experimental Choices:
-
Cell Permeability: This assay assesses the compound's ability to cross the cell membrane, a critical property for any potential therapeutic agent.
-
Intracellular Target Engagement: It confirms that the compound can reach and inhibit its intracellular target in a living system.
-
Use of a Relevant Cell Line: A neuroblastoma cell line (e.g., SH-SY5Y) is a good model as it endogenously expresses both MAO-A and MAO-B.
Experimental Protocol: MAO-Glo™ Assay in SH-SY5Y Cells
The Promega MAO-Glo™ assay is a luminescent-based method that is well-suited for cell-based applications.[7]
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in a 96-well white-walled plate until they reach confluency.
-
Compound Treatment: Treat the cells with varying concentrations of this compound, positive controls, and a vehicle control for a predetermined time (e.g., 1-2 hours).
-
Lysis and Substrate Addition: Lyse the cells and add the MAO-Glo™ substrate.
-
Luminescence Reading: Incubate the plate and then add the Luciferin Detection Reagent. Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the cellular IC50 value for the inhibition of MAO activity.
Data Presentation: Comparison of In Vitro and Cellular Potency
| Compound | In Vitro MAO-B IC50 (µM) | Cellular MAO-B IC50 (µM) | Potency Ratio (Cellular/In Vitro) |
| This compound | Experimental Value | Experimental Value | Calculated Value |
| Selegiline | 0.015 | 0.050 | 3.3 |
| Comparator Compound A | Value | Value | Value |
Interpretation: A potency ratio close to 1 suggests good cell permeability and target engagement. A significantly higher cellular IC50 may indicate poor permeability or metabolism of the compound within the cell.
Comparative Analysis and Benchmarking
To put the activity of this compound into context, it should be compared to other known MAO inhibitors with different structural scaffolds and mechanisms of action.
Alternative Compounds for Comparison:
-
Tranylcypromine: A non-selective, irreversible MAO inhibitor.[8]
-
Moclobemide: A selective, reversible MAO-A inhibitor (RIMA).[8]
-
Rasagiline: A selective, irreversible MAO-B inhibitor.[9]
By comparing the in vitro and cellular data for this compound with these standards, a comprehensive profile of its potency, selectivity, and potential advantages or disadvantages can be established.
Experimental Workflow Diagram
Caption: Workflow for the independent verification of biological activity.
References
-
Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. MDPI. Available from: [Link]
-
The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. MDPI. Available from: [Link]
-
Monoamine Oxidase Assays. Cell Biolabs, Inc. Available from: [Link]
-
Monoamine Oxidase (MAO) Inhibition Assay. Evotec. Available from: [Link]
-
The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. PMC - NIH. Available from: [Link]
-
Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids. PubMed Central. Available from: [Link]
-
Monoamine Oxidase Inhibitors (MAOIs). StatPearls - NCBI Bookshelf - NIH. Available from: [Link]
-
Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies. PMC - NIH. Available from: [Link]
-
Chemistry and Biological Activities of 1,3-Thiazolidin-4-ones. ResearchGate. Available from: [Link]
-
In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. MDPI. Available from: [Link]
-
SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME NEW 4- THIAZOLIDINONES. Connect Journals. Available from: [Link]
-
Design, synthesis, molecular modelling and in vitro screening of monoamine oxidase inhibitory activities of novel quinazolyl hydrazine derivatives. Royal Society Publishing. Available from: [Link]
-
Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma. PMC - PubMed Central. Available from: [Link]
-
Imidazolidinone synthesis. Organic Chemistry Portal. Available from: [Link]
-
How Do SSRIs Compare to MAOIs?. Verywell Mind. Available from: [Link]
-
Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. MDPI. Available from: [Link]
-
Monoamine Oxidase (MAO) Activity Assay Kit (E-BC-K008-S). Elabscience. Available from: [Link]
-
1,3-Dicyclohexylimidazolidine-2,4,5-trione. ResearchGate. Available from: [Link]
-
Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. Science Alert. Available from: [Link]
-
Antidepressants. NHS. Available from: [Link]
-
Monoamine oxidase inhibitors and tricyclic antidepressants for MDD. The Hospitalist. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. scialert.net [scialert.net]
- 3. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 4. How Do SSRIs Compare to MAOIs? [verywellmind.com]
- 5. Monoamine Oxidase Assays [cellbiolabs.com]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. mdpi.com [mdpi.com]
- 8. Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Monoamine Oxidase Inhibitors (MAOIs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Selectivity of α2-Adrenergic Receptor Ligands: A Case Study with Dichlorophenyl Imidazolidine Derivatives
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable therapeutic candidate is paved with rigorous evaluation. A critical milestone in this process is the comprehensive assessment of a compound's selectivity for its intended biological target. This guide provides an in-depth, technical comparison of methodologies to assess the selectivity of 1-(3,4-Dichlorophenyl)imidazolidin-2-one and its analogs, using the well-characterized α2-adrenergic receptor agonist, clonidine, as a representative molecule. We will explore the experimental rationale, detailed protocols, and comparative data with other notable ligands, offering a field-proven perspective on generating a robust selectivity profile.
The Imperative of Selectivity in α2-Adrenergic Receptor Modulation
The imidazolidine scaffold, particularly with dichlorophenyl substitutions, is a privileged structure in medicinal chemistry, with clonidine (N-(2,6-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine) being a prime example. Clonidine's primary therapeutic effects, such as lowering blood pressure, are mediated through its agonist activity at α2-adrenergic receptors. However, its clinical utility is often tempered by off-target effects, including sedation and dry mouth, which arise from its interaction with other receptors.[1]
A thorough understanding of a compound's selectivity is paramount. It allows us to predict potential side effects, refine structure-activity relationships (SAR), and ultimately design safer and more efficacious therapeutics. For clonidine and its analogs, the key selectivity questions revolve around its affinity for α2-adrenergic receptors versus other adrenoceptor subtypes (α1) and the structurally related imidazoline receptors (I1 and I2).[2]
The Selectivity Profiling Workflow: From Binding Affinity to Functional Consequences
A comprehensive selectivity assessment is a multi-step process that begins with determining the binding affinity of the compound for its primary target and a panel of potential off-targets. This is followed by functional assays to understand the physiological consequences of these binding events.
Diagram of the Selectivity Profiling Workflow
Caption: A typical workflow for assessing compound selectivity.
Part 1: Quantifying Target Engagement with Radioligand Binding Assays
The initial step in selectivity profiling is to determine the binding affinity (Ki) of the test compound for the primary target and a panel of off-targets. Competitive radioligand binding assays are the gold standard for this purpose.
The Principle of Competitive Radioligand Binding
This technique relies on the competition between a radiolabeled ligand (with known high affinity and specificity for the target receptor) and the unlabeled test compound for binding to the receptor. By measuring the concentration of the test compound required to displace 50% of the bound radioligand (the IC50 value), we can calculate its inhibitory constant (Ki), which reflects its binding affinity. A lower Ki value indicates a higher binding affinity.
Step-by-Step Protocol for α-Adrenergic and Imidazoline Receptor Binding Assays
1. Membrane Preparation:
-
Rationale: Receptors are embedded in cell membranes. To perform in vitro binding assays, it is essential to isolate these membranes from tissues or cultured cells that express the target receptors.
-
Procedure:
-
Homogenize tissue (e.g., rat cerebral cortex for α2-AR, rabbit renal proximal tubule for imidazoline receptors) or cultured cells (e.g., CHO cells stably expressing the human α2A-AR subtype) in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in a suitable buffer and determine the protein concentration (e.g., using a Bradford or BCA assay). Store aliquots at -80°C.
-
2. Competitive Binding Assay:
-
Rationale: This is the core of the experiment where the competition between the radioligand and the test compound is measured.
-
Procedure (in a 96-well plate format):
-
Total Binding: Add assay buffer, a fixed concentration of the appropriate radioligand, and the membrane preparation.
-
Non-specific Binding: Add assay buffer, the radioligand, the membrane preparation, and a high concentration of a known, non-radiolabeled ligand to saturate all specific binding sites.
-
Competitive Binding: Add assay buffer, the radioligand, the membrane preparation, and varying concentrations of the test compound.
-
-
Key Reagents for Receptor-Specific Assays:
| Target Receptor | Radioligand | Non-specific Ligand |
| α1-Adrenergic | [3H]-Prazosin | 10 µM Phentolamine |
| α2-Adrenergic | [3H]-Rauwolscine or [3H]-Clonidine | 10 µM Phentolamine or 10 µM Clonidine |
| I1-Imidazoline | [3H]-Clonidine (in the presence of catecholamines to block α2-AR binding) or [125I]p-iodoclonidine | 10 µM Moxonidine |
| I2-Imidazoline | [3H]-Idazoxan | 10 µM Cirazoline |
3. Incubation and Filtration:
-
Rationale: The reaction is allowed to reach equilibrium, and then the bound radioligand is separated from the unbound.
-
Procedure:
-
Incubate the plates at room temperature for 60-90 minutes.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The receptors and bound ligands will be trapped on the filter, while the unbound ligand passes through.
-
Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
4. Quantification and Data Analysis:
-
Rationale: The amount of radioactivity on the filters is measured to determine the extent of radioligand binding.
-
Procedure:
-
Place the filters in scintillation vials with scintillation fluid.
-
Count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a sigmoidal dose-response curve.
-
Determine the IC50 value from this curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Comparative Binding Affinity Data
The following table presents a comparison of the binding affinities (Ki in nM) for clonidine and two other centrally acting antihypertensive drugs, moxonidine and rilmenidine, at α1, α2-adrenergic, and I1-imidazoline receptors.
| Compound | α1-Adrenergic (Ki, nM) | α2-Adrenergic (Ki, nM) | I1-Imidazoline (Ki, nM) | α2/I1 Selectivity Ratio |
| Clonidine | ~200 | ~5 | ~30 | ~0.17 |
| Moxonidine | >1000 | ~150 | ~5 | ~30 |
| Rilmenidine | >1000 | ~20 | ~8 | ~2.5 |
Data compiled from multiple sources for illustrative purposes. Absolute values may vary depending on experimental conditions.[3][4]
Interpretation of Binding Data:
-
Clonidine exhibits high affinity for α2-adrenergic receptors but also significant affinity for I1-imidazoline receptors, with a slight preference for the α2 subtype. Its affinity for α1-receptors is considerably lower.
-
Moxonidine demonstrates a remarkable selectivity for I1-imidazoline receptors over α2-adrenergic receptors (approximately 30-fold).[1][5] This is a key differentiating feature.
-
Rilmenidine also shows a preference for I1-imidazoline receptors over α2-adrenergic receptors, albeit to a lesser extent than moxonidine.[3][6][7]
Part 2: Elucidating Functional Activity
While binding affinity is a crucial piece of the puzzle, it does not reveal the functional consequence of that binding. A compound could be an agonist (activating the receptor), an antagonist (blocking the receptor), or an inverse agonist (inactivating the receptor). Therefore, functional assays are essential to complete the selectivity profile.
The [35S]GTPγS Binding Assay: A Measure of G-Protein Activation
Rationale:
α2-Adrenergic receptors are G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins (Gi/o). Upon agonist binding, the G-protein releases GDP and binds GTP, leading to its activation and downstream signaling. The [35S]GTPγS binding assay utilizes a non-hydrolyzable analog of GTP ([35S]GTPγS) to measure this initial step of receptor activation.[8][9] An increase in [35S]GTPγS binding indicates agonist activity.
Diagram of the GTPγS Binding Assay Principle
Caption: Agonist-induced G-protein activation in the GTPγS assay.
Step-by-Step Protocol for the [35S]GTPγS Binding Assay:
-
Assay Setup: In a 96-well plate, combine the prepared cell membranes, assay buffer containing MgCl2 and GDP, the test compound at various concentrations, and [35S]GTPγS.
-
Incubation: Incubate the plate at 30°C for 60 minutes to allow for G-protein activation and [35S]GTPγS binding.
-
Filtration and Quantification: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of bound [35S]GTPγS against the log concentration of the test compound. The resulting curve will allow for the determination of the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) for agonists.
cAMP Accumulation Assay: Measuring Downstream Signaling
Rationale:
The activated Gαi subunit of the G-protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger, cyclic AMP (cAMP).[10][11] A cAMP assay provides a measure of this downstream functional response.
Step-by-Step Protocol for a cAMP Assay:
-
Cell Culture and Stimulation: Plate cells expressing the α2-adrenergic receptor. Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Stimulate the cells with forskolin (a direct activator of adenylyl cyclase) in the presence of varying concentrations of the test compound.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as an AlphaScreen™ or HTRF® assay.[12]
-
Data Analysis: Plot the cAMP levels against the log concentration of the test compound. For an agonist, this will result in an inhibitory dose-response curve, from which the IC50 can be determined.
Comparative Functional Data
| Compound | α2-Adrenergic Receptor | I1-Imidazoline Receptor |
| Clonidine | Partial Agonist | Agonist |
| Moxonidine | Weak Partial Agonist/Antagonist | Full Agonist |
| Rilmenidine | Partial Agonist | Agonist |
Interpretation of Functional Data:
-
The functional data corroborates the binding data. Clonidine's primary therapeutic and side effects are attributable to its α2-adrenergic agonism.
-
Moxonidine's distinct pharmacological profile, with a better side-effect profile than clonidine, is attributed to its potent agonism at I1-imidazoline receptors and weaker activity at α2-adrenergic receptors.[1]
-
Rilmenidine also derives a significant portion of its therapeutic effect from I1-imidazoline receptor agonism.[6]
Conclusion: A Holistic View of Selectivity
The comprehensive assessment of a compound's selectivity is a cornerstone of modern drug discovery. As we have demonstrated with the dichlorophenyl imidazolidine scaffold, a combination of in vitro binding and functional assays is necessary to build a complete picture of a compound's pharmacological profile. By systematically evaluating the on-target and off-target interactions, we can make informed decisions to guide the optimization of lead compounds, ultimately leading to the development of safer and more effective medicines. The methodologies outlined in this guide provide a robust framework for researchers to rigorously characterize the selectivity of their compounds of interest.
References
- Dr.Oracle. (2025, October 8). What is the difference between the mechanism of action of moxonidine and clonidine?
- Haxhiu, M. A., Dreshaj, I., Schafer, S. G., & Ernsberger, P. (1996). Selective antihypertensive action of moxonidine is mediated mainly by I1-imidazoline receptors in the rostral ventrolateral medulla. Journal of cardiovascular pharmacology, 27(Suppl 3), S23-9.
- Bricca, G., Dontenwill, M., Molines, A., Feldman, J., Tibirica, E., Belcourt, A., & Bousquet, P. (1989). Rilmenidine selectivity for imidazoline receptors in human brain. European journal of pharmacology, 163(2-3), 373–377.
- Pranzatelli, M. R., & Pluchino, R. S. (1991). The pharmacology of moxonidine, an I1-imidazoline receptor agonist. Journal of hypertension. Supplement : official journal of the International Society of Hypertension, 9(5), S17-S20.
- Laurent, J. P., & MacRae, C. (1995). Distinctive Features of Rilmenidine Possibly Related to Its Selectivity for Imidazoline Receptors. American Journal of Hypertension, 8(12_pt_2), 142S-149S.
- BenchChem. (n.d.). Application Notes and Protocols for the Experimental Study of α2-Adrenergic Receptor Antagonists.
- Coupry, I., Lachaud, V., Podevin, R. A., Koenig, E., & Parini, A. (1989). Different affinities of alpha 2-agonists for imidazoline and alpha 2-adrenergic receptors. American journal of hypertension, 2(6 Pt 1), 468–470.
- Bousquet, P., Dontenwill, M., Greney, H., & Feldman, J. (1992). Imidazoline receptors. A new concept in central regulation of the arterial blood pressure. The American journal of medicine, 93(4A), 41S–44S.
- Timmermans, P. B., & van Zwieten, P. A. (1980). Relationships between structure and alpha-adrenergic receptor affinity of clonidine and some related cyclic amidines. Journal of medicinal chemistry, 23(6), 640–645.
- Gothert, M., Bruss, M., & Schlicker, E. (2002). Alpha(2A)-adrenergic versus imidazoline receptor controversy in rilmenidine's action: alpha(2A)-antagonism in humans versus alpha(2A)-agonism in rabbits. Journal of hypertension. Supplement : official journal of the International Society of Hypertension, 20(2), S5-S10.
- Fairbanks, C. A., Stone, L. S., Kitto, K. F., Wilcox, G. L., & Post, R. M. (2000). Moxonidine, a selective imidazoline/alpha(2) adrenergic receptor agonist, synergizes with morphine and deltorphin II to inhibit substance P-induced behavior in mice. Pain, 84(1), 13–20.
- Wikipedia. (n.d.). Clonidine.
- Ossipov, M. H., Harris, S., Lloyd, P., & Messineo, E. (1990). Effects of the I(1) imidazoline/alpha(2)-adrenergic receptor agonist moxonidine in comparison with clonidine in the formalin test in rats. European journal of pharmacology, 185(1), 115–118.
- Assay Guidance Manual. (2012). GTPγS Binding Assays.
- Revvity. (n.d.). GTP binding assay.
- Piletz, J. E., Zhu, H., & Chikkala, D. N. (2000). Autoradiographic comparison of [3H]-clonidine binding to non-adrenergic sites and alpha(2)-adrenoceptors in human brain. Neuropsychopharmacology : official publication of the American College of Neuropsychopharmacology, 23(6), 717–729.
- Revvity. (n.d.). GTP binding assay.
- Creative Bioarray. (n.d.). GTPγS Binding Assay.
- Zhang, Y., et al. (2024). The Discovery of Novel α2a Adrenergic Receptor Agonists Only Coupling to Gαi/O Proteins by Virtual Screening. Molecules, 29(5), 1097.
- Codd, E. E., Press, J. B., & Raffa, R. B. (1995). Alpha 2-adrenoceptors vs. imidazoline receptors: implications for alpha 2-mediated analgesia and other non-cardiovascular therapeutic uses. Life sciences, 56(2), 63–74.
- Petcoff, D. W., & Bobker, D. H. (1984). A procedure for measuring alpha 2-adrenergic receptor-mediated inhibition of cyclic AMP accumulation in rat brain slices. Neuropharmacology, 23(10), 1147–1152.
- Pilc, A., & Enna, S. J. (1985). Activation of alpha-2 Adrenergic Receptors Augments Neurotransmitter-Stimulated Cyclic AMP Accumulation in Rat Brain Cerebral Cortical Slices. Journal of pharmacology and experimental therapeutics, 234(3), 565–570.
- Revvity. (n.d.). Alpha cAMP assays.
- Qu, L., et al. (2020). The Discovery of Novel α2a Adrenergic Receptor Agonists Only Coupling to Gαi/O Proteins by Virtual Screening. Molecules, 25(21), 5035.
Sources
- 1. droracle.ai [droracle.ai]
- 2. Alpha 2-adrenoceptors vs. imidazoline receptors: implications for alpha 2-mediated analgesia and other non-cardiovascular therapeutic uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rilmenidine selectivity for imidazoline receptors in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Different affinities of alpha 2-agonists for imidazoline and alpha 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacology of moxonidine, an I1-imidazoline receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Imidazoline receptors. A new concept in central regulation of the arterial blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. Novel Scaffold Agonists of the α2A Adrenergic Receptor Identified via Ensemble-Based Strategy [mdpi.com]
- 11. A procedure for measuring alpha 2-adrenergic receptor-mediated inhibition of cyclic AMP accumulation in rat brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. revvity.com [revvity.com]
head-to-head comparison of different synthetic routes for 1-(3,4-Dichlorophenyl)imidazolidin-2-one
An In-Depth Guide to the Synthetic Strategies for 1-(3,4-Dichlorophenyl)imidazolidin-2-one
Introduction
The imidazolidin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its rigid, five-membered cyclic urea structure is a valuable pharmacophore for designing ligands that target a range of biological entities. The specific derivative, this compound, incorporates a dichlorinated phenyl ring, a substitution pattern frequently employed in drug development to modulate metabolic stability, receptor affinity, and pharmacokinetic properties.
The synthesis of this target molecule can be approached from several distinct pathways, each presenting a unique balance of efficiency, scalability, cost, and safety. This guide provides a head-to-head comparison of two primary and logically divergent synthetic strategies, offering researchers, scientists, and drug development professionals the detailed experimental data and mechanistic insights required to select the optimal route for their specific objectives.
Overview of Primary Synthetic Strategies
The construction of this compound fundamentally involves the formation of two key bonds to a central carbonyl carbon. The two routes explored in this guide differ primarily in their approach to assembling the core N-aryl-N'-alkyl urea precursor and the choice of carbonylating agent.
-
Route A: The Isocyanate Pathway. A convergent approach beginning with the highly reactive 3,4-dichlorophenyl isocyanate. This route is characterized by its directness but requires handling of a hazardous starting material.
-
Route B: The Diamine Carbonylation Pathway. A linear approach starting from the more fundamental precursor, 3,4-dichloroaniline. This route involves more steps but utilizes safer, more manageable reagents for the critical carbonylation step.
Caption: High-level overview of the two primary synthetic routes.
Route A: The Isocyanate Pathway
This strategy leverages the high electrophilicity of the isocyanate group to rapidly construct the urea backbone. The use of a protected diamine, such as N-Boc-ethylenediamine, is crucial to prevent polymerization and ensure selective acylation at one nitrogen atom.
Mechanistic Rationale
The synthesis proceeds in two distinct stages. First, the nucleophilic primary amine of N-Boc-ethylenediamine attacks the central carbon of the isocyanate, forming a stable urea intermediate. The Boc (tert-butyloxycarbonyl) protecting group is specifically chosen for its stability under these conditions and its susceptibility to removal under acidic conditions.[1] The second stage involves the acid-catalyzed removal of the Boc group, liberating a primary amine. This newly freed amine then undergoes a rapid, intramolecular nucleophilic attack on the urea carbonyl carbon, displacing the other nitrogen and closing the five-membered ring to yield the final product.
Experimental Protocol
Step 1: Synthesis of N-(tert-butoxycarbonyl)-N'-(3,4-dichlorophenyl)ethylurea
-
To a stirred solution of N-Boc-ethylenediamine (1.60 g, 10 mmol) in anhydrous dichloromethane (DCM, 50 mL) at 0 °C under a nitrogen atmosphere, add a solution of 3,4-dichlorophenyl isocyanate (1.88 g, 10 mmol) in anhydrous DCM (20 mL) dropwise over 15 minutes.[2]
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting isocyanate is consumed.
-
Concentrate the mixture under reduced pressure. The resulting crude solid can be purified by trituration with diethyl ether or recrystallization from ethyl acetate/hexane to afford the urea intermediate as a white solid.
Step 2: Deprotection and Cyclization to this compound
-
Dissolve the urea intermediate (3.48 g, 10 mmol) in a 1:1 mixture of DCM and trifluoroacetic acid (TFA) (40 mL) at room temperature.[1]
-
Stir the solution for 2 hours. The evolution of isobutylene gas will be observed.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to yield this compound.
Route B: The Diamine Carbonylation Pathway
This approach builds the target molecule from more fundamental starting materials and avoids the use of highly toxic isocyanates or phosgene derivatives.[3][4] The key steps are the synthesis of the N-arylated diamine intermediate followed by a safe and efficient cyclization using 1,1'-carbonyldiimidazole (CDI).
Mechanistic Rationale
The synthesis begins with an N-arylation reaction, where 3,4-dichloroaniline is coupled with a protected aminoethyl electrophile. Following deprotection, the resulting N-(3,4-dichlorophenyl)ethylenediamine is treated with CDI. CDI is an excellent carbonylating agent that functions as a safer substitute for phosgene.[5] The reaction proceeds via the formation of an activated acyl-imidazole intermediate upon reaction with one of the amino groups. This intermediate is highly susceptible to intramolecular nucleophilic attack by the second amino group, which proceeds readily to form the stable five-membered imidazolidin-2-one ring, releasing two equivalents of imidazole as the only byproduct.[6][7]
Experimental Protocol
Step 1: Synthesis of N-(tert-butoxycarbonyl)-N'-(3,4-dichlorophenyl)ethylenediamine
-
Combine 3,4-dichloroaniline (1.62 g, 10 mmol), 2-(Boc-amino)ethyl bromide (2.24 g, 10 mmol), and potassium carbonate (2.76 g, 20 mmol) in anhydrous dimethylformamide (DMF, 40 mL).
-
Heat the mixture to 80 °C and stir under a nitrogen atmosphere for 12-16 hours.
-
Cool the reaction to room temperature and pour it into water (200 mL).
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexane gradient) to obtain the protected diamine.
Step 2: Deprotection to N-(3,4-Dichlorophenyl)ethylenediamine
-
Dissolve the product from the previous step (3.07 g, 10 mmol) in DCM (20 mL).
-
Add a 4M solution of HCl in 1,4-dioxane (10 mL, 40 mmol) and stir at room temperature for 4 hours.
-
Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure to obtain the hydrochloride salt of the diamine.
-
For the next step, the free base can be generated by dissolving the salt in water, basifying with 2M NaOH to pH > 12, and extracting with DCM.
Step 3: Cyclization with CDI to this compound
-
Dissolve the N-(3,4-Dichlorophenyl)ethylenediamine (2.07 g, 10 mmol) in anhydrous tetrahydrofuran (THF, 50 mL) and cool to 0 °C.
-
Add 1,1'-carbonyldiimidazole (CDI) (1.78 g, 11 mmol) portion-wise over 10 minutes.[8][9]
-
Allow the reaction to warm to room temperature and stir for 7 hours.[8]
-
Quench the reaction by adding 1M aqueous HCl (20 mL).[8]
-
Extract the mixture with dichloromethane (3 x 50 mL). The combined organic phases are then washed with saturated aqueous NaHCO₃ and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.[8]
-
Purify the final product by flash column chromatography or recrystallization.
Head-to-Head Comparison
The choice between these two synthetic routes depends critically on project-specific priorities such as scale, available starting materials, and safety infrastructure.
| Parameter | Route A: Isocyanate Pathway | Route B: Diamine Carbonylation Pathway | Justification & Expert Insights |
| Starting Materials | 3,4-Dichlorophenyl Isocyanate, N-Boc-ethylenediamine | 3,4-Dichloroaniline, 2-(Boc-amino)ethyl bromide, CDI | Route A begins with a more advanced, higher-energy starting material. Route B starts from a more fundamental and generally less expensive aniline precursor. |
| Number of Steps | 2 | 3 | The isocyanate route is more convergent and shorter, which is often preferable for rapid analog synthesis in a discovery setting. |
| Overall Yield | Potentially Higher | Potentially Lower | Fewer steps in Route A generally correlate with a higher overall yield, minimizing material loss at each stage. |
| Safety & Handling | High Hazard. 3,4-Dichlorophenyl isocyanate is a lachrymator and respiratory irritant.[2] Classified as an extremely hazardous substance. | Moderate Hazard. CDI is moisture-sensitive but is a manageable solid.[5] Avoids isocyanates and phosgene derivatives entirely. | For large-scale synthesis or in laboratories not equipped for handling potent isocyanates, Route B is the superior choice from a safety perspective. |
| Scalability | Moderate | High | The use of CDI in Route B is highly scalable and common in industrial processes. Handling large quantities of isocyanates in Route A can be challenging. |
| Byproducts | Isobutylene, CO₂, TFA salts | Imidazole, HCl/dioxane, inorganic salts | The byproducts of Route B (imidazole, salts) are generally easier to remove during workup compared to the acidic workup required in Route A. |
Visualization of Synthetic Workflow
Sources
- 1. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3,4-Dichlorophenyl isocyanate - Wikipedia [en.wikipedia.org]
- 3. publications.tno.nl [publications.tno.nl]
- 4. Developing fluoroalkyl carbonates to make pharmaceutical and chemical industries cleaner and safer | Kobe University News site [kobe-u.ac.jp]
- 5. Carbonyl Diimidazole (CDI) [commonorganicchemistry.com]
- 6. carbonyldiimidazole.com [carbonyldiimidazole.com]
- 7. Carbonyldiimidazole - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. orgsyn.org [orgsyn.org]
Safety Operating Guide
Proper Disposal of 1-(3,4-Dichlorophenyl)imidazolidin-2-one: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, including their safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of 1-(3,4-Dichlorophenyl)imidazolidin-2-one, a halogenated organic compound. The principles outlined here are grounded in established safety protocols and regulatory frameworks to ensure the protection of both laboratory personnel and the environment.
Core Principles of Chemical Waste Management
The disposal of any chemical waste is governed by a set of overarching principles designed to minimize risk. For a compound like this compound, which contains a dichlorophenyl group, it is imperative to classify it as a halogenated organic waste . This classification is the cornerstone of its disposal plan.
Halogenated organic compounds require specific disposal routes, primarily due to the potential for the formation of toxic byproducts, such as dioxins and furans, if not incinerated at sufficiently high temperatures. Therefore, these wastes must be segregated from non-halogenated organic waste streams to ensure they are directed to the appropriate high-temperature incineration facilities.[1][2][3]
Hazard Assessment and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact. Thicker gloves are generally more protective.[5][6] |
| Eye Protection | Safety goggles or a face shield. | To protect against splashes. Standard safety glasses are insufficient.[5][6] |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or fume hood. | To avoid inhalation of any potential dust or vapors. |
Segregation and Collection of Waste
Proper segregation of chemical waste is a critical step in ensuring safe and compliant disposal. Cross-contamination of waste streams can lead to dangerous reactions and improper disposal, posing a significant risk.
Step-by-Step Waste Collection Protocol:
-
Select the Correct Waste Container: Use a designated, clearly labeled, and chemically compatible container for "Halogenated Organic Waste." These containers are often supplied by your institution's Environmental Health and Safety (EHS) department.
-
Labeling: The container must be labeled with the words "Hazardous Waste" and a full chemical name: "this compound." Avoid using abbreviations or chemical formulas.
-
Collection:
-
For solid waste (e.g., leftover compound, contaminated filter paper), place it directly into the designated solid halogenated waste container.
-
For solutions, pour the waste carefully into the designated liquid halogenated waste container, using a funnel to prevent spills.
-
-
Container Management: Keep the waste container securely closed when not in use. Do not overfill the container; leave adequate headspace (at least 10%) to allow for expansion.
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the disposal of this compound.
Caption: Disposal workflow for this compound.
Spill Management
In the event of a spill, prompt and appropriate action is crucial to prevent exposure and environmental contamination.
Spill Cleanup Protocol:
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate (if necessary): For large or unmanageable spills, evacuate the area and contact your institution's EHS or emergency response team.
-
Secure the Area: If the spill is minor and you are trained to handle it, restrict access to the area.
-
Don PPE: Wear the appropriate PPE as outlined in Section 2.
-
Containment: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill. Do not use combustible materials like paper towels.[7][8]
-
Cleanup:
-
For solid spills, carefully sweep or scoop the material into a designated waste container. Avoid creating dust.
-
For liquid spills, once absorbed, carefully scoop the absorbent material into a designated waste container.
-
-
Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Label and Dispose: Label the container with the spilled chemical's name and "Spill Debris" and dispose of it as halogenated organic waste.
Regulatory Framework
In the United States, the disposal of hazardous waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). As a halogenated organic compound, this compound waste would likely be classified under the "F-list" for non-specific source wastes if it is a spent solvent, or it could be considered a characteristic hazardous waste if it exhibits properties of toxicity.[9][10] It is the responsibility of the waste generator (the laboratory) to make an accurate hazardous waste determination.
Final Disposal Method: High-Temperature Incineration
The standard and most environmentally sound method for the disposal of halogenated organic waste is high-temperature incineration.[3][11] This process involves burning the waste at temperatures of at least 1100°C to ensure the complete destruction of the organic molecules and to prevent the formation of toxic chlorinated byproducts.[1] This is performed at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).
References
-
Incineration - Zero Waste Europe. [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - EPA NEPS. [Link]
- Hazardous Waste Segreg
-
Waste Incinerators - Toolkit for Identification and Quantification of Releases of Dioxins, Furans and Other Unintentional POPs. [Link]
-
Bottle of "Halogens in organic solvents, do not add anything - 2010" - If I don't know what halogen or solvent best way to dispose? : r/chemistry - Reddit. [Link]
-
Spill procedure: Clean-up guidance - Queen Mary University of London. [Link]
-
Chemical Hygiene Plan & Compliance - University of Tennessee, Knoxville. [Link]
-
1,3-Dimethyl-2-imidazolidinone | C5H10N2O | CID 6661 - PubChem. [Link]
-
Spill Response Procedures - FIU Environmental Health and Safety. [Link]
-
Chemical Spill Cleanup Guidelines - Rowan University. [Link]
-
United States Environmental Protection Agency - EPA. [Link]
-
Safety data sheet - CPAChem. [Link]
-
Guidance for Selection of Personal Protective Equipment for MDI Users - American Chemistry Council. [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs - Centers for Disease Control and Prevention. [Link]
-
Components of Personal Protective Equipment - Pesticide Environmental Stewardship. [Link]
-
Personal Protective Equipment - ASHP Publications. [Link]
-
A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities - EPA. [Link]
-
EPA Subpart P Regulations - HW Drugs - PharmWaste Technologies, Inc. [Link]
-
EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine - ASHP. [Link]
-
Environmental Protection Agency Issues New Rule for Handling of Hazardous Waste Pharmaceuticals - Fennemore. [Link]
Sources
- 1. zerowasteeurope.eu [zerowasteeurope.eu]
- 2. bucknell.edu [bucknell.edu]
- 3. toolkit.pops.int [toolkit.pops.int]
- 4. synquestlabs.com [synquestlabs.com]
- 5. pppmag.com [pppmag.com]
- 6. Components of Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 7. qmul.ac.uk [qmul.ac.uk]
- 8. jk-sci.com [jk-sci.com]
- 9. epa.gov [epa.gov]
- 10. pwaste.com [pwaste.com]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Mastering Safety: A Guide to Personal Protective Equipment for Handling 1-(3,4-Dichlorophenyl)imidazolidin-2-one
In the landscape of drug development and scientific research, the synthesis and handling of novel chemical entities are routine. However, routine should never overshadow risk. 1-(3,4-Dichlorophenyl)imidazolidin-2-one is a compound whose specific toxicological profile is not extensively documented in publicly available literature. This guide, therefore, is built upon a foundation of chemical structure analysis and data from analogous compounds to establish a robust personal protective equipment (PPE) protocol. Our directive is to empower you, our fellow researchers, with the knowledge to handle this substance safely, ensuring that scientific discovery and personal safety advance hand-in-hand.
The rationale underpinning these recommendations is derived from the compound's constituent moieties: the dichlorophenyl group, commonly associated with irritation and toxicity, and the imidazolidinone ring system, for which some derivatives are known to cause serious eye damage.[1][2][3][4] Consequently, we must assume a conservative hazard profile and implement comprehensive protective measures.
Anticipated Hazard Profile
To construct a reliable safety plan, we must first understand the potential risks. The following table summarizes the anticipated hazards of this compound, extrapolated from Safety Data Sheets (SDS) of structurally related chemicals.
| Hazard Classification | Anticipated Risk | Rationale & Data Source (Analogous Compounds) |
| Acute Toxicity (Oral) | Harmful if swallowed. | Based on classifications for similar imidazolidinone derivatives.[3][4][5][6] |
| Skin Corrosion/Irritation | Causes skin irritation. | A common hazard for chlorinated aromatic compounds and various imidazolidinone substances.[1][6] |
| Serious Eye Damage/Irritation | Causes serious eye damage. | This is a critical warning for several related compounds, necessitating robust eye protection.[1][2][3][4][7] |
| Respiratory Irritation | May cause respiratory irritation. | Particularly relevant when handling the compound as a fine powder or if aerosols are generated.[1][6] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. | This classification for related compounds requires stringent handling protocols to minimize exposure.[2][4][7] |
| Hazardous to the Aquatic Environment | Toxic to aquatic life with long-lasting effects. | Dichlorinated aromatic compounds often exhibit environmental toxicity.[1][8] |
Core Protective Measures: Your Essential Armor
Engineering controls, such as fume hoods, are the primary line of defense. All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure. The following PPE is mandatory and serves as your essential final barrier against exposure.
Eye and Face Protection: A Non-Negotiable Barrier
Given the high risk of serious eye damage, eye protection is paramount.[1][4][7]
-
Minimum Requirement: Tightly-fitting chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards. Standard safety glasses with side shields do not offer adequate protection from splashes or fine particles.[9]
-
Enhanced Protection: When there is a significant risk of splashing (e.g., during transfers of solutions, reactions under pressure, or cleaning spills), a full-face shield must be worn in addition to chemical safety goggles. The face shield protects the entire face from direct contact.[10][11]
Hand Protection: Selecting the Right Glove
Your hands are most likely to come into direct contact with the chemical. Glove selection is therefore a critical decision, not one of convenience.
-
Material: Nitrile or Neoprene gloves are recommended. Avoid using latex gloves, as they offer poor protection against many chemicals and can cause allergic reactions.[9] Always use powder-free gloves to prevent the powder from absorbing and spreading the chemical.[9]
-
Thickness: A standard glove thickness of at least 14 mils is recommended for adequate protection during routine handling.[12]
-
Integrity and Breakthrough: Always inspect gloves for tears or pinholes before use.[6][13] For prolonged work or when handling larger quantities, consider double-gloving. Be mindful of the glove manufacturer's data on chemical breakthrough times. It is best practice to change gloves every 30 to 60 minutes or immediately if you know or suspect contact has occurred.[9][14]
Body Protection: Shielding Against Contamination
-
Laboratory Coat: A clean, buttoned, long-sleeved laboratory coat is mandatory to protect your skin and personal clothing.
-
Chemical-Resistant Apron: For procedures involving larger volumes or a high risk of splashes, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[14]
-
Footwear: Fully enclosed, non-permeable shoes are required at all times in the laboratory. Do not wear sandals, perforated shoes, or cloth sneakers when handling hazardous chemicals.[12][14]
Respiratory Protection: Guarding Against Inhalation
Work should always be conducted in a fume hood to prevent inhalation. However, in specific situations, respiratory protection may be necessary.
-
When Required: If you are weighing or transferring the solid compound outside of a containment device (not recommended), or if there is a risk of aerosol generation that cannot be controlled by a fume hood, respiratory protection is essential. It is also critical during emergency situations like a large spill.
-
Type: Use a NIOSH-approved air-purifying respirator with cartridges appropriate for organic vapors and particulates (P100 filter).[15] Fit-testing is required to ensure a proper seal. A simple dust mask is insufficient and offers no protection against chemical vapors or fine particulates.
Operational Protocol: A Step-by-Step Guide to Safety
Adherence to a strict procedural workflow for donning and doffing PPE is as crucial as the equipment itself. It prevents cross-contamination and ensures the protective barrier is never compromised.
Safe PPE Workflow
Disposal Plan: Managing Contaminated Materials
Proper disposal is a critical final step in the safe handling workflow. All waste must be treated as hazardous.
-
Contaminated PPE: Used gloves, disposable aprons, and any other contaminated protective equipment should be placed in a dedicated, sealed, and clearly labeled hazardous waste container.[16] Never dispose of contaminated items in the regular trash.
-
Chemical Waste: Dispose of this compound and any solutions containing it in accordance with local, regional, and national hazardous waste regulations.[1][5][6] Collect it in a properly labeled, sealed container. Never pour chemical waste down the drain.[15][16]
-
Spill Cleanup: In case of a spill, evacuate the area and alert your safety officer. Only personnel trained in hazardous spill cleanup should proceed. Full PPE, including respiratory protection, is required. Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it in a sealed container for hazardous waste disposal.[1][2]
By integrating these expert-validated protocols into your daily operations, you build a self-validating system of safety. This meticulous approach not only protects you and your colleagues but also upholds the integrity of your research.
References
-
Guidance for Selection of Protective Clothing for MDI Users. American Chemistry Council. [Link]
-
Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. [Link]
-
UNIT 7: Personal Protective Equipment. University of Hawai'i at Mānoa College of Tropical Agriculture and Human Resources. [Link]
-
Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon OSHA. [Link]
-
Safety data sheet - Ultracur3D® FL 300. Carl ROTH. [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH. [Link]
-
Safety data sheet - rac-1-(2,4-Dichlorophenyl)-2-(1-imidazolyl)ethanol. CPAchem. [Link]
-
SAFETY DATA SHEETS - 5-(2-chlorophenyl)imidazolidine-2,4-dione. CATO Chemistry. [Link]
-
Chemical Class Standard Operating Procedures - Particularly Hazardous Substances (PHS). The Sarpong Group, UC Berkeley. [Link]
-
Chemical Waste Management Guide. Technion – Israel Institute of Technology. [Link]
-
Safety Data Sheet: 1,3-Dimethyl-2-imidazolidinone. Carl ROTH. [Link]
-
SAFETY DATA SHEET - 1,3-Dimethylimidazolidin-2-one. Fisher Scientific. [Link]
-
SAFETY DATA SHEET - 1-Methyl-2-imidazolidinone. Fisher Scientific. [Link]
Sources
- 1. carlroth.com [carlroth.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. echemi.com [echemi.com]
- 5. fr.cpachem.com [fr.cpachem.com]
- 6. zycz.cato-chem.com [zycz.cato-chem.com]
- 7. carlroth.com [carlroth.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pppmag.com [pppmag.com]
- 10. solutions.covestro.com [solutions.covestro.com]
- 11. americanchemistry.com [americanchemistry.com]
- 12. osha.oregon.gov [osha.oregon.gov]
- 13. chemicalbook.com [chemicalbook.com]
- 14. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 15. fishersci.com [fishersci.com]
- 16. safety.net.technion.ac.il [safety.net.technion.ac.il]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
